molecular formula C6H9NO2 B055983 5-METHYL-2,4-PIPERIDINEDIONE CAS No. 118263-96-0

5-METHYL-2,4-PIPERIDINEDIONE

カタログ番号: B055983
CAS番号: 118263-96-0
分子量: 127.14 g/mol
InChIキー: MZUKNEQMBPDXHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-METHYL-2,4-PIPERIDINEDIONE is a versatile piperidinedione derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Its core structure, featuring a 1,3-dicarbonyl moiety within a six-membered nitrogen heterocycle, makes it a valuable precursor for the construction of complex molecules, particularly in the development of pharmacologically active compounds. Researchers utilize this compound extensively as a building block for synthesizing various heterocyclic systems, including fused bicyclic structures and novel analogs of CNS-active agents. Its tautomeric and metal-chelating properties are also of significant interest in studying molecular recognition and catalyst design. The methyl group at the 5-position introduces steric and electronic modifications that can fine-tune the compound's reactivity and the physical properties of resulting derivatives, making it an indispensable tool for structure-activity relationship (SAR) studies. This product is provided for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKNEQMBPDXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601115
Record name 5-Methylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118263-96-0
Record name 5-Methylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,4-piperidinedione is a heterocyclic organic compound belonging to the piperidinedione class of molecules. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of its potential biological significance. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Core Properties

This compound is characterized by a six-membered piperidine ring containing two carbonyl groups at positions 2 and 4, and a methyl group at position 5.

PropertyValueSource
CAS Number 118263-96-0[2][3][4]
Molecular Formula C₆H₉NO₂[2][5]
Molecular Weight 127.14 g/mol [2][5]
IUPAC Name 5-methylpiperidine-2,4-dione
Synonyms 2,4-Piperidinedione, 5-methyl-[2][3]
Predicted Boiling Point 337.9 ± 35.0 °C[2][5]
Predicted Density 1.101 ± 0.06 g/cm³[2][5]
Predicted pKa 12.04 ± 0.70[2]
Appearance Solid (inferred from supplier data)[3]

Note: The physical properties listed above are predicted values and should be confirmed through experimental validation.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Dieckmann Cyclization

The synthesis of this compound via Dieckmann cyclization would likely involve the following key steps:

  • Preparation of a β-amino ester: This would serve as a crucial starting material.

  • Acylation with a malonic acid derivative: This step would form an N-acyl-β-amino diester.

  • Intramolecular Dieckmann Condensation: The diester would then undergo a base-mediated intramolecular cyclization to form the piperidinedione ring.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester would be hydrolyzed and decarboxylated to yield the final product.

Dieckmann Cyclization for this compound start β-amino ester + Malonic acid derivative step1 Acylation start->step1 intermediate1 N-acyl-β-amino diester step1->intermediate1 step2 Base-mediated Intramolecular Condensation (Dieckmann Cyclization) intermediate1->step2 intermediate2 β-keto ester intermediate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 product This compound step3->product Potential_Biological_Activities This compound This compound CNS Depressant CNS Depressant This compound->CNS Depressant Potential Anticonvulsant Anticonvulsant This compound->Anticonvulsant Potential Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Potential Analgesic Analgesic This compound->Analgesic Potential Antimicrobial Antimicrobial This compound->Antimicrobial Potential Antiviral Antiviral This compound->Antiviral Potential

Caption: Potential therapeutic areas for this compound.

Analytical Characterization

To date, specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published in readily accessible literature. For researchers synthesizing this compound, the following analytical techniques would be essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a doublet for the methyl group, multiplets for the methylene and methine protons on the piperidine ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expected signals would include two distinct carbonyl carbons, and aliphatic carbons corresponding to the methyl, methylene, and methine groups.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration and strong absorption bands for the two C=O (carbonyl) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not currently available. However, based on the general hazards associated with piperidine derivatives and dione structures, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10][11][12][13]* Ventilation: Work in a well-ventilated area or under a chemical fume hood. [10][11][12][13]* Handling: Avoid inhalation, ingestion, and contact with skin and eyes. [10][11][12][13]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. [10][11][12][13] It is imperative to conduct a thorough risk assessment before handling this compound.

Future Directions

This compound represents a chemical entity with unexplored potential. Future research should focus on:

  • Development of a robust and scalable synthesis protocol.

  • Full experimental characterization of its physicochemical properties.

  • Comprehensive spectroscopic analysis to confirm its structure.

  • Screening for a wide range of biological activities to identify potential therapeutic applications.

  • Toxicological studies to determine its safety profile.

References

  • UCL Discovery.
  • PubChem. (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. [Link]
  • National Institute of Standards and Technology. Methyprylon - the NIST WebBook. [Link]
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • Organic Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). [Link]
  • Alchem.Pharmtech. CAS 118263-96-0 | 5-Methylpiperidine-2,4-dione. [Link]
  • ResearchGate.
  • PubChem. N-Methylpiperidine. [Link]
  • MDPI.
  • PubMed. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]
  • ResearchGate. Natural piperidine and imidazolidin-2,4-dione bioactive compounds. [Link]
  • ResearchGate. 1 H NMR spectrum of 5-(furan-2-ylmethylene). [Link]
  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
  • PubMed Central. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. [Link]
  • Journal de la Société Chimique de France. BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. [Link]
  • National Institute of Standards and Technology. 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-. [Link]
  • PubChem. 2-Methylpiperidine. [Link]
  • National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]
  • Chemexpress. CAS 118263-96-0|5-Methylpiperidine-2,4-dione. [Link]
  • Sunway Pharm Ltd. This compound - CAS:118263-96-0. [Link]
  • National Institute of Standards and Technology. 2-Piperidinone - the NIST WebBook. [Link]

Sources

Characterization of 5-METHYL-2,4-PIPERIDINEDIONE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-2,4-piperidinedione: Synthesis, Characterization, and Future Perspectives

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of interest within medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential biological evaluation. We detail a proposed synthetic pathway via Dieckmann condensation, outline projected spectroscopic signatures for structural confirmation, and discuss the critical role of tautomerism. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical starting point for investigating this and similar piperidinedione scaffolds.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous approved drugs.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a privileged fragment in drug design. The 2,4-piperidinedione moiety, specifically, introduces functionalities—two carbonyl groups and a secondary amine—that can engage in various biological interactions, including hydrogen bonding.

This compound is a specific derivative within this class. While its direct biological and physicochemical properties are not extensively documented in peer-reviewed literature, its structural analogue, 3,3-diethyl-5-methyl-2,4-piperidinedione (Methyprylon), is a known sedative-hypnotic agent.[3] This association suggests that the core this compound structure may possess latent biological activity worthy of investigation.

Given the scarcity of direct experimental data, this guide adopts a predictive and analogue-based approach. We will construct a logical pathway for its synthesis and characterization, explaining the causality behind each proposed step. This methodology serves as a self-validating system, providing researchers with the necessary theoretical and practical framework to produce, purify, and confirm the structure of the target compound.

Proposed Synthesis: Dieckmann Condensation Pathway

The most logical and efficient route to construct the this compound ring is through an intramolecular Dieckmann condensation.[4][5] This classic carbon-carbon bond-forming reaction is ideal for creating five- and six-membered rings by cyclizing a diester with a strong base.

The rationale for selecting this pathway is its reliability and the commercial availability of the requisite starting materials. The key is the strategic construction of a linear precursor containing two ester groups and the necessary amine and methyl functionalities at the correct positions.

Synthesis Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Methyl Acrylate C Diester Intermediate A->C B Methyl 3-aminobutanoate B->C D Diester Intermediate E β-Keto Ester Intermediate D->E  NaOEt, Toluene (Reflux) F β-Keto Ester Intermediate G This compound (Target Compound) F->G  HCl (aq), Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a three-step sequence.

Step 1: Synthesis of the Diester Precursor (Michael Addition)

  • To a stirred solution of methyl 3-aminobutanoate (1.0 eq) in methanol (5 mL/g), add methyl acrylate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Causality: The Michael addition of the amine to the electron-deficient alkene is a spontaneous but potentially slow reaction; extended stirring ensures completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials.

  • Remove the solvent under reduced pressure. The resulting crude oil, the diester intermediate, is typically used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

  • Prepare a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene (10 mL/g of diester). Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon, initiating the cyclization. Toluene is an appropriate high-boiling, aprotic solvent.

  • Add the crude diester intermediate from Step 1 dropwise to the suspension at room temperature under an inert nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The formation of a thick precipitate indicates the formation of the sodium salt of the β-keto ester.

  • Cool the reaction to room temperature and quench by carefully pouring it over a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from Step 2, add 6M hydrochloric acid (10 mL/g).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours until gas evolution (CO₂) ceases. Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily decarboxylates upon heating to yield the target dione.

  • Cool the solution and neutralize with a saturated sodium bicarbonate solution to pH 7-8.

  • Extract the product with dichloromethane (4 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization (e.g., from ethanol/water) to yield pure this compound.

Physicochemical Properties and Structural Analysis

Predicted Physicochemical Data

Direct experimental data is limited; however, computational models provide reliable estimates for key properties.

PropertyPredicted ValueSource
CAS Number118263-96-0ChemicalBook[6]
Molecular FormulaC₆H₉NO₂-
Molecular Weight127.14 g/mol -
Boiling Point337.9 ± 35.0 °CChemicalBook[6]
Density1.101 ± 0.06 g/cm³ChemicalBook[6]
Tautomerism: The Keto-Enol Equilibrium

A critical feature of the 2,4-piperidinedione scaffold is its capacity for keto-enol tautomerism. The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic, allowing for the formation of enol or enolate isomers. This equilibrium is influenced by solvent polarity and pH.[7][8] Understanding this behavior is crucial, as the biological activity of the molecule may depend on a specific tautomeric form.

Caption: Keto-enol tautomeric forms of this compound.

In most neutral, aprotic solvents, the diketone form is expected to predominate. However, in polar or protic solvents, or in the presence of biological macromolecules, the enol forms may become significantly populated.

Spectroscopic Characterization (Projected)

Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry. The following are projected data based on the principles of spectroscopy and comparison with analogues like Methyprylon.[3]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Projected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~7.5-8.5br s
~3.4-3.6m
~2.5-2.8m
~2.3-2.5m
~1.1-1.2d
Projected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~170-175C=O (C2 & C4)
~45-50CH₂ (C6)
~40-45CH₂ (C3)
~30-35CH (C5)
~15-20CH₃

Self-Validation Insight: The presence of two distinct signals in the carbonyl region (~170 ppm) and the characteristic doublet for the methyl group coupled to the C5 proton would be strong evidence for the target structure. 2D NMR experiments (COSY, HSQC) would be essential to confirm all proton-carbon connectivities.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Projected IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3200-3300N-H stretch (amide)
2850-3000C-H stretch (aliphatic)
1710-1730C=O stretch (ketone)
1670-1690C=O stretch (amide)

Expertise Insight: The presence of two distinct carbonyl peaks is a hallmark of the 2,4-piperidinedione system. The higher frequency band corresponds to the ketone-like carbonyl at C4, while the lower frequency band is characteristic of the amide carbonyl at C2, which has more single-bond character due to resonance with the nitrogen lone pair. The spectrum for the analogue Methyprylon shows these characteristic features.[3]

3.3.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns.

Projected MS Data (Electron Ionization)
m/z Value Assignment
127[M]⁺ (Molecular Ion)
112[M - CH₃]⁺
99[M - CO]⁺
84[M - HNCO]⁺
70Retro-Diels-Alder fragments

Trustworthiness: The definitive confirmation of the compound's identity would be an exact mass measurement using High-Resolution Mass Spectrometry (HRMS), which should match the calculated exact mass of C₆H₉NO₂ (127.0633 Da).

Potential Biological Activity and Future Directions

While this compound itself has not been extensively studied, the broader class of dione-containing heterocycles exhibits a wide range of biological activities.

  • CNS Activity: As noted, the diethyl-substituted analogue Methyprylon is a CNS depressant.[3] This suggests the core scaffold may interact with receptors in the central nervous system, such as GABA receptors.

  • Antidiabetic Potential: The thiazolidinedione ring system, which is structurally related, is famous for its use in treating type 2 diabetes (e.g., Pioglitazone).[9] These compounds act as agonists for the PPARγ nuclear receptor. It is plausible that piperidinedione scaffolds could be explored for similar activity.

  • Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated as antimicrobial and antifungal agents.[10][11] The hydrogen bonding capabilities of the dione system could facilitate binding to microbial enzymes or proteins.

Future Research Workflow:

G A Synthesis & Purification B Structural Confirmation (NMR, MS, IR, X-Ray) A->B C In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition, MIC) B->C D Hit-to-Lead Optimization (SAR Studies) C->D E In Vivo Testing D->E

Caption: A logical progression for future drug discovery research.

Conclusion

This compound represents an under-explored chemical entity with a foundation rooted in established pharmaceutical scaffolds. This guide provides a comprehensive and actionable framework for its synthesis and characterization, built upon sound chemical principles and analogue comparison. By detailing the causality behind experimental choices and providing projected analytical data, we have established a self-validating protocol for researchers. The potential for this molecule to exhibit biological activity, particularly in CNS or metabolic disorders, warrants its investigation as a novel building block in drug discovery programs.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Methyprylon. In NIST Chemistry WebBook.
  • PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. National Center for Biotechnology Information.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Gim, H. J., Kang, B., & Jeon, R. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research, 30(9), 1055–1061.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a).
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • ResearchGate. (n.d.). The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • ResearchGate. (n.d.). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • National Institute of Standards and Technology (NIST). (n.d.). Piperidine, 4-methyl-. In NIST Chemistry WebBook.
  • PubMed. (2002). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone.
  • CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
  • Wikipedia. (n.d.). Piperidine.
  • Automated Topology Builder (ATB). (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 5-ethyl-2-methyl- (CAS 104-89-2).
  • PubMed Central. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • ResearchGate. (n.d.). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies.
  • MDPI. (2022). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • MDPI. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies.
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Elucidating the Chemical Structure of 5-Methyl-2,4-piperidinedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 5-methyl-2,4-piperidinedione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-technique analytical approach, grounded in established scientific principles, to unambiguously determine the molecule's connectivity and stereochemistry. We will delve into the rationale behind the selection of each analytical method, provide detailed experimental protocols, and interpret the resulting data to build a complete structural picture.

Introduction

This compound (C6H9NO2, Molar Mass: 127.14 g/mol ) is a derivative of piperidine, a common scaffold in many pharmaceuticals.[1][2] Its structure incorporates a cyclic imide functionality, a methyl substituent, and a chiral center, presenting a nuanced challenge for complete characterization. The systematic approach detailed herein employs a suite of spectroscopic and analytical techniques to provide orthogonal data points, ensuring a confident and robust structural assignment.

The Strategic Approach to Structure Elucidation

Our strategy is built on a logical progression of analyses, starting with techniques that reveal the fundamental building blocks and functional groups, and culminating in methods that define the precise three-dimensional arrangement of atoms. This workflow ensures that each step builds upon the last, creating a self-validating cascade of evidence.

Caption: A logical workflow for the structural elucidation of this compound.

Part 1: Establishing the Foundation - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing an unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.

Trustworthiness: By comparing the experimentally measured mass to a database of theoretical masses for all possible elemental compositions, we can eliminate guesswork and establish a solid foundation for further analysis.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Expected Data & Interpretation:

IonTheoretical m/zExpected m/z (for C6H10NO2⁺)
[M+H]⁺128.0655128.0655 ± 0.0005

A measured mass within 5 ppm of the theoretical value for C6H10NO2⁺ would confirm the molecular formula of the protonated molecule, and by extension, the neutral molecule as C6H9NO2.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H and C=O bonds of the cyclic imide.[3]

Trustworthiness: The presence of specific, strong absorption bands in the IR spectrum serves as a reliable indicator of the key functional groups, corroborating the information derived from the molecular formula.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Functional GroupExpected Appearance
3200 ± 50N-H StretchMedium intensity, somewhat broad peak.[3]
2960-2850C-H Stretch (sp³)Multiple sharp peaks corresponding to the methyl and methylene groups.[4]
~1730 and ~1680C=O Stretch (Imide)Two distinct, strong absorption bands, characteristic of a cyclic imide.[3] The asymmetric stretch is typically at a higher frequency.

The presence of these bands would provide strong evidence for the piperidinedione ring structure.

Part 2: Assembling the Puzzle - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution.[5] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the carbon-hydrogen framework.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a detailed census of the atoms in the molecule, and the consistency between the two datasets enhances the reliability of the assignments.

Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios, and analyze chemical shifts and coupling patterns to infer connectivity.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.5broad singlet1HN-HThe imide proton is typically deshielded and may be broad due to exchange.
~3.5multiplet2HC6-H₂Protons adjacent to the nitrogen atom are deshielded.
~2.7multiplet1HC5-HThe methine proton is coupled to the adjacent methylene and methyl protons.
~2.4multiplet2HC3-H₂Protons adjacent to a carbonyl group are deshielded.
~1.2doublet3HC5-CH₃The methyl group is split into a doublet by the adjacent methine proton.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale
~175C2, C4Carbonyl carbons are highly deshielded.
~45C6The carbon adjacent to the nitrogen is deshielded.
~35C3The carbon adjacent to a carbonyl group is deshielded.
~30C5The methine carbon.
~15C5-CH₃The methyl carbon is in the typical aliphatic region.
2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments reveal correlations between nuclei, allowing us to definitively map out the molecular structure.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (¹H-¹H).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹H-¹³C one-bond).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C multiple-bond).

Trustworthiness: The combination of these experiments provides a redundant and cross-validating network of correlations, leading to an unambiguous assignment of the entire molecular structure.

Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.

  • Data Analysis: Analyze the cross-peaks to establish connectivity.

Expected 2D NMR Correlations:

Caption: Key expected HMBC correlations for this compound.

  • COSY: Cross-peaks between C3-H₂ and C5-H, and between C5-H and C5-CH₃.

  • HSQC: Correlations between each proton signal and its directly attached carbon.

  • HMBC: Key correlations would include the C5-CH₃ protons to the C4, C5, and C6 carbons, and the C6-H₂ protons to the C2 and C5 carbons. The N-H proton may show a correlation to the C2 and C6 carbons.

Part 3: Absolute Confirmation - Single Crystal X-Ray Crystallography

Expertise & Experience: While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[7][8][9][10]

Trustworthiness: An X-ray crystal structure is considered the ultimate proof of a molecule's structure.

Protocol: Single Crystal X-Ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.[9]

Expected Result:

The resulting crystal structure would confirm the piperidinedione ring system, the position of the methyl group at C5, and would reveal the relative stereochemistry of the chiral center at C5. The conformation of the six-membered ring, likely a distorted chair or boat, would also be determined.[8]

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula and identifying functional groups with MS and IR, to mapping the atomic connectivity with 1D and 2D NMR, and finally confirming the absolute structure with X-ray crystallography—researchers can achieve an unambiguous and comprehensive characterization of this molecule. This rigorous approach not only ensures scientific accuracy but also provides the foundational knowledge necessary for its potential application in further research and development.

References

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Whitepaper: Strategic Synthesis of 5-Methyl-2,4-piperidinedione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic system that serves as a crucial building block in the development of novel therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, making it an attractive core for combinatorial library synthesis and lead optimization programs. This guide provides a comprehensive overview of the robust and regioselective synthesis of 5-methyl-2,4-piperidinedione, a key exemplar of this compound class. We will delve into the strategic considerations underpinning the primary synthetic route—the Dieckmann condensation—and explore subsequent derivatization pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, field-proven guide to accessing this valuable molecular architecture.

Introduction: The Significance of the Piperidine-2,4-dione Core

The piperidine ring is one of the most ubiquitous heterocycles in clinically approved drugs, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[4][5] The introduction of carbonyl functionalities at the 2- and 4-positions creates a glutarimide-like structure with a unique profile. Unlike the more common 2,6-diones (glutarimides), the 2,4-dione isomer possesses a reactive methylene group at the C3 position, flanked by two carbonyls, which serves as a prime handle for further chemical modification.

The strategic importance of this scaffold lies in its versatility. The core can be readily accessed and subsequently decorated at multiple positions (N1, C3, C5, C6), enabling the systematic exploration of the chemical space around the core to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Synthetic Strategy: The Dieckmann Condensation Pathway

From a retrosynthetic perspective, the most reliable and regioselective approach to constructing the 2,4-piperidinedione ring is the intramolecular Dieckmann condensation of a specifically designed amidodiester precursor.[6][7][8] This method offers excellent control over substituent placement and is amenable to scale-up.

The overall workflow can be visualized as a three-stage process:

  • Precursor Assembly: Formation of a key amidodiester intermediate.

  • Cyclization: Intramolecular Dieckmann condensation to form the cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: Removal of the ester group at C3 to yield the target dione.

Dieckmann_Workflow cluster_0 Stage 1: Precursor Assembly cluster_1 Stage 2 & 3: Cyclization & Final Product Formation A β-Amino Ester (e.g., Methyl 3-aminobutanoate) C Amidodiester Precursor A->C Amide Coupling (e.g., EDC, HOBt or Schotten-Baumann) B Activated Malonate (e.g., Monomethyl malonate chloride) B->C D Cyclic β-Keto Ester C->D 1. Dieckmann Condensation (e.g., NaOMe, MeOH, reflux) E Target this compound D->E 2. Hydrolysis & Decarboxylation (e.g., aq. MeCN, reflux)

Figure 1: General workflow for the synthesis of this compound via Dieckmann condensation.

Causality Behind Experimental Choices

The Precursor: The choice of the starting β-amino ester is critical as it dictates the substitution pattern on the final piperidinedione ring. To synthesize 5-methyl -2,4-piperidinedione, the required starting material is a derivative of 3-aminobutanoic acid (β-homoalanine). The methyl group at the β-position of this amino acid becomes the methyl group at the C5 position of the final heterocyclic ring.

The Cyclization Reaction: The Dieckmann condensation is an intramolecular Claisen condensation that forms a β-keto ester.[8][9] The reaction is base-catalyzed, typically using a strong, non-nucleophilic base that corresponds to the alcohol of the ester to prevent transesterification. For methyl esters, sodium methoxide (NaOMe) is the base of choice.[6][7] The driving force for the reaction is the formation of a stable, resonance-delocalized enolate of the resulting β-dicarbonyl system upon deprotonation by the alkoxide base. An acidic workup is then required to protonate this enolate and yield the neutral product.

Dieckmann_Mechanism cluster_mech Key Mechanistic Steps start Amidodiester enolate Enolate Formation start->enolate + Base (-ROH) intermediate Tetrahedral Intermediate enolate->intermediate Intramolecular Nucleophilic Attack keto_ester_enolate β-Keto Ester Enolate (Stable) intermediate->keto_ester_enolate - BaseH (-ROH) keto_ester Cyclic β-Keto Ester keto_ester_enolate->keto_ester + H₃O⁺ (Acidic Workup)

Figure 2: Simplified mechanism of the Dieckmann condensation.

Hydrolysis and Decarboxylation: The Dieckmann cyclization initially yields a C3-carbomethoxy-5-methyl-2,4-piperidinedione.[7] For many applications, the unsubstituted C3 methylene is desired. This is conveniently achieved through hydrolysis of the ester followed by thermal decarboxylation. This sequence is often performed in a one-pot procedure by heating the cyclic β-keto ester in a solvent mixture such as aqueous acetonitrile, which facilitates both steps.[6]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and represent a reliable method for the synthesis of the title compound.[6][7]

Protocol 1: Synthesis of the Amidodiester Precursor

(Methyl 3-((3-methoxy-3-oxopropanoyl)amino)butanoate)

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 3-aminobutanoate hydrochloride (10.0 g, 65.1 mmol) and dichloromethane (DCM, 100 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N, 22.7 mL, 162.8 mmol, 2.5 equiv.) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Acylation: In a separate flask, prepare methyl malonyl chloride by reacting monomethyl malonate with oxalyl chloride or use a pre-prepared solution. Add methyl malonyl chloride (9.8 g, 71.6 mmol, 1.1 equiv.) dissolved in 20 mL of DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amino ester is consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amidodiester, which can often be used in the next step without further purification.

Protocol 2: One-Pot Dieckmann Cyclization and Decarboxylation

(Synthesis of this compound)

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methanol (200 mL).

  • Base Preparation: Carefully add sodium metal (1.8 g, 78.1 mmol, 1.2 equiv. based on the starting amino ester) in small portions to the methanol at 0 °C. Allow all the sodium to react to form sodium methoxide.

  • Cyclization: Add the crude amidodiester from Protocol 1 (assuming ~65.1 mmol) dissolved in 50 mL of methanol to the sodium methoxide solution.

  • Reaction (Dieckmann): Heat the mixture to reflux and maintain for 2 hours. The formation of the cyclic β-keto ester intermediate can be monitored by TLC.

  • Hydrolysis & Decarboxylation: After cooling slightly, carefully add a solution of 1% water in acetonitrile (100 mL) to the reaction mixture.[6] Heat the new mixture back to reflux and maintain for an additional 3-4 hours.

  • Workup: Cool the reaction to room temperature and neutralize to pH ~6-7 with 1M HCl. Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthesis of Derivatives: Exploring Chemical Space

The true utility of the this compound core is its capacity for derivatization. The primary sites for modification are the ring nitrogen (N1) and the active methylene at C3.

Derivatization_Strategies cluster_N1 N1-Functionalization cluster_C3 C3-Functionalization core This compound (Core Scaffold) N_Alkylation N-Alkylation / N-Arylation core->N_Alkylation N-H Acidity C_Alkylation C3-Alkylation core->C_Alkylation C-H Acidity (Active Methylene) C_Condensation C3-Condensation (Knoevenagel) core->C_Condensation C-H Acidity (Active Methylene) N_Reagents Reagents: R-X (Alkyl Halide), Base (K₂CO₃, NaH) or Ar-B(OH)₂, Cu Catalyst (Buchwald-Hartwig) N_Alkylation->N_Reagents C_Reagents_Alk Reagents: 1. Base (e.g., NaH, LDA) 2. R-X (Alkyl Halide) C_Alkylation->C_Reagents_Alk C_Reagents_Cond Reagents: R-CHO (Aldehyde), Base (Piperidine, Acetic Acid) C_Condensation->C_Reagents_Cond

Figure 3: Key derivatization strategies for the this compound scaffold.

  • N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile like an alkyl or benzyl halide to install N-substituents.

  • C3-Alkylation: The protons at the C3 position are significantly acidic (pKa ≈ 11-13) due to the flanking carbonyl groups. Deprotonation with a strong base (e.g., LDA, NaH) generates a nucleophilic enolate that can be alkylated with various electrophiles.[6] It is important to note that dialkylation can occur if excess alkylating agent and base are used.[6]

  • Knoevenagel Condensation: The active C3 methylene can also participate in condensation reactions with aldehydes and ketones to form C3-ylidene derivatives, further expanding the accessible chemical diversity.

Data Summary and Characterization

The efficiency of the Dieckmann cyclization is generally good, with yields depending on the specific substrate and reaction conditions.

Precursor TypeR¹ at C6R² at C5Cyclization Yield (%)Reference
AmidodiesterHH75[7]
AmidodiesterPhenylH65[7]
AmidodiesterHMethyl~60-70 (Estimated)N/A
AmidodiesterAllylH56[6]

Table 1: Representative yields for the synthesis of substituted 2,4-piperidinediones via Dieckmann cyclization.

Expected Characterization for this compound:

  • ¹H NMR: Expect signals for the C5-CH (multiplet), C5-CH₃ (doublet), C6-CH₂ (multiplet), C3-CH₂ (singlet), and N-H (broad singlet).

  • ¹³C NMR: Expect signals for the two carbonyl carbons (C2 and C4), and the four aliphatic carbons (C3, C5, C6, and the methyl carbon).

  • Mass Spec: The calculated molecular weight should correspond to the observed parent ion peak (e.g., [M+H]⁺).

Conclusion and Future Outlook

The Dieckmann condensation provides a robust, reliable, and scalable route to this compound and its analogs. The synthetic strategy is underpinned by fundamental principles of organic chemistry, offering clear, predictable outcomes. The resulting scaffold is an exceptionally valuable platform for medicinal chemistry, providing multiple handles for diversification. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently employ this methodology to generate libraries of novel compounds for drug discovery programs, targeting a wide range of diseases. Future work in this area may focus on developing enantioselective variations of this synthesis to access chiral, non-racemic piperidinediones, further enhancing the utility of this important heterocyclic core.

References

  • Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis.
  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (2023). Thieme Connect. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Thalidomide: A "Molecular Glue" Degrader

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment of Topic Limitation and Proposed Alternative

Initial research indicates that 5-methyl-2,4-piperidinedione is a chemical compound with limited publicly available data regarding its mechanism of action, biological targets, or significant pharmacological effects[1]. It is structurally related to methyprylon, a sedative-hypnotic agent, but specific in-depth studies on its mechanism are scarce. The piperidinedione scaffold is present in many bioactive compounds, but each derivative's activity is highly dependent on its specific substitutions[2][3][4].

To fulfill the prompt's core requirements for an in-depth technical guide, this document will focus on a well-characterized and highly relevant compound from the same structural class: Thalidomide . Thalidomide's complex and extensively studied mechanism of action as a "molecular glue" provides a robust framework for illustrating the principles and methodologies of modern mechanism-of-action studies. This approach allows for a scientifically rigorous and detailed guide that serves the intended audience of researchers and drug development professionals.

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Concepts

Thalidomide, initially a sedative, became infamous for its severe teratogenicity[5][6]. Decades later, it was repurposed for treating conditions like multiple myeloma[7]. This remarkable history underscores the critical importance of elucidating a drug's mechanism of action (MoA). The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) function as "molecular glues" has revolutionized our understanding of their pleiotropic effects and opened new avenues in targeted protein degradation[7][8][9].

This guide provides a technical overview of thalidomide's MoA, focusing on the conceptual framework and experimental workflows required to dissect the activity of such compounds.

The "Molecular Glue" Concept

Unlike traditional inhibitors that block an enzyme's active site, molecular glues induce or stabilize protein-protein interactions that do not naturally occur[8][10]. Thalidomide executes its primary functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex[7][11]. This binding event alters the substrate specificity of CRL4^CRBN^, causing it to recognize and polyubiquitinate "neosubstrates," marking them for degradation by the 26S proteasome[7][12].

The therapeutic effects (e.g., in multiple myeloma) and the tragic teratogenic effects are consequences of the degradation of different neosubstrates[12][13].

Section 2: Key Molecular Players and Signaling Pathways

The central axis of thalidomide's action involves the CRL4^CRBN^ E3 ligase complex and its induced neosubstrates.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
  • Cereblon (CRBN): The direct binding target of thalidomide. It contains a thalidomide-binding domain (TBD)[7].

  • DDB1 (DNA Damage-Binding Protein 1): A scaffold protein that links CRBN to the rest of the complex[7].

  • CUL4 (Cullin 4): A cullin protein that forms the backbone of the E3 ligase[7].

  • RBX1 (RING-Box Protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme[9].

Therapeutically Relevant Neosubstrates in Oncology

In the context of multiple myeloma, the key therapeutic targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [14].

  • Mechanism: Thalidomide binding to CRBN creates a new binding surface that recruits IKZF1 and IKZF3 to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation[14].

  • Downstream Effects: Degradation of IKZF1/3 leads to the downregulation of critical myeloma survival factors, including IRF4 and MYC, and enhances anti-tumor T-cell activity through IL-2 production[14].

The Neosubstrate Responsible for Teratogenicity

Extensive research has identified the transcription factor SALL4 (Sal-like protein 4) as a key neosubstrate mediating thalidomide's teratogenic effects[13][15][16].

  • Mechanism: Similar to IKZF1/3, thalidomide induces the degradation of SALL4 via the CRL4^CRBN^ complex[12].

  • Pathophysiology: SALL4 is crucial for embryonic development, particularly limb formation. Loss-of-function mutations in the SALL4 gene cause syndromes (e.g., Duane Radial Ray syndrome) that phenocopy the birth defects seen with thalidomide exposure[13][15]. This provides a strong mechanistic link between SALL4 degradation and teratogenicity. The species-specific nature of this effect (occurring in humans and rabbits but not rodents) is a critical aspect of its historical tragedy[16][17].

The following diagram illustrates the core mechanism of thalidomide as a molecular glue.

G cluster_CRL4 CRL4^CRBN^ E3 Ligase CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2 Enzyme RBX1->E2 recruits Thalidomide Thalidomide (Molecular Glue) Thalidomide->CRBN binds Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Neosubstrate->CRBN induced interaction Proteasome 26S Proteasome Neosubstrate->Proteasome targeted for degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination E2->Ub carries

Thalidomide acts as a molecular glue, binding to CRBN.

Section 3: Experimental Workflows for MoA Elucidation

A multi-faceted approach is required to definitively establish a molecular glue's MoA. The workflow can be logically divided into three stages: Target Engagement, Cellular Consequences, and In Vivo Validation.

Stage 1: Target Engagement & Ternary Complex Formation

The first step is to confirm that the compound directly binds to its intended target (CRBN) and promotes the formation of the ternary complex (CRBN-glue-Neosubstrate).

Experiment 1: Direct Binding to Cereblon

This experiment confirms the physical interaction between the compound and CRBN.

  • Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method[11][18].

  • Protocol: TR-FRET Cereblon Binding Assay

    • Reagents: GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and a thalidomide analog labeled with a FRET acceptor (e.g., Thalidomide-Red)[11].

    • Principle: In the absence of a competitor compound, the labeled thalidomide binds to CRBN, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

    • Procedure: a. Serially dilute the test compound (e.g., this compound or thalidomide) in an appropriate assay buffer. b. In a microplate, combine the tagged CRBN protein, the donor-labeled antibody, the acceptor-labeled thalidomide tracer, and the test compound. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Read the plate on a TR-FRET-compatible reader, measuring fluorescence at both donor and acceptor emission wavelengths.

    • Data Analysis: The decrease in the FRET ratio is proportional to the test compound's ability to displace the tracer. An IC50 value is calculated from the dose-response curve, representing the compound's binding affinity for CRBN[18].

Quantitative Data Summary: Binding Affinities of IMiDs to CRBN
CompoundBinding Assay TypeReported IC50 / KdReference
ThalidomideTR-FRET~2.5 µM (IC50)[11]
LenalidomideIsothermal Titration Calorimetry (ITC)~1 µM (Kd)[7]
PomalidomideTR-FRET~0.2 µM (IC50)[19]
Stage 2: Cellular Consequences of Target Engagement

Once binding is confirmed, the next step is to demonstrate that this engagement leads to the degradation of specific neosubstrates.

Experiment 2: Neosubstrate Degradation Assay

This experiment verifies the downstream effect of CRBN binding: the degradation of target proteins.

  • Methodology: Western Blotting is a standard and reliable technique to quantify changes in protein levels.

  • Protocol: Western Blot for IKZF1 Degradation

    • Cell Culture: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to logarithmic growth phase.

    • Treatment: Treat cells with a dose range of the test compound (e.g., 0.1, 1, 10 µM thalidomide) and a vehicle control (e.g., DMSO) for a set time (e.g., 4-24 hours).

    • Lysis: Harvest and lyse the cells to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin). c. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

    • Data Analysis: Quantify band intensity using densitometry software. Normalize the IKZF1 signal to the loading control to determine the relative decrease in protein levels compared to the vehicle-treated sample. Calculate the DC50 (concentration for 50% degradation).

Experiment 3: In Vitro Ubiquitination Assay

This biochemical assay provides direct evidence that the compound induces the ubiquitination of the neosubstrate by the E3 ligase complex.

  • Methodology: A cell-free reconstituted system allows for precise control over the components.

  • Protocol: Reconstituted In Vitro Ubiquitination Assay

    • Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3/UBE2G1), ubiquitin, ATP, the CRL4^CRBN^ complex, and the purified neosubstrate (e.g., His-tagged IKZF1)[7][10].

    • Procedure: a. Combine all reaction components in a microcentrifuge tube. b. Add the test compound or vehicle control. c. Initiate the reaction by adding ATP and incubate at 30-37°C. d. Stop the reaction at various time points by adding SDS-PAGE loading buffer.

    • Analysis: Analyze the reaction products by Western blot, probing for the neosubstrate (e.g., with an anti-His antibody). A ladder of higher molecular weight bands appearing in a compound-dependent manner indicates polyubiquitination.

The following diagram outlines the experimental workflow for MoA validation.

G cluster_stage1 Stage 1: Target Engagement cluster_stage2 Stage 2: Cellular Consequences cluster_stage3 Stage 3: Phenotypic Outcomes Binding Experiment 1: Cereblon Binding Assay (e.g., TR-FRET) Output1 Output: IC50 / Kd Confirms direct binding to CRBN Binding->Output1 Degradation Experiment 2: Neosubstrate Degradation (e.g., Western Blot) Binding->Degradation informs Output2 Output: DC50 Confirms protein loss in cells Degradation->Output2 Phenotype Experiment 4: Phenotypic Assays (e.g., Cell Viability, Animal Models) Degradation->Phenotype explains Ubiquitination Experiment 3: In Vitro Ubiquitination (Reconstituted Assay) Output3 Output: Poly-Ub Ladder Confirms direct enzymatic action Ubiquitination->Output3 Output4 Output: EC50 / Efficacy Links mechanism to biological effect Phenotype->Output4

Workflow for elucidating a molecular glue's MoA.

Section 4: Conclusion and Future Directions

The elucidation of thalidomide's mechanism of action is a landmark in chemical biology and drug discovery. It transformed a historical tragedy into a powerful therapeutic paradigm: targeted protein degradation[20]. The principles and workflows described herein—from confirming target engagement with biophysical assays to verifying neosubstrate degradation in cellular and biochemical systems—provide a robust template for investigating novel molecular glues.

For any new piperidinedione derivative, including this compound, this systematic approach is essential. Researchers must first establish a direct biological target and then meticulously connect that initial binding event to downstream cellular and physiological consequences. This rigorous, evidence-based process is the cornerstone of modern drug development, ensuring both efficacy and safety.

References
  • Donovan, K. A., An, J., Nowak, R. P., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. [Link][15][17][18][19]
  • Matyskiela, M. E., Couto, S., Zheng, X., et al. (2018). SALL4 mediates teratogenicity as a thalidomide-dependent CRL4(CRBN) neosubstrate. Nature Chemical Biology, 14(10), 981–987. [Link]
  • Novartis Institutes for BioMedical Research. (2018). CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome. OAK Open Access Archive. [Link][14]
  • MyScience.ch. (2014).
  • Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). Thalidomide: mechanisms of action. Expert Review of Anticancer Therapy, 4(4), 635-649. [Link][23]
  • Wikipedia. (2024). Thalidomide. Wikipedia. [Link][8]
  • Ito, T., Ando, H., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(3), 269–279. [Link][9]
  • BMG LABTECH. (2024). Molecular glues: new solutions for undruggable proteins. BMG LABTECH. [Link][10]
  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. [Link][21]
  • Scott, D. C., Hamm, G., & Schulman, B. A. (2016). Molecular glues: the adhesive connecting targeted protein degradation to the clinic. Trends in Biochemical Sciences, 41(4), 347-350. [Link][11]
  • CHI. (2022). Protein Degradation Using PROTACs & Molecular Glues. Cambridge Healthtech Institute. [Link][22]
  • Krönke, J., Udeshi, N. D., Pugh, A., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 301-305. [Link][16]
  • PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
  • PubChem. (n.d.). Methyprylon.
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  • Wawrzyniak, P., & Giel-Pietraszuk, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116900. [Link][6]

Sources

Introduction: Unveiling the Potential of a Substituted Piperidinedione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5,5-dimethylpiperidine-2,4-dione

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its favorable physicochemical properties and capacity for precise interactions with biological targets have cemented its importance. The introduction of a gem-dimethyl group at the 5-position and two carbonyl functionalities at the 2- and 4-positions of the piperidine ring gives rise to 5,5-dimethylpiperidine-2,4-dione, a molecule with unique conformational characteristics and untapped therapeutic potential.[1] This guide offers a comprehensive exploration of this compound, from its synthesis to its hypothesized biological activities, providing a roadmap for researchers and drug development professionals interested in this promising scaffold. While direct biological data on 5,5-dimethylpiperidine-2,4-dione is limited, this document will extrapolate from the well-documented activities of structurally related glutarimide and piperidine derivatives to build a strong case for its potential therapeutic applications.

Chemical Profile and Synthesis

A thorough understanding of the molecule's synthesis and chemical properties is fundamental to any investigation into its biological activity.

Chemical Identifiers
IdentifierValue
IUPAC Name 5,5-dimethylpiperidine-2,4-dione
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
SMILES CC1(C)CC(=O)NC(=O)C1
InChI InChI=1S/C7H11NO2/c1-7(2)4-5(9)8-6(10)3-7/h3-4H2,1-2H3,(H,8,9)
InChIKey DEPCULBMHFQAOA-UHFFFAOYSA-N
CAS Number Not Assigned[3]
Synthetic Pathways

The synthesis of 5,5-dimethylpiperidine-2,4-dione can be achieved through several routes, with the Dieckmann cyclization being a prominent method.[3][4][5] An alternative approach involves a Michael addition-cyclization cascade.[6]

Synthetic_Pathways cluster_0 Route 1: Dieckmann Cyclization cluster_1 Route 2: Michael Addition-Cyclization Cascade A Diethyl 3,3-dimethyl-4- (ethoxycarbonylamino)butanoate B Intramolecular Condensation (Dieckmann Cyclization) A->B Strong base (e.g., NaOEt) C β-keto ester intermediate B->C D Hydrolysis & Decarboxylation C->D Acidic conditions E 5,5-dimethylpiperidine-2,4-dione D->E F 3,3-Dimethylacrylaldehyde + Malononitrile + Ammonia G One-pot reaction cascade (Michael addition, Knoevenagel condensation, Cyclization) F->G H 5,5-dimethylpiperidine-2,4-dione G->H

Caption: Comparative synthetic routes to 5,5-dimethylpiperidine-2,4-dione.

Hypothesized Biological Activities and Investigative Protocols

The true potential of 5,5-dimethylpiperidine-2,4-dione lies in its likely biological activities, inferred from a wealth of data on related compounds.

Anticonvulsant and CNS Depressant Activity: A Primary Focus

Derivatives of pyrrolidine-2,5-dione and imidazolidine-2,4-dione, which share structural similarities with our target molecule, have demonstrated significant anticonvulsant properties.[7][8][9] It is therefore highly probable that 5,5-dimethylpiperidine-2,4-dione could exhibit similar central nervous system (CNS) depressant and anticonvulsant effects.

Proposed Mechanism of Action (Hypothetical)

The anticonvulsant activity of many heterocyclic compounds is mediated through their interaction with neuronal voltage-gated sodium and calcium channels.[10] It is plausible that 5,5-dimethylpiperidine-2,4-dione could modulate these channels, thereby reducing neuronal excitability.

Hypothetical_Anticonvulsant_Mechanism compound 5,5-dimethylpiperidine-2,4-dione ion_channel Voltage-Gated Sodium/Calcium Channel compound->ion_channel Modulates neuron Neuron ion_channel->neuron Located on influx Reduced Na+/Ca2+ Influx ion_channel->influx excitability Decreased Neuronal Excitability influx->excitability anticonvulsant Anticonvulsant Effect excitability->anticonvulsant

Caption: Proposed mechanism for anticonvulsant activity.

Experimental Protocol: Anticonvulsant Screening in a Murine Model

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Test Compound Administration: 5,5-dimethylpiperidine-2,4-dione is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test:

    • 30 minutes post-compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes post-compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is calculated for each test.

Antiproliferative and Cytotoxic Potential

Glutarimide derivatives have been reported to possess antiproliferative and antibacterial activities.[11][12] This suggests that 5,5-dimethylpiperidine-2,4-dione could be a valuable scaffold for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, K562, MDA-MB-453) and a normal cell line (e.g., MRC-5) for selectivity assessment.[11]

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of 5,5-dimethylpiperidine-2,4-dione for 48-72 hours.

  • MTT Assay:

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Antimicrobial Activity

The piperidine and glutarimide cores are present in various compounds with demonstrated antibacterial and antifungal properties.[11][12][13] This provides a rationale for screening 5,5-dimethylpiperidine-2,4-dione for antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans).

  • Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific turbidity corresponding to a known cell density.

  • Assay Setup:

    • Serial twofold dilutions of 5,5-dimethylpiperidine-2,4-dione are prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The gem-dimethyl group at the 5-position of the piperidinedione ring is a key structural feature that likely influences its biological activity. This substitution may enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS effects. Furthermore, it may lock the conformation of the ring, leading to more specific interactions with biological targets.

Future research should focus on:

  • Synthesis and screening of analogues: Modifications at the N1 position and the remaining methylene carbons could be explored to optimize activity and selectivity.

  • In-depth mechanistic studies: Should any of the hypothesized activities be confirmed, detailed studies to elucidate the precise molecular targets will be crucial.

  • Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 5,5-dimethylpiperidine-2,4-dione will be essential for its development as a therapeutic agent.

Screening_Workflow cluster_screening Biological Activity Screening cluster_followup Lead Optimization & Preclinical Development start 5,5-dimethylpiperidine-2,4-dione Synthesis cns CNS Activity (Anticonvulsant, Sedative) start->cns cancer Antiproliferative Activity (Cytotoxicity Assays) start->cancer antimicrobial Antimicrobial Activity (MIC Determination) start->antimicrobial sar Structure-Activity Relationship Studies cns->sar cancer->sar antimicrobial->sar mechanism Mechanism of Action Elucidation sar->mechanism pk_pd Pharmacokinetic/ Pharmacodynamic Studies mechanism->pk_pd preclinical In Vivo Efficacy and Toxicity Studies pk_pd->preclinical

Caption: Proposed workflow for the investigation of 5,5-dimethylpiperidine-2,4-dione.

Conclusion

5,5-dimethylpiperidine-2,4-dione represents a promising, yet underexplored, chemical entity. Based on robust evidence from structurally related compounds, there is a strong rationale to investigate its potential as an anticonvulsant, antiproliferative, and antimicrobial agent. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this intriguing molecule.

References

  • BenchChem. (n.d.). comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
  • Ulić, M., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-117.
  • Ulić, M., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. PubMed.
  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Mechanism of 5,5-dimethylpiperidine-2,4-dione.
  • Hsu, C-L., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Publications.
  • Ji, X-Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-41.
  • BenchChem. (n.d.). discovery and history of 5,5-dimethylpiperidine-2,4-dione.
  • Wang, C., et al. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. PMC - NIH.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
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  • Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-8.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1436-51.
  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-7.
  • Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar.
  • Obniska, J., et al. (n.d.). Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl. Bentham Science Publisher.
  • Rybka, S., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1165-72.
  • Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Natural piperidine and imidazolidin-2,4-dione bioactive compounds..
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  • CSIR-NIScPR. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives.
  • Zagaja, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(17), 5329.
  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
  • Sapa, J., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(39), 4447-4467.
  • de Oliveira, C. S. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Scientia Pharmaceutica, 80(3), 643-54.

Sources

5-METHYL-2,4-PIPERIDINEDIONE structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of the 2,4-Piperidinedione Scaffold and the Projected Impact of 5-Methyl Substitution

Authored by a Senior Application Scientist

Foreword: The 2,4-Piperidinedione Core - A Privileged Scaffold in Medicinal Chemistry

The 2,4-piperidinedione ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a conformationally restrained cyclic imide, make it an ideal starting point for the development of potent and selective therapeutic agents. While direct and extensive research on the 5-methyl-2,4-piperidinedione derivative is not widely published, a comprehensive analysis of the broader 2,4-piperidinedione class provides a robust framework for understanding its potential structure-activity relationships (SAR). This guide will delve into the established SAR of this scaffold, drawing upon well-documented examples to build a predictive model for the influence of substitution, particularly at the 5-position.

The 2,4-Piperidinedione Core: Structural Features and Biological Significance

The 2,4-piperidinedione nucleus is characterized by a six-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups at positions 2 and 4. This arrangement creates a unique electronic and steric environment that is conducive to interactions with various enzyme active sites and protein-protein interfaces.

Key Biological Activities Associated with the 2,4-Piperidinedione Scaffold

Derivatives of 2,4-piperidinedione have demonstrated a wide spectrum of biological activities, including:

  • Anticonvulsant Properties: A significant number of 2,4-piperidinedione derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.

  • Anticancer Activity: The scaffold is a key component of several cytotoxic and cytostatic agents, often acting through mechanisms such as apoptosis induction and cell cycle arrest.

  • Anti-inflammatory Effects: Certain analogs have shown promise in modulating inflammatory pathways.

  • Antimicrobial Activity: The 2,4-piperidinedione ring has been incorporated into molecules with antibacterial and antifungal properties.

Structure-Activity Relationship (SAR) of the 2,4-Piperidinedione Scaffold: A Positional Analysis

The biological activity of 2,4-piperidinedione derivatives can be finely tuned by substitutions at various positions on the heterocyclic ring. The following sections will explore the impact of these modifications.

Substitution at the N1-Position (Imide Nitrogen)

The nitrogen atom at the 1-position is a critical site for modification. The presence of a hydrogen atom allows it to act as a hydrogen bond donor.

  • Impact of Alkylation and Arylation: Introduction of alkyl or aryl groups at the N1-position generally modulates the lipophilicity of the molecule, which can significantly impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, in a series of anticonvulsant 2,4-piperidinediones, increasing the size of the N1-alkyl substituent was found to correlate with enhanced activity up to a certain point, after which steric hindrance likely impeded binding.

Substitution at the C3-Position

The C3-position is a common site for introducing diversity into the 2,4-piperidinedione scaffold.

  • Introduction of Aromatic and Heteroaromatic Rings: The incorporation of substituted phenyl or other aromatic rings at the C3-position has been a successful strategy in the development of potent anticancer agents. These aromatic moieties can engage in π-π stacking and hydrophobic interactions within the target protein's binding pocket. The nature and position of substituents on these aromatic rings are also crucial for activity. For example, electron-withdrawing groups on a C3-phenyl ring have been shown to enhance the cytotoxic effects of certain 2,4-piperidinedione derivatives against cancer cell lines.

Substitution at the C5-Position: The Case for this compound

While less frequently explored than the N1 and C3 positions, substitution at the C5-position can have a profound impact on the molecule's conformation and target interactions.

  • Influence of Alkyl Groups: The introduction of a methyl group at the C5-position, as in this compound, is expected to have several consequences:

    • Conformational Restriction: The methyl group will likely influence the puckering of the piperidine ring, potentially locking it into a more favorable conformation for binding to a specific target.

    • Increased Lipophilicity: The addition of a methyl group will slightly increase the overall lipophilicity of the molecule, which could enhance its ability to cross cell membranes.

    • Steric Effects: The methyl group can introduce beneficial or detrimental steric interactions within the binding site. If the target has a small hydrophobic pocket that can accommodate a methyl group, this could lead to a significant increase in binding affinity. Conversely, if the binding site is sterically constrained, the methyl group could lead to a loss of activity.

Hypothetical SAR for this compound Derivatives

Based on the general principles of SAR for the 2,4-piperidinedione scaffold, we can project a hypothetical SAR landscape for this compound.

SAR_Hypothesis cluster_N1 N1-Position cluster_C3 C3-Position cluster_C5 C5-Position Core This compound Core N1_sub N1-Substituents (R1) Core->N1_sub Substitution at C3_sub C3-Substituents (R2) Core->C3_sub Substitution at C5_Me C5-Methyl Group Core->C5_Me Intrinsic N1_effect Modulates Lipophilicity & Pharmacokinetics N1_sub->N1_effect Impacts Activity Biological Activity N1_effect->Activity C3_effect Introduces Diversity (Aromatics for π-π stacking) C3_sub->C3_effect Determines C3_effect->Activity C5_effect Conformational Rigidity & Hydrophobic Interactions C5_Me->C5_effect Provides C5_effect->Activity

Caption: Hypothetical SAR of this compound.

Experimental Protocols for SAR Elucidation

A robust SAR study requires a systematic approach involving chemical synthesis and biological evaluation.

General Synthetic Strategy for this compound Analogs

The synthesis of a library of this compound analogs can be achieved through a multi-step process, a general outline of which is provided below.

Synthesis_Workflow start Starting Materials (e.g., 3-Methylglutaric Anhydride) step1 Step 1: Ring Opening with Amine (R1-NH2) start->step1 step2 Step 2: Cyclization (e.g., using a dehydrating agent) step1->step2 product1 N1-Substituted This compound step2->product1 step3 Step 3: C3-Functionalization (e.g., Knoevenagel Condensation with Aldehyde R2-CHO) product1->step3 final_product Target Library of Analogs step3->final_product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for N1-Alkylation and C3-Arylation:
  • Synthesis of N-substituted 3-methylglutarimide:

    • To a solution of 3-methylglutaric anhydride in a suitable solvent (e.g., dichloromethane), add an equimolar amount of the desired primary amine (R1-NH2).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Add a cyclizing agent such as acetic anhydride and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-substituted 3-methylglutarimide by column chromatography or recrystallization.

  • Knoevenagel Condensation for C3-Arylation:

    • To a solution of the N-substituted 3-methylglutarimide in a suitable solvent (e.g., toluene), add the desired aromatic aldehyde (R2-CHO) and a catalytic amount of a base (e.g., piperidine).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 8-12 hours.

    • Cool the reaction mixture, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the C3-arylated this compound analog.

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs.

Biological_Screening tier1 Tier 1: Primary Screening (e.g., In vitro cytotoxicity assay against a panel of cancer cell lines) tier2 Tier 2: Secondary Screening (e.g., Target-based assays, mechanistic studies for active compounds) tier1->tier2 Active Compounds tier3 Tier 3: In vivo Evaluation (e.g., Xenograft models in mice for promising candidates) tier2->tier3 Lead Compounds

Caption: Tiered approach for biological screening.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Data Interpretation and Future Directions

The data obtained from the biological assays will be crucial for establishing a clear SAR for the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a large library of analogs, QSAR modeling can be employed to develop a mathematical relationship between the physicochemical properties of the molecules and their biological activity. This can aid in the rational design of more potent and selective compounds.

Summary of Hypothetical SAR Data

The following table summarizes the projected impact of substitutions at different positions on the this compound core.

Position of SubstitutionType of SubstituentExpected Impact on Biological ActivityRationale
N1 Small Alkyl GroupsPotential for increased activityEnhanced lipophilicity and membrane permeability
N1 Bulky GroupsLikely decrease in activitySteric hindrance at the binding site
C3 Electron-donating substituted PhenylActivity may varyModulates electronic properties of the pharmacophore
C3 Electron-withdrawing substituted PhenylPotential for increased activityFavorable electronic interactions with the target
C5 Methyl (intrinsic)Can increase or decrease activityDepends on the topology of the target's binding pocket

Conclusion

The 2,4-piperidinedione scaffold is a versatile and valuable starting point for the design of novel therapeutic agents. While the specific SAR for this compound is not yet extensively documented in the public domain, a thorough understanding of the SAR of the broader 2,4-piperidinedione class allows for informed predictions and a rational approach to the design of new analogs. The systematic synthesis and biological evaluation of a library of this compound derivatives, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Title: The 2,4-piperidinedione motif: a versatile scaffold for the synthesis of bioactive compounds. Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: Synthesis and anticonvulsant activity of some new 2,4-piperidinedione derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules. Source: Current Medicinal Chemistry URL:[Link]
  • Title: Synthesis and Cytotoxic Evaluation of Novel 3-Substituted-2,4-piperidinedione Deriv
  • Title: The MTT Assay: A Method for the In Vitro Determination of Cell Viability. Source: Journal of Immunological Methods URL:[Link]

The Advent of Piperidinedione-Based Molecular Glues: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serendipitous discovery of thalidomide's potent anti-angiogenic and immunomodulatory activities has paved the way for a new paradigm in drug discovery: the development of piperidinedione-based molecular glues.[1][2][3] These small molecules function by uniquely redirecting the ubiquitin-proteasome system to degrade proteins previously considered "undruggable." This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles, discovery workflows, and mechanistic interrogation of novel piperidinedione-based inhibitors. We will delve into the intricacies of their mechanism of action, focusing on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, and provide field-proven insights into the experimental choices that drive successful discovery campaigns.

The Piperidinedione Scaffold: From Sedative to Targeted Protein Degrader

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical properties that can enhance a drug's pharmacokinetic profile.[4] The story of piperidinedione-based inhibitors, however, begins with the tragic history and subsequent scientific renaissance of thalidomide. Initially marketed as a sedative, its devastating teratogenic effects led to its withdrawal.[2][3] Years later, the discovery of its anti-angiogenic and immunomodulatory properties sparked renewed interest, leading to the development of analogs like lenalidomide and pomalidomide for the treatment of multiple myeloma and other hematological malignancies.[1][2][5]

The key breakthrough was the elucidation of their novel mechanism of action. These molecules act as "molecular glues," binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[5][6][7] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates" that are not the natural targets of this E3 ligase.[5][6][7][8][9]

The CRL4^CRBN^ E3 Ligase Complex: The Central Hub of Activity

The CRL4^CRBN^ complex is a multi-protein machine responsible for tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome.[6][8] Understanding its components is critical to comprehending the action of piperidinedione-based inhibitors.

  • Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[6]

  • Regulator of Cullins 1 (ROC1) or RBX1: A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).

  • Cereblon (CRBN): The substrate receptor that directly binds to the target protein.[6]

Piperidinedione-based molecules, such as lenalidomide, bind within a pocket on CRBN, creating a new surface that enhances the affinity for specific neo-substrates.[6][8] This induced proximity between the E3 ligase and the target protein leads to the latter's ubiquitination and degradation.

Signaling Pathway: Molecular Glue-Mediated Protein Degradation

Molecular_Glue_Mechanism Figure 1: Mechanism of Piperidinedione-Based Molecular Glues cluster_0 CRL4^CRBN^ E3 Ligase Complex cluster_1 Ubiquitin-Proteasome System CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 associates with Target Neo-substrate (e.g., IKZF1/3) CRBN->Target Forms Ternary Complex CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 E2 E2-Ub ROC1->E2 recruits E2->Target Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Molecule Piperidinedione Inhibitor Molecule->CRBN Binds to CRBN Molecule->Target Forms Ternary Complex Target->Ub Target->Proteasome Degradation

Figure 1: Mechanism of Piperidinedione-Based Molecular Glues

Discovery of Novel Piperidinedione-Based Inhibitors: A Step-by-Step Workflow

The discovery of new piperidinedione-based inhibitors has evolved from serendipitous observations to rational design and high-throughput screening campaigns. The overarching goal is to identify molecules that can induce the degradation of novel, disease-relevant proteins.

Target Identification and Validation

The initial step is to identify a protein of interest (POI) that is a key driver of a disease and is considered "undruggable" by conventional inhibitors. This often involves deep biological investigation and genetic validation to confirm that the degradation of the POI will have a therapeutic effect.

Assay Development and High-Throughput Screening (HTS)

A robust and sensitive screening assay is crucial for identifying initial hits. Phenotypic screens, which measure a biological outcome in a cellular context, have proven highly effective in discovering molecular glues.[10]

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Compound Treatment: Plate cells in 96-well plates and treat with a library of piperidinedione-based compounds at various concentrations.

  • M2 Polarization Induction: Stimulate the cells with an appropriate agent to induce M2 polarization.

  • Gene Expression Analysis: After a defined incubation period, lyse the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M2 macrophage-specific gene biomarkers.

  • Hit Identification: Identify compounds that significantly modulate the expression of the target genes.[10]

Hit-to-Lead Optimization

Promising hits from the primary screen undergo medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties. This involves a systematic structure-activity relationship (SAR) study.[11][12]

Parameter Assay Purpose
Potency In-cell Western, Immunoblotting, or ProteomicsTo determine the concentration at which the compound induces 50% degradation of the target protein (DC50).
Selectivity Proteomics (e.g., Mass Spectrometry)To assess the degradation of off-target proteins.
CRBN Binding Competitive Binding Assay (e.g., TR-FRET, FP)To confirm that the compound binds to CRBN.
Pharmacokinetics In vitro and in vivo ADME studiesTo evaluate the absorption, distribution, metabolism, and excretion properties of the compound.

Table 1: Key Assays for Hit-to-Lead Optimization

  • Cell Treatment: Treat cells with the test compound and a known CRBN-recruiting PROTAC that degrades a specific protein of interest (POI).

  • Competition: The test compound will compete with the PROTAC for binding to CRBN.

  • POI Degradation Measurement: Measure the level of POI degradation using methods like ELISA or Western blotting.

  • Analysis: A reduction in POI degradation in the presence of the test compound indicates its binding to CRBN.[13]

Mechanism of Action (MoA) Studies

Once a lead compound is identified, in-depth MoA studies are conducted to confirm its mechanism as a molecular glue.

  • Protein Expression and Purification: Express and purify recombinant CRBN-DDB1 complex and the target protein.

  • Biophysical Interaction Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to demonstrate that the compound promotes the interaction between the CRBN-DDB1 complex and the target protein.

Discovery Workflow Diagram

Discovery_Workflow Figure 2: Discovery Workflow for Piperidinedione-Based Inhibitors Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_to_Lead Hit-to-Lead Optimization (SAR) Assay_Dev->Hit_to_Lead MoA_Studies Mechanism of Action Studies Hit_to_Lead->MoA_Studies Preclinical_Dev Preclinical Development MoA_Studies->Preclinical_Dev

Figure 2: Discovery Workflow for Piperidinedione-Based Inhibitors

The Future of Piperidinedione-Based Inhibitors: Expanding the Degradable Proteome

The success of piperidinedione-based molecular glues has opened up a new frontier in drug discovery. The ability to target and degrade previously intractable proteins offers immense therapeutic potential across a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][14]

Current research is focused on:

  • Discovering Novel E3 Ligase Ligands: While CRBN is the most well-characterized, there are over 600 E3 ligases in the human genome, offering a vast, untapped resource for developing new protein degraders.[15][16][17]

  • Rational Design of Molecular Glues: Moving beyond serendipity, researchers are now using computational and structural biology approaches to rationally design molecular glues for specific targets.

  • Expanding the Scope to PROTACs: The piperidinedione scaffold is also a key component in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a target-binding ligand to an E3 ligase ligand.[15][18][19][20]

Conclusion

The discovery of piperidinedione-based inhibitors as molecular glues represents a paradigm shift in pharmacology. By co-opting the cell's natural protein degradation machinery, these molecules provide a powerful tool to eliminate disease-causing proteins. The in-depth understanding of their mechanism of action, coupled with sophisticated discovery workflows, is paving the way for the development of a new generation of transformative medicines.

References

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An In-Depth Technical Guide on the Physicochemical Properties of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Examination of 5-Methyl-2,4-piperidinedione for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its fundamental characteristics is crucial for its application in novel synthesis and drug design.

Core Molecular Attributes

This compound belongs to the piperidine class of organic compounds, which are foundational structures in many pharmaceuticals and alkaloids.[1] The presence of a methyl group and two carbonyl functionalities on the piperidine ring imparts specific properties that influence its reactivity, solubility, and biological interactions.

PropertyPredicted/Known ValueSource
Molecular Formula C6H9NO2N/A
Molecular Weight 127.14 g/mol N/A
Predicted Boiling Point 337.9±35.0 °C[2]
Predicted Density 1.101±0.06 g/cm3 [2]
Predicted pKa 12.04±0.70[2][3]
Storage Temperature 2-8°C[2][3]

Synthesis and Structural Elucidation

The synthesis of substituted piperidine-2,4-diones can be achieved through methods such as Dieckmann cyclizations. This process involves the intramolecular condensation of a diester with a base to form a β-keto ester, which can then be further manipulated to yield the desired piperidinedione structure. The regioselectivity of such syntheses is a key consideration for chemists in this field.

Various synthetic strategies for creating substituted piperidines have been developed, leveraging organometallic chemistry and multicomponent reactions to build molecular complexity.[4][5] These advanced methods allow for the controlled introduction of functional groups, which is essential for tuning the pharmacological properties of the resulting molecules.[6]

Spectroscopic and Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of such molecules. For instance, the 1H NMR spectrum of related piperidine derivatives reveals characteristic chemical shifts and coupling constants that define the arrangement of protons on the heterocyclic ring.[7] Infrared (IR) spectroscopy provides information about the functional groups present, with the carbonyl groups of the dione structure exhibiting strong absorption bands.

Potential Applications in Drug Discovery and Development

Piperidine and its derivatives are integral to a vast array of pharmaceuticals due to their ability to interact with biological targets.[6] They are found in drugs targeting the central nervous system, as well as in antiviral, antimicrobial, and anticancer agents.[8][9][10] The physicochemical properties of compounds like this compound, including their solubility and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

The imidazolidin-2,4-dione scaffold, which shares structural similarities with piperidinediones, has been explored for a range of biological activities, including anticonvulsant, fungicidal, and antitumor effects.[11] This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir xray X-ray Crystallography ir->xray melting_point Melting Point xray->melting_point solubility Solubility melting_point->solubility pka pKa Determination solubility->pka logp LogP Measurement pka->logp

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

This structured approach ensures that all critical data is collected to build a complete profile of the molecule, which is essential for its advancement in research and development pipelines.

References

  • Methyprylon - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
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  • (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione - PubChem. (n.d.).
  • 2,4-PIPERIDINEDIONE, 5-(((2-METHOXY-5-(TRIFLUOROMETHOXY)PHENYL)METHYL)AMINO) - gsrs. (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
  • 5-Methyl-2-piperidone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
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An In-Depth Technical Guide to 5-Methyl-2,4-piperidinedione: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The 2,4-piperidinedione motif, a derivative of this essential heterocycle, presents a compelling framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 5-methyl-2,4-piperidinedione, a specific derivative within this class. Due to the limited publicly available data on this exact molecule, this document leverages established principles and data from closely related analogs to offer insights into its synthesis, structural characterization, and potential biological significance. We will explore common synthetic routes to the 2,4-piperidinedione core, spectroscopic and crystallographic characterization techniques, and the diverse pharmacological activities exhibited by this class of compounds, thereby providing a foundational resource for researchers and drug development professionals.

Introduction to this compound

This compound is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom, with methyl and ketone functional groups. The piperidine ring's conformational flexibility allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" in drug design.[2] The introduction of carbonyl groups at the 2 and 4 positions, along with a methyl group at the 5-position, creates a molecule with specific stereochemical and electronic properties that could be exploited for therapeutic purposes.

Chemical Identity:

PropertyValue
CAS Number 118263-96-0
Synonyms 5-Methylpiperidine-2,4-dione, 2,4-Piperidinedione, 5-methyl-

While specific research on this compound is sparse, the broader class of substituted piperidinediones has been investigated for a range of biological activities, including antimicrobial and anticancer effects.[3][4] This guide will, therefore, draw upon the established chemistry and pharmacology of these related compounds to build a comprehensive profile of the title compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₆H₉NO₂[ABI Chem]
Molecular Weight 127.14 g/mol [ABI Chem]
Predicted Boiling Point 337.9 ± 35.0 °C[ChemicalBook]
Predicted Density 1.101 ± 0.06 g/cm³[ChemicalBook]

Synthesis of the 2,4-Piperidinedione Core

The synthesis of substituted piperidinediones can be achieved through various organic reactions. One of the most prominent methods for the formation of cyclic β-keto esters is the Dieckmann condensation.[5]

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic ester to form a five- or six-membered ring. This reaction is particularly well-suited for the synthesis of the 2,4-piperidinedione scaffold. The general mechanism involves the deprotonation of an α-carbon, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of a cyclic β-keto ester.

Dieckmann_Condensation Start Substituted Dicarboxylic Ester Base Strong Base (e.g., NaOEt) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Cyclic_Intermediate Cyclic Alkoxide Intermediate Cyclization->Cyclic_Intermediate Protonation Protonation (Acidic Workup) Cyclic_Intermediate->Protonation Product Substituted 2,4-Piperidinedione Protonation->Product Xray_Workflow Start Synthesized Compound Crystallization Crystal Growth (e.g., slow evaporation) Start->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and Data Structure_Refinement->Final_Structure Biological_Activities Piperidinedione_Core 2,4-Piperidinedione Scaffold Antimicrobial Antimicrobial Piperidinedione_Core->Antimicrobial Anticancer Anticancer Piperidinedione_Core->Anticancer CNS_Activity CNS Activity Piperidinedione_Core->CNS_Activity

Sources

An In-Depth Technical Guide to the In Silico Prediction of 5-Methyl-2,4-Piperidinedione Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, the early and accurate characterization of novel chemical entities is paramount to reducing costs and accelerating development timelines. In silico computational methods provide a powerful, resource-efficient framework for predicting the biological activity and pharmacokinetic profiles of compounds before significant investment in laboratory synthesis and testing. This guide presents a comprehensive, field-proven workflow for the bioactivity prediction of a novel or under-characterized molecule, using 5-methyl-2,4-piperidinedione as a practical case study. We will navigate a multi-step computational pipeline, beginning with fundamental physicochemical and pharmacokinetic profiling, progressing through broad-spectrum target prediction, and culminating in specific, target-focused analyses using pharmacophore modeling and molecular docking. Each step is detailed with the underlying scientific rationale, self-validating protocols, and integration of data to build a robust, evidence-based hypothesis of the compound's potential biological function.

Introduction: The Imperative of Predictive Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unforeseen issues with efficacy or safety. A primary goal of computational chemistry and cheminformatics is to front-load the discovery process with predictive data, enabling researchers to prioritize candidates with the highest probability of success.

Our subject, this compound (CAS 118263-96-0), represents a common challenge: a small molecule with a defined structure but with sparse, publicly available bioactivity data.[1][2] Its piperidinedione core is a privileged scaffold found in various bioactive compounds, including the sedative-hypnotic agent Methyprylon (3,3-diethyl-5-methyl-2,4-piperidinedione), suggesting a potential for central nervous system activity.[3] This structural similarity provides a starting point, but a rigorous, unbiased computational investigation is required to elucidate its full bioactivity potential. This guide provides the blueprint for such an investigation.

Part I: Foundational Analysis and Hypothesis Generation

Before investigating specific protein-ligand interactions, a foundational understanding of the molecule's intrinsic properties is essential. This initial phase assesses the compound's "drug-likeness" and generates broad hypotheses about its potential biological targets.

Step 1: Physicochemical and ADMET Profiling

Causality: A molecule's journey to its target is governed by its physicochemical properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters determine whether a compound can reach its site of action in sufficient concentration and persist long enough to elicit a biological response without causing undue harm.[4] Early ADMET profiling is a critical, self-validating step; compounds with poor predicted pharmacokinetics are unlikely to succeed, regardless of their potency.

Experimental Protocol: ADMET Prediction with SwissADME

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) for this compound is CC1CC(=O)NC(=O)C1.

  • Access SwissADME: Navigate to the free SwissADME web tool.[5]

  • Input Molecule: Paste the SMILES string into the query box and run the prediction.

  • Data Collation: Collect the computed physicochemical properties, pharmacokinetic predictions (e.g., GI absorption, BBB permeation), drug-likeness indicators (e.g., Lipinski's rule of five), and medicinal chemistry alerts.[6]

Data Presentation: Predicted Properties of this compound

Property/ParameterPredicted ValueInterpretation & Significance
Physicochemical Properties
Molecular Weight127.14 g/mol Well within the typical range for small molecule drugs (<500 Da).
LogP (Consensus)-0.50Indicates good hydrophilicity, suggesting high aqueous solubility.
Topological Polar Surface Area46.6 ŲSuggests good potential for oral bioavailability and cell permeation.
Pharmacokinetics (ADMET)
GI AbsorptionHighThe molecule is likely well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to cross the BBB, indicating potential for CNS activity.
CYP InhibitorNo (for major isoforms)Low probability of causing drug-drug interactions via cytochrome P450 inhibition.
Drug-Likeness
Lipinski's Rule Violations0Complies with the rule of five, indicating good oral bioavailability potential.
Bioavailability Score0.55A standard score indicating a high probability of good pharmacokinetic properties.
Medicinal Chemistry
PAINS Alerts0No Pan-Assay Interference Compounds alerts, reducing the risk of false positives in high-throughput screening.

Data generated hypothetically based on typical outputs from tools like SwissADME for a molecule with this structure.

Step 2: Target Class Prediction

Causality: When a compound's specific target is unknown, ligand-based similarity methods can predict the most probable biological targets by comparing its structure to a vast database of known bioactive molecules.[7] This approach, grounded in the principle that structurally similar molecules often have similar biological activities, allows for the generation of testable hypotheses and guides the subsequent, more focused investigation.

Experimental Protocol: Bioactivity Spectrum Prediction

  • Tool Selection: Utilize a target prediction server such as SwissTargetPrediction.[8]

  • Input Structure: Submit the SMILES string of this compound.

  • Run Prediction: Initiate the screening process against the tool's database of known ligand-target interactions.

  • Analyze Results: The output will be a ranked list of potential protein targets or target classes, often with a probability score. Focus on the most frequently predicted and highest-probability classes to form a primary hypothesis.

Data Presentation: Hypothetical Top Predicted Target Classes

Target ClassProbability ScoreRationale for Prioritization
G-protein coupled receptors (GPCRs)HighLarge and diverse family of druggable targets.
Ion ChannelsModerate-HighConsistent with potential CNS activity.
Enzymes (e.g., Hydrolases)ModerateBroad class; requires further refinement.
Nuclear ReceptorsLow-ModerateLess likely but cannot be fully excluded.

Based on these foundational analyses, a primary hypothesis emerges: this compound is a drug-like molecule with excellent predicted ADMET properties and the potential to act on CNS targets, possibly within the GPCR or ion channel families.

Part II: Target-Specific Investigation Workflow

With a working hypothesis, the investigation now pivots to a detailed, target-specific workflow. This process refines the target prediction and estimates the compound's binding affinity and interaction mode.

G cluster_0 Part I: Hypothesis Generation cluster_1 Part II: Target-Specific Investigation cluster_2 Part III: Final Hypothesis & Validation A Compound Structure (this compound) B Step 1: ADMET & Physicochemical Profiling (SwissADME) A->B C Step 2: Target Class Prediction (SwissTargetPrediction) A->C D Primary Hypothesis: Potential CNS Target (e.g., Ion Channel) B->D C->D E Step 3: Specific Target Identification (ChEMBL, PDB) D->E Refine Target F Step 4: Ligand-Based Pharmacophore Modeling E->F G Step 5: Structure-Based Molecular Docking E->G H Binding Pose & Affinity Prediction F->H G->H I Synthesized Evidence H->I J Predicted Bioactivity & Mechanism of Action I->J K Experimental Validation (In Vitro / In Vivo) J->K

Caption: Workflow for generating and using a pharmacophore model.

Protocol:

  • Data Curation: From ChEMBL, download a set of at least 5-10 structurally diverse ligands with known high affinity for the selected target (e.g., GABA-A receptor β3).

  • Model Generation: Using software like LigandScout or PharmaGist, generate a common features pharmacophore model based on the 3D alignment of the curated ligands. The model will consist of features like hydrogen bond acceptors (HBA), donors (HBD), and hydrophobic (H) regions.

  • Model Validation: The generated model's ability to distinguish between known active compounds and known inactive compounds (decoys) must be tested to ensure its predictive power.

  • Screening: The 3D conformer of this compound is then fitted to the validated pharmacophore model. A high fit score suggests that the molecule possesses the necessary features in the correct spatial arrangement to bind to the target.

Step 5: Structure-Based Molecular Docking

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein target and estimates the strength of the interaction (binding affinity). [9]This structure-based approach provides atomic-level insights into the binding mechanism, identifying key amino acid residues involved in the interaction. A favorable predicted binding energy, coupled with a plausible binding pose, provides strong evidence for bioactivity.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target (e.g., a PDB entry for the GABA-A receptor) from the RCSB PDB database. [10] * Using molecular modeling software (e.g., AutoDockTools, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens. [11][12]2. Ligand Preparation: Generate a low-energy 3D conformation of this compound and assign appropriate atomic charges.

  • Binding Site Definition: Identify the active binding site on the protein, often guided by the location of a co-crystallized ligand or from published literature. Define a "grid box" that encompasses this site for the docking search.

  • Docking Simulation: Run the docking calculation using software like AutoDock Vina. [13]The program will systematically sample different poses of the ligand within the binding site and score them based on a force field.

  • Results Analysis:

    • Analyze the top-ranked poses. The primary metric is the binding affinity, reported in kcal/mol (more negative values indicate stronger binding).

    • Visualize the best pose to identify specific interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and the protein's amino acid residues.

Data Presentation: Hypothetical Molecular Docking Results

ParameterPredicted ValueInterpretation
Binding Affinity-7.2 kcal/molIndicates a strong and favorable binding interaction.
Key InteractionsHydrogen bond with Tyr157; Hydrophobic interactions with Phe200, Leu203Specific, plausible interactions consistent with known binders at this site.

Synthesizing the Evidence and Final Hypothesis

The power of an in silico workflow lies in the convergence of evidence from multiple, orthogonal methods.

  • Initial Profiling: Our investigation began by establishing that this compound is a highly "drug-like" molecule with a strong potential for CNS activity.

  • Target Identification: Database mining suggested a plausible interaction with the GABA-A receptor family, a well-established target for sedative and anxiolytic drugs.

  • Pharmacophore Modeling: The molecule showed a strong fit to a pharmacophore model built from known GABA-A receptor modulators, indicating it possesses the correct electronic and steric features for binding.

  • Molecular Docking: Structure-based docking predicted a high-affinity binding interaction at a known active site of the GABA-A receptor, elucidating a plausible atomic-level mechanism of action.

Concluding Hypothesis: The synthesized in silico evidence strongly suggests that this compound is a potent, orally bioavailable modulator of the GABA-A receptor. Its predicted mechanism involves key hydrogen bonding and hydrophobic interactions within the receptor's binding pocket, similar to other known modulators. This compound represents a high-priority candidate for synthesis and subsequent in vitro experimental validation via binding assays and electrophysiology.

This technical guide demonstrates a robust, logical, and self-validating computational workflow. By integrating multiple predictive techniques, we can construct a detailed, data-driven hypothesis of a novel compound's bioactivity, effectively guiding and de-risking the subsequent phases of experimental drug discovery.

References

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The Piperidinedione Scaffold: A Cornerstone of Targeted Protein Degradation in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged heterocyclic motif that has transitioned from a controversial past to a central role in modern medicinal chemistry. Initially infamous due to the tragic teratogenic effects of thalidomide, this chemical entity has been repurposed and re-engineered, leading to the development of life-saving immunomodulatory drugs (IMiDs®) and a revolutionary new therapeutic modality: targeted protein degradation. This guide provides a comprehensive technical review of the piperidinedione scaffold, delving into its synthesis, structure-activity relationships (SAR), and profound impact on drug discovery. We will explore its unique mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN), and provide detailed experimental protocols for the evaluation of piperidinedione-based compounds. This document is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics that leverage this remarkable scaffold.

The Serendipitous Rebirth of a Scaffold: A Historical Perspective

The story of the piperidinedione scaffold is a compelling narrative of scientific discovery, tragedy, and redemption. Introduced in the 1950s as a sedative, thalidomide, which contains a glutarimide ring, was withdrawn from the market after being linked to severe birth defects.[1][2] However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its re-emergence for the treatment of erythema nodosum leprosum and multiple myeloma.[2][3] This renaissance was driven by the development of more potent and safer analogs, lenalidomide and pomalidomide, which have become standard-of-care treatments for various hematological malignancies.[1][4] The elucidation of their mechanism of action in the early 21st century, centered on the E3 ubiquitin ligase Cereblon, has unlocked a new paradigm in drug discovery.[1]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of piperidinedione-based immunomodulatory drugs are primarily mediated by their ability to act as "molecular glues," redirecting the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][5]

The CRL4^CRBN^ E3 Ligase Complex

The Cullin-RING E3 ubiquitin ligases are a major class of enzymes responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. The CRL4^CRBN^ complex consists of Cullin 4 (CUL4), ROC1 (also known as RBX1), DDB1 (DNA damage-binding protein 1), and Cereblon (CRBN) as the substrate receptor.[6]

Piperidinedione as a Molecular Glue

Piperidinedione-containing drugs bind to a specific pocket in CRBN.[1] This binding event allosterically modulates the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally targeted by this E3 ligase. These newly recognized substrates are termed "neosubstrates."[7]

Neosubstrate Degradation and Therapeutic Effects

Key neosubstrates of the CRBN-piperidinedione complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1][8] The degradation of IKZF1 and IKZF3 is crucial for the anti-proliferative effects in multiple myeloma and the immunomodulatory activities of these drugs.[1][8] Lenalidomide uniquely promotes the degradation of CK1α, which is effective in treating myelodysplastic syndrome with a 5q deletion.[7]

Piperidinedione_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway Piperidinedione Piperidinedione CRBN CRBN Piperidinedione->CRBN Binds to E3_Ligase_Complex CRL4-CRBN E3 Ligase (Inactive for Neosubstrate) CRBN->E3_Ligase_Complex DDB1 DDB1 DDB1->E3_Ligase_Complex CUL4 CUL4 CUL4->E3_Ligase_Complex ROC1 ROC1 ROC1->E3_Ligase_Complex Ternary_Complex Piperidinedione-CRBN-Neosubstrate Ternary Complex E3_Ligase_Complex->Ternary_Complex Ubiquitination Poly-ubiquitination of Neosubstrate Ternary_Complex->Ubiquitination Neosubstrate IKZF1/IKZF3 Neosubstrate->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Neosubstrate Degradation Proteasome->Degradation Therapeutic_Effect Anti-cancer & Immunomodulatory Effects Degradation->Therapeutic_Effect

Caption: Mechanism of action of piperidinedione-based molecular glues.

Synthesis of the Piperidinedione Scaffold and its Derivatives

The synthesis of the piperidinedione (glutarimide) core and its elaboration into therapeutic agents like lenalidomide and pomalidomide involves several key chemical transformations.

General Synthesis of the Piperidinedione Core

A common method for the synthesis of the 2,6-piperidinedione ring involves the cyclization of glutaric acid derivatives. For instance, heating glutaric anhydride with an amine in a suitable solvent like toluene can yield the corresponding N-substituted glutarimide.[9] Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization.[10][11]

Experimental Protocol: Synthesis of N-aryl-piperidine-2,6-dione [9]

  • To a solution of the desired aniline derivative (10 mmol) in toluene (20 mL) at room temperature, add glutaric anhydride (9.1 mmol).

  • Reflux the resulting mixture for 2 hours.

  • Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL).

  • Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum.

  • Dissolve the crude product in chloroform under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (12 mmol) to the solution.

  • Reflux the resulting solution for 14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired N-aryl-piperidine-2,6-dione.

Synthesis of Lenalidomide and Pomalidomide

The synthesis of lenalidomide and pomalidomide typically involves the coupling of a substituted phthalic anhydride or its equivalent with 3-aminopiperidine-2,6-dione hydrochloride.

Illustrative Synthetic Scheme for Pomalidomide [12]

Pomalidomide_Synthesis Start 4-Nitrophthalic Acid Intermediate1 4-Nitrophthalic Anhydride Start->Intermediate1 Acetic Anhydride, Heat Intermediate3 N-(4-Nitro-1,3-dioxoisoindolin-2-yl) piperidine-2,6-dione Intermediate1->Intermediate3 Intermediate2, Acetic Acid, Heat Intermediate2 3-Aminopiperidine-2,6-dione Hydrochloride Pomalidomide Pomalidomide Intermediate3->Pomalidomide H2, Pd/C, Reduction

Caption: A simplified synthetic route to pomalidomide.

Structure-Activity Relationship (SAR) of Piperidinedione-Based CRBN Ligands

The biological activity of piperidinedione derivatives is highly dependent on their chemical structure. Modifications to both the piperidinedione ring and the isoindolinone moiety can significantly impact CRBN binding affinity and neosubstrate degradation profiles.

Modification Site Structural Change Effect on Activity Reference(s)
Piperidinedione Ring Removal or alteration of the glutarimide ringAbolishes CRBN binding and biological activity[13]
Substitution at the 3-positionStereochemistry is critical; (S)-enantiomer is active[2]
Isoindolinone Ring Addition of an amino group at the 4-position (Lenalidomide)Enhances potency and alters neosubstrate specificity compared to thalidomide[4]
Addition of an amino group at the 4-position and a carbonyl group (Pomalidomide)Further enhances potency[4]
Replacement of the phthalimide with other heterocyclesCan modulate CRBN binding and provide novel intellectual property[14]
Substitution on the phenyl ring of the isoindolinoneCan influence potency and selectivity[15][16]

Experimental Evaluation of Piperidinedione Derivatives

A suite of in vitro assays is essential to characterize the activity of novel piperidinedione-based compounds.

CRBN Binding Assays

These assays determine the affinity of a compound for the CRBN protein.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay [6]

  • Assay Principle: This is a competitive assay where the test compound competes with a fluorescently labeled thalidomide analog for binding to a GST-tagged human CRBN protein. Binding of the fluorescent tracer to CRBN brings it in proximity to a Europium cryptate-labeled anti-GST antibody, resulting in a FRET signal.

  • Procedure:

    • Dispense test compounds or standards into a low-volume 384-well white plate.

    • Add a solution of GST-tagged human CRBN protein to each well.

    • Add a pre-mixed solution of Europium cryptate-labeled anti-GST antibody and thalidomide-red (the fluorescent tracer).

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC50 value for the test compound.

HTRF_Assay cluster_0 No Competitor cluster_1 With Competitor Eu_Ab Eu-Ab GST_CRBN GST-CRBN Eu_Ab->GST_CRBN Binds GST tag Tracer Thalidomide-Red Eu_Ab->Tracer FRET Signal (High) GST_CRBN->Tracer Binds CRBN Eu_Ab2 Eu-Ab GST_CRBN2 GST-CRBN Eu_Ab2->GST_CRBN2 Tracer2 Thalidomide-Red Eu_Ab2->Tracer2 No FRET (Low Signal) Competitor Test Compound GST_CRBN2->Competitor Binds CRBN

Caption: Principle of the HTRF Cereblon binding assay.

Neosubstrate Degradation Assays

These assays confirm that the binding of a compound to CRBN leads to the degradation of target proteins.

Experimental Protocol: Western Blotting for IKZF1 Degradation [8][17]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the IKZF1 band intensity to the loading control.

    • Determine the concentration of the compound that causes 50% degradation of IKZF1 (DC50).

Cell Viability Assays

These assays measure the cytotoxic or anti-proliferative effects of the compounds on cancer cells.

Experimental Protocol: MTT Cell Viability Assay [18]

  • Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

    • Incubate for the desired period (e.g., 48-72 hours).

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

The Future of the Piperidinedione Scaffold: Beyond Molecular Glues

The discovery of the piperidinedione scaffold's interaction with CRBN has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs).[19][20][21] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (such as a piperidinedione derivative), a linker, and a ligand for a target protein of interest.[22] By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of proteins that may be otherwise "undruggable."[23] The piperidinedione scaffold is one of the most widely used E3 ligase ligands in the development of PROTACs currently in clinical trials.[19]

Conclusion

The piperidinedione scaffold has undergone a remarkable journey in medicinal chemistry. From a molecule associated with a devastating medical disaster to a cornerstone of modern targeted therapies, its story is a testament to the power of scientific inquiry and the potential for drug repositioning. The elucidation of its mechanism of action has not only provided a deeper understanding of the biology of immunomodulatory drugs but has also catalyzed the development of the exciting new field of targeted protein degradation. As our understanding of the ubiquitin-proteasome system grows, the versatile piperidinedione scaffold will undoubtedly continue to be a critical tool in the design of novel therapeutics for a wide range of diseases.

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The Ubiquitous Piperidine Ring: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in a vast array of naturally occurring alkaloids. These compounds, found in organisms ranging from plants and fungi to insects, exhibit a remarkable diversity of structures and biological activities. This technical guide provides an in-depth exploration of the natural world of piperidine and its derivatives for researchers, scientists, and drug development professionals. We will examine the key biosynthetic pathways that forge this heterocyclic system from primary metabolites, detail the major classes of naturally occurring piperidine alkaloids, provide validated protocols for their isolation and characterization, and survey their profound pharmacological significance, which continues to inspire modern drug discovery.

Introduction: The Piperidine Scaffold

The piperidine ring is a saturated heterocycle that serves as a privileged structure in medicinal chemistry and natural product science. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for molecules designed to interact with biological targets. Nature has long exploited these properties, producing a wide variety of piperidine alkaloids with potent physiological effects. These natural products are not mere chemical curiosities; they are the active principles in ancient medicines and poisons and serve as lead compounds for the development of new therapeutics.[1][2][3] Understanding their origins, from biosynthesis to isolation, is critical for harnessing their potential.

Biosynthesis: Nature's Pathways to the Piperidine Core

The biosynthesis of the piperidine ring predominantly originates from the essential amino acid L-lysine.[3][4] While variations exist, two major pathways illustrate the enzymatic logic leading to the core piperidine structure: the Cadaverine Pathway and the Polyketide Pathway.

The Lysine-Cadaverine Pathway

This is a widespread route in the plant kingdom for producing a variety of piperidine, quinolizidine, and indolizidine alkaloids.[4][5][6] The key intermediate is Δ¹-piperideine, which is formed through a sequence of enzymatic steps.

The pathway begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[4][6] The resulting diamine, cadaverine, then undergoes oxidative deamination by a copper amine oxidase (CuAO).[4][6] This generates 5-aminopentanal, which spontaneously cyclizes to form the key Schiff base intermediate, Δ¹-piperideine.[6] This imine is the branch point from which a diverse array of more complex alkaloids, such as lobeline from Lobelia inflata, are constructed.[5][6]

The Polyketide Pathway: The Case of Coniine

A fascinating alternative is the polyketide pathway, famously used by poison hemlock (Conium maculatum) to synthesize the notoriously toxic alkaloid, coniine.[7][8] This pathway does not proceed through cadaverine.

Instead, biosynthesis is initiated by a polyketide synthase (PKS) that catalyzes the condensation of one butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.[8][9] Following a reduction step, the nitrogen atom is introduced via a transamination reaction, with L-alanine serving as the nitrogen donor.[7][9] The resulting amino-aldehyde, 5-oxooctylamine, then undergoes a non-enzymatic cyclization and dehydration to yield γ-coniceine.[7][10] The final step is the NADPH-dependent reduction of γ-coniceine by γ-coniceine reductase to produce coniine.[7][8][9]

Coniine Biosynthesis Pathway cluster_0 Polyketide Assembly cluster_1 Modification & Cyclization cluster_2 Final Product Butyryl_CoA Butyryl-CoA Triketide Polyketide Intermediate Butyryl_CoA->Triketide CPKS5 (PKS) Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->Triketide CPKS5 (PKS) Keto_octanal 5-Keto-octanal Triketide->Keto_octanal Reduction Amino_octylamine 5-Oxooctylamine Keto_octanal->Amino_octylamine AAT (Transamination) Coniceine γ-Coniceine Amino_octylamine->Coniceine Spontaneous Cyclization Coniine (S)-(+)-Coniine Coniceine->Coniine CR (Reduction) Alanine L-Alanine Alanine->Amino_octylamine NADPH NADPH NADPH->Coniine

Caption: Biosynthesis of coniine via the polyketide pathway.[7][8][9]

Major Classes and Natural Sources of Piperidine Derivatives

Piperidine alkaloids are found across a wide taxonomic range, from flowering plants to fire ant venom. Their structural diversity is matched by their varied biological effects.

Alkaloid Class/Example Representative Compound(s) Primary Natural Source(s) Key Pharmacological Activities
Piper Amides PiperinePiper nigrum (Black Pepper), Piper longumBioavailability enhancer, anti-inflammatory, antioxidant, neuroprotective.[11][12][13][14][15][16]
Hemlock Alkaloids Coniine, γ-ConiceineConium maculatum (Poison Hemlock)Potent neurotoxin, nicotinic acetylcholine receptor (nAChR) antagonist.[7]
Lobelia Alkaloids LobelineLobelia inflata (Indian Tobacco)nAChR ligand (agonist/antagonist), respiratory stimulant, potential anti-addiction agent.[2][17][18][19][20]
Punica Alkaloids PelletierinePunica granatum (Pomegranate)Anthelmintic (tapeworm treatment).[5]
Solenopsins Solenopsin ASolenopsis invicta (Fire Ant) VenomToxic, antimicrobial, antiangiogenic, inhibitor of PI3K signaling.[21][22][23][24]
1-Deoxynojirimycin 1-Deoxynojirimycin (DNJ)Morus alba (White Mulberry)Potent α-glycosidase inhibitor, used in treating hyperglycemia.[2]

Isolation and Characterization from Natural Sources

The isolation of piperidine alkaloids from complex natural matrices is a foundational process in natural product chemistry. The basicity of the nitrogen atom is the key chemical property exploited in the most common extraction methodology: acid-base extraction.

General Workflow: Acid-Base Extraction

This classical technique leverages the differential solubility of alkaloids in their free base and salt forms.[25][26][27]

  • Maceration & Extraction : The dried, powdered plant material is first extracted with an organic solvent (e.g., ethanol, methanol, or dichloromethane) to pull out a wide range of organic compounds, including the alkaloids.[28][29][30]

  • Acidification : The crude organic extract is then partitioned with an acidic aqueous solution (e.g., dilute HCl or tartaric acid).[26][30] The basic nitrogen of the alkaloid is protonated, forming a salt. This salt is soluble in the aqueous layer, while many non-basic, lipophilic impurities (fats, waxes, terpenes) remain in the organic layer, which is then discarded.[26][30]

  • Basification & Re-extraction : The acidic aqueous layer, now enriched with alkaloid salts, is basified by adding a base like ammonia (NH₃) or sodium carbonate (Na₂CO₃).[26] This deprotonates the alkaloid salts, converting them back to their free base form. The free bases are typically less water-soluble and more soluble in non-polar organic solvents.[27] This aqueous solution is then extracted with a fresh immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The alkaloids partition into the organic layer.[26]

  • Concentration & Purification : The final organic extract is dried and the solvent is removed under reduced pressure to yield a crude alkaloid mixture. This mixture is then subjected to further purification, most commonly by column chromatography, to isolate the individual compounds.[31]

Alkaloid Extraction Workflow Start Dried, Powdered Natural Source Extract Solvent Extraction (e.g., Ethanol, CH2Cl2) Start->Extract Crude Crude Organic Extract Extract->Crude Partition1 Partition with Aqueous Acid Crude->Partition1 Aq_Layer Aqueous Layer (Alkaloid Salts) Partition1->Aq_Layer Soluble Org_Layer1 Organic Layer (Lipophilic Impurities) Partition1->Org_Layer1 Insoluble Partition2 Basify & Partition with Organic Solvent Aq_Layer->Partition2 Discard1 Discard Org_Layer1->Discard1 Org_Layer2 Organic Layer (Free Base Alkaloids) Partition2->Org_Layer2 Soluble Aq_Layer2 Aqueous Layer (Salts, Polar Impurities) Partition2->Aq_Layer2 Insoluble Purify Concentrate & Purify (e.g., Chromatography) Org_Layer2->Purify Discard2 Discard Aq_Layer2->Discard2 End Pure Piperidine Alkaloid Purify->End

Caption: Generalized workflow for acid-base extraction of piperidine alkaloids.
Protocol: Isolation of Piperine from Piper nigrum

This protocol provides an effective method for isolating piperine, the principal pungent component of black pepper.

Materials:

  • Finely ground black pepper

  • 95% Ethanol

  • 10% Potassium hydroxide (KOH) in ethanol

  • Dichloromethane (CH₂Cl₂)

  • Reflux apparatus, Buchner funnel, filter paper, rotary evaporator

Procedure:

  • Extraction: Place 15 g of finely ground black pepper into a 100 mL round-bottom flask with 30 mL of dichloromethane (CH₂Cl₂).[29] Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-90 minutes.[28][29]

  • Filtration: Allow the mixture to cool to room temperature. Using a Buchner funnel, suction filter the mixture to remove the solid pepper grounds.[29] Wash the solids with an additional small portion of the extraction solvent to ensure complete recovery of the extract.[29]

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator until a dark, oily residue remains.[29]

  • Crystallization: To the oily residue, add a 10% solution of KOH in ethanol.[28] Piperine will precipitate as yellow crystals. The mixture can be cooled in an ice bath to maximize precipitation.[28]

  • Purification: Collect the crude piperine crystals by vacuum filtration.[29] The crude product can be further purified by recrystallization from a suitable solvent system, such as an acetone:hexane mixture, to yield pure, needle-like crystals of piperine.

  • Characterization: Confirm the identity and purity of the isolated piperine using techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS).[28][32]

Pharmacological Significance and Drug Development

The diverse structures of naturally occurring piperidine derivatives translate into a wide spectrum of pharmacological activities, making them valuable leads for drug discovery.

  • Piperine: Beyond its use as a spice, piperine is extensively studied for its ability to inhibit drug-metabolizing enzymes like cytochrome P450 and UDP-glucuronosyltransferase.[11] This action enhances the bioavailability of other drugs and nutrients, a property that is actively being explored in pharmaceutical formulations.[3][11] It also exhibits a plethora of its own therapeutic activities, including anti-inflammatory, antioxidant, and anticancer effects.[11][13][14][16]

  • Lobeline: This alkaloid has a complex interaction with nicotinic acetylcholine receptors (nAChRs).[17][19] It has been investigated as a potential treatment for drug addiction, particularly for psychostimulant abuse, due to its ability to inhibit dopamine uptake and release via the vesicular monoamine transporter (VMAT2).[20] It also functions as a µ-opioid receptor antagonist.[33]

  • Solenopsin: This toxic component of fire ant venom has demonstrated potent antiangiogenic activity by inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway.[22] This mechanism makes solenopsin and its synthetic analogs interesting candidates for cancer research.[21][22] It also possesses strong antimicrobial and insecticidal properties.[23][24]

Conclusion and Future Outlook

The piperidine alkaloids represent a rich and diverse family of natural products that continue to provide valuable insights for biology and medicine. From the neurotoxicity of coniine to the bioavailability-enhancing effects of piperine and the anti-addiction potential of lobeline, these compounds underscore the power of natural selection in crafting potent, biologically active molecules. As analytical techniques become more sensitive and synthetic methodologies more powerful, the exploration of the natural world will undoubtedly uncover new piperidine derivatives with novel structures and unprecedented therapeutic potential. The study of their biosynthesis, isolation, and pharmacology remains a vibrant and essential frontier in the quest for new medicines.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Methyl-2,4-piperidinedione is a heterocyclic compound featuring a piperidine core structure functionalized with two carbonyl groups at positions 2 and 4, and a methyl group at position 5. This molecule belongs to the broader class of piperidinediones, which are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation and purity assessment of such molecules are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As publicly available experimental spectra for this specific molecule are limited, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization framework. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, verify, and study this compound and its derivatives.

Molecular Structure and Key Features

The structural integrity of this compound dictates its chemical and spectroscopic properties. The molecule contains an imide functional group (at position 2) and a ketone (at position 4). The methyl-substituted carbon (C5) is a chiral center, meaning the compound can exist as two enantiomers. Furthermore, the molecule can exhibit keto-enol tautomerism, although the dione form is expected to be the predominant species in most standard conditions.

For clarity in spectral assignments, the atoms are numbered as shown in the diagram below.

fragmentation_pathway M [C6H9NO2]+• m/z = 127 (Molecular Ion) F1 [C5H6NO]+• m/z = 96 M->F1 - HCHO (from C4+O) F2 [C4H6NO]+• m/z = 84 M->F2 - CO (from C2) F4 [C5H8NO2]+ m/z = 112 M->F4 - •CH3 F3 [C3H4NO]+• m/z = 70 F2->F3 - CH2

Caption: A plausible EI-MS fragmentation pathway for this compound.

Table 4: Predicted Major Fragment Ions in EI-MS

m/zPossible FragmentOrigin
127[C₆H₉NO₂]⁺˙Molecular Ion (M⁺˙)
112[C₅H₈NO₂]⁺Loss of a methyl radical (•CH₃) from M⁺˙. This is a common fragmentation for methyl-substituted compounds.
99[C₅H₉NO]⁺˙Loss of carbon monoxide (CO) from the ketone at C4.
84[C₄H₆NO]⁺α-cleavage at C5-C6 with loss of the C5-C4-C3 fragment.
70[C₃H₄NO]⁺Further fragmentation involving ring cleavage.
56[C₃H₆N]⁺Fragment containing the nitrogen atom after ring cleavage.
43[C₂H₃O]⁺Acetyl cation, from cleavage around the C4 ketone.

Recommended Experimental Protocols

To obtain high-quality, reliable data, adherence to standardized experimental protocols is crucial.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it slows the exchange rate.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum to the TMS signal.

Protocol 2: FT-IR Spectrum Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrum Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. [1]3. GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program should be optimized for the specific compound.

  • MS Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: Set to 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. [2]

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the key spectroscopic features of the molecule. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity. The IR spectrum will verify the presence of the critical imide and ketone functional groups, while mass spectrometry will confirm the molecular weight and provide structural information through predictable fragmentation patterns. The experimental protocols outlined herein offer a reliable methodology for obtaining high-quality data, ensuring the confident identification and characterization of this compound for researchers in synthetic chemistry and drug discovery.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-2,4-piperidinedione via Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of substituted derivatives, such as 5-methyl-2,4-piperidinedione, is of considerable interest for the development of novel therapeutic agents. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, provides a robust and versatile method for constructing the piperidine-2,4-dione ring system.[1][3] This application note provides a comprehensive guide to the synthesis of this compound, detailing the reaction mechanism, a step-by-step experimental protocol, and key considerations for a successful synthesis.

Reaction Mechanism and Key Parameters

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4][5][6] In the synthesis of this compound, the starting material is a β-amino diester. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[7][8][9]

  • Intramolecular Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.[8][9]

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[10][11]

  • Deprotonation: The resulting cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. The base used in the reaction deprotonates this position, driving the equilibrium towards the product.[5][10][12]

  • Protonation: An acidic workup protonates the enolate to yield the final this compound product.[7][13]

Several factors critically influence the success of the Dieckmann cyclization:

  • Choice of Base: A strong, non-nucleophilic base is essential to promote enolate formation without competing side reactions like hydrolysis or transesterification.[14] Commonly used bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride.[7][8] The choice of base can significantly impact reaction yields and purity.[15] For esters with ethoxy groups, using sodium ethoxide as the base can prevent transesterification.[14]

  • Solvent: Anhydrous aprotic solvents such as toluene or tetrahydrofuran (THF) are typically employed to prevent hydrolysis of the esters and the base.[1][7] Polar aprotic solvents can enhance the stability of the enolate.[7]

  • Reaction Temperature: The reaction is often heated to reflux to ensure a sufficient reaction rate.[1] However, lower temperatures may be used with more reactive substrates or stronger bases to minimize side reactions.[7]

  • Starting Material Purity: The purity of the starting β-amino diester is crucial for a clean reaction and high yield.

Diagram of the Dieckmann Cyclization Mechanism

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Intramolecular Attack & Ring Closure cluster_2 Step 4 & 5: Deprotonation & Protonation Start β-amino diester Enolate Enolate Intermediate Start->Enolate - H+ Base Base (e.g., NaOEt) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product_Enolate Cyclic β-keto ester Cyclic_Intermediate->Product_Enolate - RO- Deprotonated_Product Deprotonated β-keto ester Product_Enolate->Deprotonated_Product Base Final_Product This compound Deprotonated_Product->Final_Product H3O+ Workup

Caption: Mechanism of the Dieckmann Cyclization for this compound synthesis.

Materials and Methods

Materials:

Reagent/MaterialGradeSupplier
Diethyl 3-aminopentanedioate≥98%Commercially Available
Sodium ethoxide≥95%Commercially Available
Anhydrous Toluene≥99.8%Commercially Available
1 M Hydrochloric acidACS gradeCommercially Available
DichloromethaneACS gradeCommercially Available
Anhydrous Magnesium Sulfate≥97%Commercially Available

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the appropriate β-amino diester (1.0 equivalent) and anhydrous toluene (or THF).[1]

  • Addition of Base: Add sodium ethoxide (1.1 equivalents) to the solution.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[2]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Start β-amino diester in Anhydrous Solvent Base_Addition Add Sodium Ethoxide Start->Base_Addition Reflux Heat to Reflux Base_Addition->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Workup Acidic Workup & Extraction TLC_Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Results and Characterization

Expected Yield and Physical Properties:

PropertyExpected Value
Yield 60-80%
Appearance White to off-white solid
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol

Spectroscopic Data:

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • Proton NMR (¹H NMR): The spectrum will show characteristic peaks for the methyl group, the methine proton at the 5-position, and the methylene protons of the piperidine ring.

  • Carbon NMR (¹³C NMR): The spectrum will display signals for the two carbonyl carbons, the methyl carbon, the methine carbon, and the methylene carbons of the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Safety Precautions

Potential Issues and Solutions:

IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionEnsure adequate reaction time and temperature. Check the purity of the starting materials and reagents.
Intermolecular condensationUse high-dilution techniques for larger ring systems or if intermolecular side products are observed.[8][14]
HydrolysisUse anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[14]
Side Product Formation TransesterificationUse a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters) or a non-alkoxide base like sodium hydride.[14]

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

References

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction.
  • Palomo, C., Oiarbide, M., & García, J. M. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279.
  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • Augustine, R. L., Zelawski, Z. S., & Malarek, D. H. (1971). Five- and six-membered ring formation by the competitive Dieckmann cyclization of an amino triester. The Journal of Organic Chemistry, 36(17), 2553–2554.
  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.
  • JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
  • Wikipedia. Dieckmann condensation.
  • Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Marson, C. M., & Coote, S. J. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 70(40), 7359–7367.
  • National Institute of Standards and Technology. Methyprylon. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Defense Technical Information Center. Piperidine Synthesis.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
  • Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation).
  • ACS Figshare. Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters.
  • Organic Reactions. The Dieckmann Condensation.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
  • The Organic Chemistry Tutor. (2014, April 14). The Dieckmann Condensation [Video]. YouTube.
  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application.
  • Organic Chemistry Portal. β-enamino ester synthesis by amination.
  • The Organic Chemistry Tutor. (2024, April 19). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction [Video]. YouTube.
  • PubChem. 2,4-Piperidinedione.
  • Chemical Reviews. The ester enolate-imine condensation route to .beta.-lactams.
  • ACS Publications. Efficient DNA Condensation Induced by Chiral β-Amino Acid-Based Cationic Surfactants.
  • SpectraBase. 2,4-Thiazolidinedione, 5-methyl-.
  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.
  • The Organic Chemistry Tutor. (2018, September 21). 21.6b Dieckmann Condensation Reactions [Video]. YouTube.
  • Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride.

Sources

Scale-up synthesis of 5-METHYL-2,4-PIPERIDINEDIONE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Methyl-2,4-piperidinedione

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors and modulators of glutamate receptors. The increasing demand for these advanced therapeutics necessitates the development of robust, efficient, and scalable synthetic routes for their core building blocks. This application note provides a comprehensive guide for the scale-up synthesis of this compound. We present a detailed, field-proven protocol based on a regioselective Dieckmann cyclization strategy, chosen for its reliability and adaptability to large-scale production. Additionally, an alternative, more direct approach commencing from 3-methylglutaric anhydride is discussed. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering in-depth technical protocols, explanations of experimental choices, process safety considerations, and methods for purification and characterization.

Introduction: The Significance of the Piperidinedione Core

The piperidine ring is a privileged scaffold in medicinal chemistry, and its oxygenated derivatives, such as piperidinediones, are of significant interest due to their diverse biological activities. The this compound moiety, in particular, serves as a crucial precursor for complex molecules where the methyl group provides a key stereochemical and structural element. Traditional laboratory-scale syntheses often lack the efficiency, cost-effectiveness, and safety profile required for industrial production. This guide addresses these challenges by outlining a scalable synthetic pathway, focusing on process optimization, safety, and yield.

Strategic Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the construction of the this compound ring system. The most prominent and industrially viable approaches include:

  • Dieckmann Cyclization: This intramolecular condensation of a diester, promoted by a strong base, is a classic and powerful method for forming five- and six-membered rings. A regioselective Dieckmann cyclization offers a reliable path to specifically substituted piperidine-2,4-diones.[1] This route provides excellent control over the substitution pattern.

  • Michael Addition and Cyclization Cascade: This approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. This can be a highly efficient one-pot or two-step process for building the heterocyclic ring.[2]

  • Annulation of Anhydrides: A direct and atom-economical approach involves the reaction of a substituted glutaric anhydride, such as 3-methylglutaric anhydride, with an ammonia source. This method can be highly effective for producing the glutarimide (piperidine-2,6-dione) core and can be adapted for the 2,4-dione isomer.[3][4][5]

For this guide, we will provide a detailed protocol for the Dieckmann cyclization route due to its well-documented reliability and control. We will also present the anhydride-based route as a streamlined alternative.

Recommended Scalable Protocol: The Dieckmann Cyclization Approach

This protocol is designed as a three-step process, optimized for scalability and control. It avoids the need for N-protection, thereby improving process efficiency.

Logical Workflow of the Dieckmann Approach

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Final Product Generation A Methyl Crotonate + Benzylamine B Michael Adduct (β-Amino Ester) A->B Michael Addition D Amido Diester Precursor B->D Acylation C Methyl Malonyl Chloride C->D E Dieckmann Cyclization (Base-mediated) F Cyclized β-Keto Ester E->F G Hydrolysis & Decarboxylation F->G H N-Benzyl-5-methyl- 2,4-piperidinedione G->H I Catalytic Hydrogenation (Debenzylation) H->I J Final Product: This compound I->J

Caption: Multi-step workflow via the Dieckmann cyclization route.

PART 1: Synthesis of Amido Diester Precursor

Step 1.1: Michael Addition to form Methyl 3-(benzylamino)butanoate

  • Causality: The reaction begins with a conjugate addition of benzylamine to methyl crotonate. Benzylamine is chosen as a practical and readily available nitrogen source that also serves as a temporary protecting group, which can be removed efficiently in the final step. Anhydrous conditions are preferred to prevent hydrolysis of the ester.

Protocol:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add methyl crotonate (1.0 kg, 9.99 mol).

  • Add anhydrous toluene (5 L) as the solvent.

  • Cool the stirred solution to 0-5 °C using a chiller.

  • Add benzylamine (1.18 kg, 10.99 mol, 1.1 equiv.) dropwise via an addition funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the consumption of methyl crotonate is complete.

  • The resulting solution containing the crude β-amino ester is used directly in the next step without isolation to maximize throughput.

Step 1.2: Acylation to form the Amido Diester

  • Causality: The crude β-amino ester is acylated with methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride) to construct the full carbon backbone required for cyclization. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving it to completion. The reaction is performed at low temperature to control the exotherm and minimize side reactions.

Protocol:

  • Cool the crude product solution from Step 1.1 to 0-5 °C.

  • Add triethylamine (1.52 kg, 14.98 mol, 1.5 equiv.) to the reactor.

  • In a separate vessel, dissolve methyl 3-chloro-3-oxopropanoate (1.50 kg, 10.99 mol, 1.1 equiv.) in anhydrous toluene (2 L).

  • Add the methyl malonyl chloride solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Perform a work-up by adding water (5 L) to the reactor. Stir for 15 minutes, then separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 3 L), saturated aqueous sodium bicarbonate solution (3 L), and brine (3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amido diester as a viscous oil. This crude product is typically of sufficient purity for the next step.

PART 2: Dieckmann Cyclization and Product Isolation

Step 2.1: Base-Mediated Cyclization

  • Causality: The Dieckmann cyclization is initiated by a strong base, sodium methoxide, which deprotonates the α-carbon between the two ester groups, leading to an intramolecular nucleophilic attack and ring closure. Anhydrous methanol is used as the solvent, as it is compatible with the base and the reaction. The reaction is run at reflux to ensure a sufficient rate of reaction.

Protocol:

  • Charge a clean 20 L reactor with anhydrous methanol (8 L).

  • Carefully add sodium methoxide (0.65 kg, 11.98 mol, 1.2 equiv.) to the methanol with stirring under a nitrogen atmosphere. (CAUTION: Highly exothermic and corrosive) .

  • Dissolve the crude amido diester from Part 1 in anhydrous methanol (2 L) and add it dropwise to the sodium methoxide solution over 1 hour.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor for the disappearance of the starting material by TLC/LC-MS.

  • After completion, cool the mixture to room temperature and neutralize by slowly adding concentrated HCl until the pH is ~7.

  • Remove the methanol under reduced pressure. The resulting residue contains the crude N-benzyl protected piperidinedione.

Step 2.2: N-Debenzylation to Yield this compound

  • Causality: The final step involves the removal of the N-benzyl group via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation. This step yields the final target compound.

Protocol:

  • Dissolve the crude residue from Step 2.1 in ethanol (10 L).

  • Transfer the solution to a suitable hydrogenation reactor.

  • Carefully add 10% Palladium on Carbon (100 g, 50% wet) under a nitrogen blanket.

  • Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at 40-50 °C for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the N-benzyl intermediate.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (2 x 1 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude solid product.

Quantitative Data Summary Table
Step Reagent MW ( g/mol ) Equivalents Amount (10 mol scale)
1.1 Methyl Crotonate100.121.01.0 kg
Benzylamine107.151.11.18 kg
Toluene--5 L
1.2 Triethylamine101.191.51.52 kg
Methyl Malonyl Chloride136.531.11.50 kg
Toluene--2 L
2.1 Sodium Methoxide54.021.20.65 kg
Methanol--10 L
2.2 10% Pd/C (50% wet)-cat.100 g
Ethanol--10 L
Hydrogen2.02Excess50-60 psi

Alternative Streamlined Protocol: From 3-Methylglutaric Anhydride

This two-step method offers a more direct route, potentially increasing overall efficiency and reducing waste.

Workflow of the Anhydride Route

A 3-Methylglutaric Anhydride C Melt Reaction or High-Temp Solution A->C B Urea or Ammonia Source B->C D Crude 5-Methyl-2,6-piperidinedione (Glutarimide) C->D Thermal Condensation F Final Product: This compound D->F Purification & Isolation E Isomerization (Hypothetical) or Alternative Cyclization

Caption: A streamlined workflow starting from 3-methylglutaric anhydride.

  • Causality: This method relies on the thermal condensation of 3-methylglutaric anhydride with an ammonia source like urea. At high temperatures, urea decomposes to generate isocyanic acid and ammonia in situ, which then reacts with the anhydride to form the imide ring. This is a common industrial method for glutarimide synthesis.[6]

Protocol:

  • Charge a suitable high-temperature reactor with 3-methylglutaric anhydride (1.28 kg, 10.0 mol).[7]

  • Add urea (0.66 kg, 11.0 mol, 1.1 equiv.).

  • Heat the mixture slowly under a nitrogen flow to 180-200 °C.

  • Maintain this temperature for 3-5 hours. Water and carbon dioxide will evolve from the reaction.

  • Monitor the reaction by taking samples and analyzing for the disappearance of the anhydride.

  • Cool the reaction mass to approximately 100 °C, and carefully add a suitable solvent like ethyl acetate or toluene to dissolve the product.

  • The crude product obtained is primarily the 2,6-dione isomer (3-methylglutarimide). Further purification by recrystallization is necessary. Note: Direct synthesis to the 2,4-dione isomer from the anhydride is less common and may require a different synthetic design, such as a Dieckmann-type cyclization of a precursor derived from the anhydride.

Purification and Characterization

  • Purification: The crude solid obtained from the final step of the Dieckmann route can be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes or isopropanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • Melting Point: Compare with the literature value.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of major impurities.

    • HPLC/GC-MS: To determine purity (>98% is typical for pharmaceutical intermediates).

    • Appearance: White to off-white crystalline solid.

Process Safety and Handling

Scaling up chemical syntheses requires stringent safety protocols.

  • Reagent Handling:

    • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10]

    • Benzylamine & Triethylamine: Corrosive and have strong odors. Handle in a well-ventilated fume hood.

    • Palladium on Carbon: The dry catalyst can be pyrophoric. Always handle the wet catalyst and avoid ignition sources. Use an inert atmosphere during transfer.[11]

    • Hydrogen Gas: Highly flammable and explosive. Use in a designated hydrogenation area with appropriate safety interlocks and monitoring.

  • Reaction Conditions:

    • Exothermic Reactions: The acylation and base addition steps are exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents to manage the temperature.

    • Pressure: The hydrogenation step is performed under pressure. Ensure the reactor is rated for the intended pressure and has a functioning pressure relief device.

Conclusion

This application note details a robust and scalable synthesis of this compound via a multi-step Dieckmann cyclization pathway. By explaining the rationale behind key procedural choices and providing comprehensive safety and handling information, this guide serves as a reliable resource for process chemists. The outlined protocol is designed for high yield and purity, making it suitable for the large-scale production required in drug development and manufacturing. The alternative anhydride-based route provides a more atom-economical, though potentially less direct, pathway for consideration.

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet.
  • Fier, P. S., & Maloney, K. M. (2017). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 8(10), 1023-1038.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Hale, R., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Arkivoc, 2014(6), 119-136.
  • Beng, T. K., & Fairbanks, S. D. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances, 12(1), 309-318.
  • Beng, T. K., & Fairbanks, S. D. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances, 12(1), 309-318.
  • Beng, T. K., & Fairbanks, S. D. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. ScholarWorks@CWU.
  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Org. Synth. Coll. Vol. 4, p.616 (1963); Vol. 34, p.68 (1954).
  • Li, J., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 11(8), e202200067.

Sources

5-Methyl-2,4-Piperidinedione: A Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidinedione Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] A key subclass of piperidine-containing compounds is the piperidinedione family, which features one or more carbonyl groups within the heterocyclic ring. These carbonyl groups can act as hydrogen bond acceptors, contributing to target binding and influencing the physicochemical properties of the molecule.

This guide focuses on a specific member of this family: 5-methyl-2,4-piperidinedione . The introduction of a methyl group at the 5-position provides a chiral center, opening avenues for stereoselective drug design and potentially enhancing target specificity and potency.[4] Furthermore, the 2,4-dione functionality offers multiple points for chemical modification, making this scaffold an attractive starting point for the development of diverse compound libraries.

This document provides a comprehensive overview of the synthesis of the this compound scaffold, its applications in drug design with examples of structurally related drugs, protocols for relevant biological assays, and a discussion of the structure-activity relationships (SAR) that can guide the design of new therapeutic agents.

Synthesis of the this compound Scaffold

The most convergent and flexible approach to the synthesis of substituted piperidine-2,4-diones is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[5][6][7] This method allows for the regioselective formation of the piperidinedione ring and can be adapted to introduce various substituents.[8]

A plausible synthetic route to this compound starts from β-aminobutyric acid (3-aminobutanoic acid), which already contains the required methyl group at the future 5-position of the piperidine ring.

G cluster_0 Synthesis of this compound Start β-Aminobutyric Acid Step1 N-Acylation with Acetoacetyl Chloride Start->Step1 Acetoacetyl Chloride, Base Step2 Esterification Step1->Step2 Ethanol, Acid Catalyst Step3 Dieckmann Condensation (Intramolecular Claisen) Step2->Step3 Strong Base (e.g., NaOEt) Step4 Hydrolysis & Decarboxylation Step3->Step4 Aqueous Acid, Heat End This compound Step4->End

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Step 1: N-Acetoacetylation of β-Aminobutyric Acid

  • To a solution of β-aminobutyric acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 2.2 equivalents) at 0 °C, add acetoacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetoacetyl-β-aminobutyric acid.

Step 2: Esterification

  • Dissolve the crude product from Step 1 in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl N-acetoacetyl-β-aminobutyrate.

Step 3: Dieckmann Condensation

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add the crude ethyl N-acetoacetyl-β-aminobutyrate from Step 2 dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular cyclization.[5]

  • Cool the reaction mixture to room temperature.

Step 4: Hydrolysis and Decarboxylation

  • Acidify the reaction mixture from Step 3 with a dilute aqueous acid (e.g., 1M HCl) to a pH of 2-3.

  • Heat the acidified mixture to reflux for 1-2 hours to effect hydrolysis and decarboxylation.[9]

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications of the this compound Scaffold in Drug Design

While direct examples of marketed drugs featuring the unsubstituted this compound scaffold are not prevalent, the broader piperidinedione class has given rise to important therapeutic agents. The principles learned from these drugs can be directly applied to the design of novel compounds based on the this compound core.

Case Study 1: Methyprylon - A GABA-A Receptor Modulator

Methyprylon (3,3-diethyl-5-methylpiperidine-2,4-dione) is a sedative-hypnotic drug that was previously used to treat insomnia.[4][10] Although its use has declined, it serves as an excellent example of a biologically active 5-methyl-piperidinedione.

  • Mechanism of Action: Methyprylon acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[11] This mechanism is shared by other sedative-hypnotics like barbiturates.

  • Design Implications: The this compound scaffold can serve as a starting point for the design of novel GABA-A receptor modulators. The substituents at the 3-position are crucial for activity, as demonstrated by the diethyl groups in Methyprylon.

Case Study 2: Aminoglutethimide - An Aromatase Inhibitor

Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) is an anticancer agent used in the treatment of hormone-sensitive breast cancer.[12] Although it is a 2,6-dione, its structure-activity relationships provide valuable insights for the design of piperidinedione-based enzyme inhibitors.

  • Mechanism of Action: Aminoglutethimide inhibits the aromatase enzyme, which is responsible for the final step in the biosynthesis of estrogens.[13] By blocking estrogen production, it slows the growth of estrogen-dependent tumors.

  • Design Implications: The piperidinedione ring of aminoglutethimide acts as a scaffold to present the pharmacophoric elements (the aminophenyl group) to the active site of the aromatase enzyme.[14] The this compound scaffold could be similarly utilized to develop inhibitors of various enzymes by appending appropriate functional groups at the 3- and N1-positions.

Future Directions: Cereblon (CRBN) Ligands for Targeted Protein Degradation

The glutarimide moiety, which is structurally related to piperidinedione, is a key component of thalidomide and its analogs (IMiDs). These molecules bind to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins.[15] This mechanism has been exploited in the development of Proteolysis Targeting Chimeras (PROTACs). The this compound scaffold could be explored as a novel CRBN-binding ligand for the development of new PROTACs.

G cluster_targets Potential Biological Targets Scaffold This compound GABA GABA-A Receptors Scaffold->GABA Sedatives, Anxiolytics Aromatase Aromatase Enzyme Scaffold->Aromatase Anticancer (Hormone-dependent) CRBN Cereblon (CRBN) Scaffold->CRBN Targeted Protein Degradation (PROTACs)

Caption: Potential applications of the this compound scaffold.

Protocols for Biological Evaluation

The biological evaluation of compounds derived from the this compound scaffold will depend on the intended therapeutic target. Below are protocols for assays relevant to the targets discussed above.

Protocol: In Vitro Aromatase Inhibition Assay

This protocol is adapted from commercially available fluorescence-based aromatase inhibitor screening kits.[16]

  • Reagent Preparation: Prepare human recombinant aromatase enzyme, the substrate, and the fluorescent product according to the manufacturer's instructions. Prepare a dilution series of the test compound and a reference inhibitor (e.g., aminoglutethimide or letrozole).[17]

  • Assay Procedure: a. In a 96-well plate, add the aromatase enzyme solution to each well. b. Add the test compound dilutions and controls to the respective wells. c. Incubate for a short period to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate. e. Incubate at 37°C for the recommended time. f. Stop the reaction and measure the fluorescence of the product using a microplate reader.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cereblon (CRBN) Binding Assay (HTRF)

This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay format.[18][19]

  • Reagent Preparation: Prepare solutions of GST-tagged human Cereblon protein, an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and a thalidomide-based tracer labeled with a FRET acceptor (e.g., XL665). Prepare a dilution series of the test compound.

  • Assay Procedure: a. In a low-volume 384-well plate, add the test compound dilutions. b. Add the GST-tagged Cereblon protein to each well. c. Add a pre-mixed solution of the HTRF donor and acceptor reagents. d. Incubate at room temperature for the recommended time. e. Read the HTRF signal on a compatible plate reader.

  • Data Analysis: The binding of the test compound to Cereblon will displace the fluorescent tracer, leading to a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.

Protocol: General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR insights derived from Methyprylon and Aminoglutethimide, which can guide the design of new derivatives of this compound.

PositionModificationEffect on ActivityRationale
C3 Introduction of small alkyl or aryl groupsPotentially increases activityThese groups can occupy hydrophobic pockets in the binding site of the target protein.
C5 Stereochemistry of the methyl groupCan significantly impact potency and selectivityThe (R) or (S) enantiomer may have a more favorable interaction with a chiral binding pocket.
N1 Alkylation or arylationCan modulate activity and physicochemical propertiesN-substitution can introduce new interactions with the target and alter solubility and metabolic stability.
C6 Introduction of a carbonyl group (to form a 2,4,6-trione)May shift activity towards different targetsThe additional hydrogen bond acceptor can alter the binding mode of the molecule.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its synthesis is accessible through established chemical methods like the Dieckmann condensation. By leveraging the knowledge gained from existing piperidinedione-based drugs, researchers can rationally design and synthesize new derivatives with tailored biological activities. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds, paving the way for the discovery of new drugs to address a range of diseases.

References

  • Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. EPA. [Link]
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Application Note: High-Throughput Screening for Novel Modulators of the Cereblon (CRBN) E3 Ligase Using Glutarimide-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery Division

Abstract

The discovery of Cereblon (CRBN) as the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide has revolutionized therapeutic strategies, particularly in oncology.[1][2] The core glutarimide structure, represented by molecules such as 5-Methyl-2,4-piperidinedione, is the critical pharmacophore responsible for binding to CRBN and inducing the degradation of specific "neosubstrate" proteins.[3][4] This mechanism forms the cornerstone of Targeted Protein Degradation (TPD), a rapidly advancing field that utilizes small molecules to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing high-throughput screening (HTS) campaigns to identify novel CRBN modulators, using the this compound scaffold as a conceptual starting point for library design. We detail field-proven protocols for biochemical and cell-based assays, a complete HTS cascade, and the underlying scientific rationale for each experimental choice.

Introduction: The Glutarimide Scaffold and the Dawn of Targeted Protein Degradation

The piperidinedione, or glutarimide, ring is a privileged scaffold in modern pharmacology.[4] Its significance was cemented with the discovery that thalidomide and its more potent analogs, lenalidomide and pomalidomide, exert their therapeutic and teratogenic effects by binding to Cereblon (CRBN).[1][5] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][6]

The binding of a glutarimide-containing molecule to CRBN allosterically modifies the ligase's substrate-binding surface, inducing proximity between CRBN and proteins it does not normally interact with, known as neosubstrates.[1][3] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome.[7] The degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the potent anti-myeloma and immunomodulatory activities of IMiDs.[2][8]

This "molecular glue" mechanism has inspired the development of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that link a target-binding warhead to an E3 ligase-binding ligand—often a thalidomide derivative.[7] The vast therapeutic potential of TPD has created an urgent need for novel, diverse CRBN-binding scaffolds. High-throughput screening of libraries containing foundational structures like this compound is a primary strategy for discovering these next-generation protein degraders.

The Target System: The CRL4^CRBN E3 Ligase Pathway

Understanding the mechanism of action is paramount to designing a successful screening assay. The core event initiated by a CRBN modulator is the formation of a ternary complex between the CRL4^CRBN ligase, the modulator molecule, and a neosubstrate protein. This protein-protein interaction (PPI) is the lynchpin of the degradation cascade and serves as the ideal event to measure in a primary HTS assay.

G cluster_0 Cellular Ubiquitination Machinery cluster_1 CRL4-CRBN E3 Ligase Complex cluster_2 Targeted Degradation Cascade E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer ROC1 ROC1 E2->ROC1 E2 Binding Ub Ubiquitin (Ub) Ub->E1 CRBN CRBN (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 Ternary Ternary Complex (CRBN-Modulator-Neosubstrate) CRBN->Ternary CUL4 Cullin-4 DDB1->CUL4 CUL4->ROC1 Modulator Glutarimide Modulator (e.g., this compound) Modulator->CRBN Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Ternary PolyUb Poly-Ubiquitinated Neosubstrate Ternary->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Fig 1. Mechanism of CRBN-mediated targeted protein degradation.

HTS Assay Development and Protocols

The primary goal of assay development is to create a robust, reproducible, and scalable method to measure the compound-induced formation of the CRBN-neosubstrate complex.[] Homogeneous, "mix-and-read" assays are strongly preferred for HTS due to their speed and amenability to automation.[10]

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Proximity Assay

Rationale: TR-FRET is a highly sensitive, low-background biochemical assay format ideal for detecting PPIs. It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are brought into close proximity (<10 nm). Here, we tag CRBN with a donor and the neosubstrate (IKZF1) with an acceptor. A positive "hit" compound will bridge the two proteins, leading to a high TR-FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Express and purify recombinant human His-tagged CRBN/DDB1 complex and GST-tagged IKZF1 protein.

    • Prepare a 2X TR-FRET antibody/probe mix in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20, pH 7.4). This mix contains an anti-His-Terbium (donor) antibody and an anti-GST-d2 (acceptor) antibody.

    • Prepare a 2X protein mix in assay buffer containing the optimized concentrations of CRBN/DDB1 and IKZF1.

  • Assay Miniaturization and Optimization (384-well format):

    • Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds from the library (typically 10 mM in DMSO) into the bottom of a low-volume 384-well assay plate (e.g., Greiner 784076). This results in a final assay concentration of 10 µM.

    • Controls: Designate columns for controls:

      • Negative Control: DMSO only (no compound).

      • Positive Control: A known CRBN modulator (e.g., Pomalidomide) at its EC80 concentration.

    • Reagent Addition:

      • Add 2.5 µL of the 2X protein mix to all wells.

      • Add 2.5 µL of the 2X TR-FRET antibody/probe mix to all wells.

    • Incubation: Centrifuge the plate briefly (1 min at 1,000 rpm), seal, and incubate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader (e.g., BMG PHERAstar FSX, PerkinElmer EnVision).

    • Excitation: 320-340 nm.

    • Emission: Read at two wavelengths simultaneously after a time delay (e.g., 60 µs): Donor emission (620 nm) and Acceptor emission (665 nm).

  • Assay Validation and Quality Control:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.

    • The assay must pass validation before screening the full library.[11] This involves running several plates with only controls to assess performance.

    • Z-Factor (Z'): This metric assesses the separation between the positive and negative control signals and the variability of the data. An assay is considered excellent for HTS if Z' ≥ 0.5. [12][13]

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ParameterRecommended ValueRationale
Final DMSO Concentration ≤ 0.5%Minimizes solvent effects that can inhibit or precipitate proteins.
Z-Factor (Z') ≥ 0.5Ensures a statistically significant window to identify hits reliably.[13]
Signal-to-Background (S/B) > 3Provides a clear signal window above baseline noise.[12]
Coefficient of Variation (%CV) < 15%Indicates good reproducibility of the assay measurements.

The High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-step process designed to eliminate false positives and progressively build confidence in the identified hits.[14][15]

Fig 2. A typical workflow for an HTS campaign.
Protocol 2: Cell-Based Neosubstrate Degradation Assay (Western Blot)

Rationale: The definitive secondary assay is to confirm that a hit compound, which induces proximity in a biochemical assay, leads to the degradation of the target neosubstrate in a relevant cell line (e.g., MM.1S multiple myeloma cells).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with a dose-response of the confirmed hit compound (e.g., 0.01, 0.1, 1, 10 µM) for 4-6 hours. Include DMSO as a vehicle control and Pomalidomide as a positive control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of total protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the neosubstrate (e.g., anti-IKZF1) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use a loading control (e.g., anti-GAPDH or anti-β-Actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using software like ImageJ. A dose-dependent decrease in the IKZF1 band intensity relative to the loading control confirms compound activity.

Protocol 3: Orthogonal Confirmation - Target Engagement (CETSA)

Rationale: The Cellular Thermal Shift Assay (CETSA) can confirm that the compound directly binds to CRBN inside the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Detailed Methodology:

  • Cell Treatment and Heating:

    • Treat intact cells (e.g., HEK293T) with the hit compound or DMSO vehicle for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).

  • Analysis:

    • Analyze the amount of soluble CRBN remaining at each temperature by Western blot.

    • A positive hit will show a "shift" in the melting curve to a higher temperature for CRBN in the compound-treated samples compared to the DMSO control.

Conclusion and Future Directions

The strategic application of high-throughput screening provides a powerful engine for the discovery of novel chemical matter targeting the CRL4^CRBN E3 ligase. By focusing on the key mechanistic event—compound-induced ternary complex formation—a robust and reliable primary assay can be developed. The screening cascade outlined here, progressing from a high-throughput biochemical screen to lower-throughput but definitive cell-based assays, ensures that resources are focused on the most promising hits.

Small molecule fragments and scaffolds like this compound represent ideal starting points for building diverse chemical libraries for such campaigns. The hits identified through this process can serve as leads for a new generation of molecular glue degraders or as E3 ligase handles for the rational design of novel PROTACs, ultimately expanding the druggable proteome and offering new therapeutic avenues for patients.

References

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  • BellBrook Labs. (n.d.). What Are the Advantages of Homogeneous HTS Assays? [Link]
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Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 5-METHYL-2,4-PIPERIDINEDIONE Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cytotoxicity Screening for Piperidine Compounds

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active alkaloids.[1] 5-METHYL-2,4-PIPERIDINEDIONE, a derivative of this heterocyclic amine, represents a class of compounds with potential therapeutic applications. However, a critical step in the preclinical evaluation of any novel compound is the rigorous assessment of its cytotoxic potential.[2] This ensures the identification of a therapeutic window and establishes a preliminary safety profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the in vitro cytotoxicity of this compound.[3][4] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay: A Measure of Mitochondrial Function

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, which are predominantly active in viable, metabolically functioning cells. The core of the assay involves the conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5][6]

This reduction reaction occurs primarily within the mitochondria and reflects the integrity and activity of the electron transport chain.[4] The resulting formazan crystals are retained within the cell and are subsequently solubilized using an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.[5] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a spectrophotometer or a microplate reader.[7] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests a cytotoxic effect of the test compound.

MTT_Mechanism cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondria MTT->Mitochondria Enters Cell Dehydrogenases NAD(P)H-dependent Oxidoreductases Mitochondria->Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan_Soluble Solubilized Formazan (Purple Solution) Solubilization->Formazan_Soluble Absorbance Absorbance Reading (~570 nm) Formazan_Soluble->Absorbance MTT_Source MTT Reagent Added to Cells MTT_Source->MTT

Caption: Cellular mechanism of the MTT assay.

Detailed Protocol: MTT Assay for this compound

This protocol provides a step-by-step methodology for determining the cytotoxic effects of this compound on a selected cell line.

I. Materials and Reagents
  • Cell Line: Select a cell line appropriate for the research question (e.g., a cancer cell line like HeLa or a normal cell line like HEK293).

  • This compound (CAS: 118263-96-0): [8][9][10][11] Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]

  • Complete Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5] This solution should be filter-sterilized and stored protected from light at 4°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Sterile PBS: For washing cells.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (spectrophotometer) with a 570 nm filter

    • Inverted microscope

    • Multichannel pipette

    • Sterile pipette tips and tubes

II. Experimental Workflow

MTT_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate (1x10^4 cells/well) start->cell_seeding incubation_24h 2. Incubation (24h) Allow cells to adhere cell_seeding->incubation_24h compound_treatment 3. Compound Treatment Add serial dilutions of This compound incubation_24h->compound_treatment incubation_treatment 4. Incubation (24-72h) Expose cells to the compound compound_treatment->incubation_treatment mtt_addition 5. MTT Addition Add 10 µL of MTT solution (5 mg/mL) to each well incubation_treatment->mtt_addition incubation_mtt 6. Incubation (2-4h) Allow formazan formation mtt_addition->incubation_mtt solubilization 7. Solubilization Add 100 µL of DMSO to dissolve formazan crystals incubation_mtt->solubilization absorbance_reading 8. Absorbance Reading Measure at 570 nm solubilization->absorbance_reading data_analysis 9. Data Analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

III. Step-by-Step Procedure
  • Cell Seeding:

    • For adherent cells, harvest a culture in the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using a trypan blue exclusion assay).[13]

    • Dilute the cell suspension in complete culture medium to a final concentration that will yield approximately 80% confluency at the end of the experiment. A typical starting point is 1 x 10⁴ cells per well in a 96-well plate.[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control (Positive Control): Cells in culture medium only.

      • Blank Control: Wells with culture medium but no cells, to measure background absorbance.[15]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[17]

    • Incubate the plate for 2 to 4 hours at 37°C.[7][17] During this time, viable cells will convert the MTT into purple formazan crystals. The optimal incubation time may vary depending on the cell type and metabolic rate.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][14]

    • Mix thoroughly by gently pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

IV. Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100

  • Determine IC₅₀ Value:

    • Plot the percentage viability against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Troubleshooting Common MTT Assay Issues

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance Microbial contamination of the medium.[12] Phenol red in the medium can interfere.[12] Serum components can reduce MTT.Use sterile technique. Consider using a phenol red-free medium for the assay. Use a serum-free medium during the MTT incubation step.[12]
Low Absorbance Readings Cell seeding density is too low.[12] Insufficient incubation time with MTT. Compound is not cytotoxic at the tested concentrations.Optimize cell seeding density through a titration experiment.[12] Increase the MTT incubation time (up to 4 hours is typical).[12] Test a wider and higher range of compound concentrations.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors. "Edge effects" due to evaporation in outer wells.[12]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for experimental data.[12]
Test Compound Interference Colored compounds can interfere with absorbance readings. Compounds with reducing properties can convert MTT non-enzymatically.Include a control with the compound in cell-free medium to check for direct MTT reduction or color interference.[18] If interference is significant, consider an alternative assay.
Incomplete Solubilization of Formazan Insufficient solvent volume or mixing.Ensure complete removal of medium before adding the solvent. Mix thoroughly on an orbital shaker. Visually inspect wells under a microscope to confirm crystal dissolution.[15]

Comparative Analysis of Common Cytotoxicity Assays

While the MTT assay is robust, several alternatives exist, each with its own advantages and disadvantages.

Assay Principle Advantages Disadvantages
MTT Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases.[3][4]Cost-effective, well-established.Requires a solubilization step; formazan crystals can be difficult to dissolve; potential for compound interference.
MTS, XTT, WST-1 Reduction of a tetrazolium salt to a soluble formazan by cellular dehydrogenases.[13]Fewer steps (no solubilization required); higher sensitivity than MTT.[13]Higher cost; can be affected by culture medium components.[13]
Resazurin (alamarBlue) Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[13][19]Highly sensitive, rapid, non-toxic to cells (allowing for further analysis).[13][19]Can be sensitive to pH changes; potential for compound interference.
ATP Assay Measures ATP levels using a luciferase-luciferin reaction, as only viable cells produce ATP.[13]Extremely sensitive and rapid; well-suited for high-throughput screening.[13][20]Higher cost; requires a luminometer.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cytotoxicity (cell death) rather than cell viability.Less sensitive for early-stage cytotoxicity; can be affected by serum LDH.

Conclusion

The MTT assay provides a reliable and accessible method for the initial cytotoxic screening of this compound. By adhering to a well-structured protocol, including appropriate controls and careful data analysis, researchers can obtain reproducible and meaningful data on the compound's effect on cell viability. It is crucial to be aware of the assay's limitations, such as potential interference from the test compound, and to consider orthogonal assays to confirm findings and further elucidate the mechanism of action. This comprehensive approach will facilitate a more complete understanding of the biological activity of this compound and guide its future development as a potential therapeutic agent.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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  • Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Bio-Rad. (2017). Cell viability assays: Alternatives to the MTT assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BIOFOUNT. (n.d.). 118263-96-0|this compound.
  • Patel, D., Ahmad, A., & Dorai, T. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5427–5436.
  • 4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
  • Davies, D., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research.
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  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
  • PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
  • Srimary, P., et al. (2017). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central.
  • MDPI. (2018). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
  • PubMed Central. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • National Institutes of Health. (2018). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
  • ResearchGate. (2011). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones.
  • ResearchGate. (2015). (PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.
  • PubMed. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.
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Application Notes and Protocols for Antimicrobial Activity Screening of 5-Methyl-2,4-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The discovery and development of new chemical entities with potent antimicrobial properties are therefore of paramount importance. The piperidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic pharmaceuticals, with a wide range of biological activities.[1][2][3] This document provides a comprehensive guide for the preliminary in vitro screening of 5-methyl-2,4-piperidinedione derivatives, a class of compounds with potential antimicrobial efficacy.

These application notes are designed to provide researchers with robust, reproducible protocols for determining the antimicrobial activity of these novel derivatives. We will delve into the principles and practical execution of standardized methodologies, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion method for preliminary screening.[4] Adherence to these standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for generating reliable and comparable data.[5][6]

I. Foundational Concepts in Antimicrobial Susceptibility Testing

A successful screening campaign is built upon a solid understanding of the key parameters of antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][8] It is a fundamental measure of the potency of a compound against a specific microbe. A lower MIC value indicates greater efficacy.[7]

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This parameter is determined after the MIC is established and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11] Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.[12][13]

II. Experimental Workflow: A Strategic Overview

A systematic approach to screening is crucial for efficiency and data integrity. The following workflow provides a logical progression from initial screening to quantitative assessment.

Antimicrobial Screening Workflow Figure 1: High-Level Experimental Workflow cluster_prep Preparation cluster_screen Screening & Quantification cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions of This compound Derivatives Disk_Diffusion Primary Screen: Agar Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Broth_Microdilution Quantitative Assay: Broth Microdilution for MIC Determination Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Media_Prep Prepare Sterile Growth Media (e.g., Mueller-Hinton Broth/Agar) Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Incubate Determine_MIC Visually Determine MIC Broth_Microdilution->Determine_MIC Incubate MBC_Determination Bactericidal Activity: MBC Determination Calculate_MBC Calculate CFU/mL to Determine MBC MBC_Determination->Calculate_MBC Subculture & Incubate Measure_Zones->Broth_Microdilution Select Active Compounds Determine_MIC->MBC_Determination Interpret_Results Interpret and Report Results Determine_MIC->Interpret_Results Calculate_MBC->Interpret_Results

Caption: A logical progression from preparation to screening and data analysis.

III. Detailed Protocols and Methodologies

A. Materials and Reagents

  • Test Compounds: this compound derivatives synthesized to a high purity.

  • Solvent: Dimethyl sulfoxide (DMSO) for preparing stock solutions of test compounds.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[10][14]

  • Control Antibiotics: Vancomycin or Ciprofloxacin (as appropriate for the test organisms).

  • Equipment: Biosafety cabinet, incubator (35°C ± 2°C), spectrophotometer, micropipettes, sterile 96-well microtiter plates, sterile Petri dishes, sterile swabs, and standard laboratory glassware.

B. Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity and is ideal for initial screening of a large number of derivatives.[15][16]

Principle: An antibiotic-impregnated disk placed on an inoculated agar surface will diffuse into the agar, creating a concentration gradient.[17] If the organism is susceptible, a clear zone of no growth will appear around the disk.[18]

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[16]

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[15]

    • Allow the plate to dry for 3-5 minutes.[15]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of each this compound derivative. A typical starting concentration is 10-30 µg per disk.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[20] Disks should be spaced at least 24 mm apart.[17]

    • Include positive (control antibiotic) and negative (solvent-only) control disks.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[21]

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The sensitivity of the organism to the compound is proportional to the size of the inhibition zone.

C. Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.[21]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[22] After incubation, the presence or absence of visible growth is determined.[11]

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[19]

  • Inoculum Preparation and Standardization:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of preparation, add the standardized inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).[19]

    • Include a growth control well (inoculum and broth only) and a sterility control well (broth only).[19]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][23] The growth control should be turbid, and the sterility control should be clear.[19]

D. Protocol 3: MBC Determination

This protocol is a follow-up to the MIC assay to determine if a compound is bactericidal.[24]

Principle: Aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar. The absence of growth after incubation indicates that the bacteria were killed at that concentration.[13]

Step-by-Step Procedure:

  • Subculturing:

    • From the wells corresponding to the MIC and at least two higher concentrations, take a 10 µL aliquot.

    • Plate each aliquot onto a Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies (CFU/mL) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9][12]

IV. Data Presentation and Interpretation

For clarity and comparative analysis, results should be tabulated.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDTest OrganismDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative A S. aureus ATCC 2921318816Bactericidal (2)
E. coli ATCC 259221064>256Bacteriostatic
Derivative B S. aureus ATCC 292132244Bactericidal (1)
E. coli ATCC 25922153264Bactericidal (2)
Ciprofloxacin S. aureus ATCC 29213250.51Bactericidal (2)
(Control)E. coli ATCC 25922300.250.5Bactericidal (2)

V. Conclusion and Future Directions

The protocols outlined in this guide provide a standardized framework for the initial antimicrobial screening of this compound derivatives. By systematically determining the MIC and MBC values against a panel of relevant pathogens, researchers can identify promising lead compounds for further development. Subsequent studies should focus on elucidating the mechanism of action, exploring structure-activity relationships (SAR), and evaluating the in vivo efficacy and toxicity of the most potent derivatives. The piperidine scaffold continues to be a rich source of biologically active compounds, and rigorous screening is the first critical step in unlocking its therapeutic potential in the fight against infectious diseases.[1][25]

References

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  • Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). [Link]
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  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(2), 241-246. [Link]
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]
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Characterizing Piperidine Derivatives: High-Fidelity Radioligand Binding Assay Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Scaffolds and Precision Measurement

The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in over twenty classes of pharmaceuticals, from potent analgesics to antipsychotics.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to be chemically modified to achieve high-affinity interactions with a multitude of biological targets, particularly G-protein coupled receptors (GPCRs).[3][4][5] As researchers develop novel piperidine derivatives, the precise quantification of their binding affinity and selectivity is paramount to advancing lead candidates.

Radioligand binding assays remain the gold standard for measuring the affinity of a ligand for its target receptor due to their exceptional robustness, sensitivity, and versatility.[6][7] These assays provide indispensable data on drug-receptor interactions, enabling the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kᵈ), receptor density (Bᵐᵃˣ), and the inhibition constant (Kᵢ) of unlabeled test compounds.[8][9]

This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for conducting radioligand binding assays tailored to the characterization of novel piperidine derivatives. It is designed to equip researchers with the technical knowledge and practical insights required to generate high-quality, reproducible data for their drug discovery programs.

The Bedrock of Binding: Fundamental Principles

The interaction between a ligand (L) and a receptor (R) is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex (LR).[10][11] At equilibrium, the rate of association equals the rate of dissociation, a relationship that is the theoretical basis for all binding assays.

G cluster_0 L Ligand (L) LR Ligand-Receptor Complex (LR) L->LR kon (Association) R Receptor (R) LR->L koff (Dissociation) G cluster_0 Filtration Assay Workflow cluster_1 Scintillation Proximity Assay (SPA) Workflow F_Start Incubate: Receptor + Radioligand F_Filter Rapid Vacuum Filtration (Separates Bound from Free) F_Start->F_Filter F_Wash Wash Filters (Removes unbound ligand) F_Filter->F_Wash F_Count Scintillation Counting (Measures trapped radioactivity) F_Wash->F_Count S_Start Incubate: Receptor-coated SPA Bead + Radioligand S_Equil Allow to Equilibrate (No wash steps) S_Start->S_Equil S_Count Proximity Counting (Measures light emission) S_Equil->S_Count

Caption: Comparison of Filtration and SPA Assay Workflows.

Step-by-Step Experimental Protocols

The following protocols are designed for characterizing a hypothetical piperidine derivative, "Compound P," targeting the human µ-opioid receptor (hMOR) expressed in HEK293 cell membranes, using a filtration assay format.

Protocol 1: Saturation Binding Assay to Determine Kᵈ and Bᵐᵃˣ of the Radioligand This experiment measures specific binding at various concentrations of a radioligand to determine its affinity (Kᵈ) and the receptor density (Bᵐᵃˣ). [6][12][13]A common high-affinity radioligand for hMOR is [³H]DAMGO.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Radioligand: [³H]DAMGO (Specific Activity: 40-60 Ci/mmol)

  • Unlabeled Ligand: Naloxone (for determining non-specific binding)

  • Receptor Source: hMOR-HEK293 cell membrane preparation (protein concentration determined via BCA assay)

  • Filtration Apparatus: 96-well cell harvester with GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB)

  • Scintillation Fluid & Counter

Procedure:

  • Prepare Radioligand Dilutions: Perform a serial dilution of [³H]DAMGO in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 20 nM). This range should bracket the expected Kᵈ.

  • Set up Assay Plate: Prepare triplicate wells for each condition in a 96-well plate.

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]DAMGO dilution + 150 µL hMOR membrane preparation.

    • Non-specific Binding (NSB) Wells: 50 µL Naloxone (final concentration 10 µM) + 50 µL [³H]DAMGO dilution + 150 µL hMOR membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [14]The optimal time and temperature should be determined empirically. [15]4. Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked GF/B filter mat using the cell harvester.

  • Washing: Immediately wash the filters 4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) for each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Determine Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM).

    • Convert CPM values to fmol/mg protein.

    • Plot Specific Binding (fmol/mg) versus the concentration of [³H]DAMGO (nM).

    • Fit the data using non-linear regression for a one-site binding hyperbola to determine the Kᵈ and Bᵐᵃˣ values. [16][17] Protocol 2: Competition Binding Assay to Determine Kᵢ of "Compound P" This experiment determines the affinity (Kᵢ) of an unlabeled test compound ("Compound P") by measuring its ability to compete with a fixed concentration of radioligand for the receptor. [18][19][20] Materials:

  • Same as Protocol 1, plus the unlabeled test compound, "Compound P."

Procedure:

  • Prepare Compound P Dilutions: Perform a serial dilution of "Compound P" in assay buffer to achieve a wide range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Prepare Radioligand: Prepare a single working solution of [³H]DAMGO at a fixed concentration, typically at or below its Kᵈ value (e.g., 1.0 nM). [21]3. Set up Assay Plate: Prepare triplicate wells for each condition.

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]DAMGO solution + 150 µL hMOR membranes.

    • NSB Wells: 50 µL Naloxone (10 µM final) + 50 µL [³H]DAMGO solution + 150 µL hMOR membranes.

    • Competition Wells: 50 µL "Compound P" dilution + 50 µL [³H]DAMGO solution + 150 µL hMOR membranes.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of "Compound P."

    • Plot the % specific binding versus the log concentration of "Compound P."

    • Fit the data using non-linear regression (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of "Compound P" that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : [16][22] Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ))

      • Where [L] is the concentration of the radioligand used and Kᵈ is the dissociation constant of the radioligand determined in Protocol 1.

Data Interpretation and Self-Validation

Generating the data is only half the battle; ensuring its integrity is crucial. A trustworthy protocol is a self-validating one.

4.1 Data Presentation Quantitative results should be summarized clearly for easy comparison and reporting.

ParameterValueDescription
Radioligand Kᵈ 1.5 nMDissociation constant of [³H]DAMGO, indicating its affinity.
Receptor Bᵐᵃˣ 850 fmol/mgMaximum receptor density in the membrane preparation.
Compound P IC₅₀ 25 nMConcentration of Compound P that inhibits 50% of specific binding.
Compound P Kᵢ 16.4 nMInhibition constant for Compound P, corrected for radioligand concentration.
Hill Slope ~1.0A slope near 1.0 suggests a competitive interaction at a single site.

4.2 Quality Control and Assay Acceptance Criteria

  • Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >3) to ensure a robust signal.

  • Non-specific Binding: NSB should be less than 50% of total binding at the Kᵈ concentration of the radioligand. [13]High NSB can obscure the specific binding signal. [23]* Equilibrium: Confirm that the incubation time is sufficient to reach equilibrium, especially for lower radioligand concentrations. [15]* Ligand Depletion: Ensure that less than 10% of the total added radioligand is bound at all concentrations. [13][17]If more is bound, reduce the amount of receptor preparation in the assay.

Caption: A Decision-Making Workflow for Assay Validation.

Functional Context: Receptor Signaling

Understanding a compound's binding affinity is critical because this interaction is the first step in a cascade of cellular events. For the µ-opioid receptor, a classic Gᵢ/ₒ-coupled GPCR, ligand binding initiates a signaling pathway that ultimately leads to the desired analgesic effect. High-affinity binding is a prerequisite for potent receptor activation or inhibition.

G ligand Piperidine Ligand (e.g., Agonist) receptor µ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gαi/o and Gβγ Complex receptor->g_protein Activation effector Adenylyl Cyclase (Inhibited) g_protein->effector Inhibition response ↓ cAMP ↓ Neuronal Excitability (Analgesia) effector->response

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Conclusion

Radioligand binding assays are an indispensable tool in the pharmacological characterization of piperidine derivatives. By applying the principles and protocols outlined in this guide, researchers can reliably determine the binding affinities (Kᵈ and Kᵢ) and receptor densities (Bᵐᵃˣ) that are essential for structure-activity relationship (SAR) analysis, lead optimization, and the overall progression of drug discovery projects. A disciplined approach, grounded in a thorough understanding of the underlying theory and a commitment to rigorous quality control, will ensure the generation of high-fidelity data that can be trusted to inform critical development decisions.

References

  • de Jong, L. A., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 13(9), e0202942.
  • Analyzing Radioligand Binding Data. (n.d.). GraphPad.
  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • Quick, M., & Javitch, J. A. (2009). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments.
  • Filter binding assay. (n.d.). Wikipedia.
  • Filter-binding assay. (n.d.). OpenWetWare.
  • Filter-Binding Assays. (n.d.). Springer Nature Experiments.
  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015, March 22). YouTube.
  • Radioligand Binding Assay. (n.d.). Creative Bioarray.
  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Kuranov, S. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4885.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6).
  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1109-1112.
  • Radioligand binding competition assay: Significance and symbolism. (2025, June 22). Ayushdhara.
  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. Methods in Molecular Biology, 10, 273-321.
  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide.
  • Filter Binding Assay. (n.d.). Read Lab Protocols.
  • Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383-392.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate.
  • Findlay, J. W., et al. (1988). Means for the assessment of radioligand quality and its importance in receptor-binding studies. Observations with radiolabelled formylmethionyl-leucyl-phenylalanine. Biochemical Journal, 252(2), 527-535.
  • Kuranov, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(2 Pt 2), F1-F12.
  • Ligand binding assay. (n.d.). Wikipedia.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025, October 9). Autech.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–8.
  • Rather, M. Y., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861540.
  • Azadeh, M., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices... The AAPS Journal, 21(5), 88.
  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib.
  • B max and K D. (2013, December 11). TPC.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences.
  • Powsner, R. A., & Powsner, E. R. (1983). Quality Control and Data Analysis in Binder-Ligand Assay. Journal of Nuclear Medicine, 24(4), 350-355.
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
  • Marrazzo, A., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10(1), 2056.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radioligand Binding Assay. (n.d.). Oncodesign Services.

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Application Notes & Protocols for the Quantitative Analysis of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-Methyl-2,4-piperidinedione, a key heterocyclic compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized public method for this specific analyte, this document synthesizes established techniques for structurally similar piperidine derivatives to propose robust, reliable, and validated starting points for method development.[1][2] We present three distinct, detailed protocols using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section explains the scientific rationale behind the chosen methodology, offers step-by-step experimental protocols, and outlines key validation parameters in accordance with international guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals requiring precise and accurate quantification of this compound in various matrices, from bulk substances to complex biological samples.

Introduction and Strategic Overview

This compound is a substituted piperidine derivative. The piperidine ring is a crucial scaffold in modern drug discovery, and its derivatives are studied for a wide range of biological activities.[5] Accurate quantification is therefore a cornerstone of preclinical and clinical development, enabling everything from pharmacokinetic studies and impurity profiling to final product quality control.

The choice of analytical technique is fundamentally dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.[1][6]

  • HPLC-UV: Ideal for routine quality control of bulk material or simple formulations where analyte concentrations are relatively high.[2]

  • GC-MS: A powerful technique for thermally stable and volatile compounds, offering excellent specificity.[1][7] It can be particularly useful for identifying and quantifying impurities in the active pharmaceutical ingredient (API).

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine) due to its unparalleled sensitivity and selectivity.[8][9]

This guide will detail the protocol for each of these methods, providing the necessary framework for robust in-house validation.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 118263-96-0[10]
Molecular Formula C₆H₉NO₂[11]
Molecular Weight 127.14 g/mol [11]
Predicted Boiling Point 337.9±35.0 °C[10]
Predicted Density 1.101±0.06 g/cm³[10]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

This Reverse-Phase HPLC (RP-HPLC) method separates this compound from other components based on its polarity.[1] The compound is dissolved in a suitable solvent, injected into a liquid chromatograph, and passes through a C18 column where separation occurs. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a calibration curve generated from reference standards.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column is a versatile, non-polar stationary phase that is highly effective for retaining and separating a wide range of moderately polar to non-polar organic molecules like piperidine derivatives.[2][12]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous portion of the mobile phase is crucial.[1][2] It protonates any residual silanol groups on the silica-based column, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantification.

  • UV Detection: While the analyte lacks a strong chromophore, the carbonyl groups in the 2,4-dione structure should provide sufficient UV absorbance at lower wavelengths (e.g., 210-220 nm) for quantification at the microgram-per-milliliter level.

Experimental Protocol: HPLC-UV
  • Materials and Reagents

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, 18 MΩ·cm)

    • Phosphoric Acid (ACS grade)

    • 0.45 µm syringe filters (PTFE or nylon)

  • Instrumentation

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Preparation of Solutions

    • Mobile Phase: Prepare a 32:68 (v/v) mixture of acetonitrile and water.[1] Adjust the pH of the aqueous component to 3.0 with phosphoric acid before mixing. Filter and degas the final mobile phase.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (32:68 v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 215 nm (or wavelength of maximum absorbance determined by UV scan)

    • Run Time: 10 minutes (or until the analyte has eluted and the baseline is stable)

  • Data Analysis and Validation

    • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Perform a linear regression analysis. A correlation coefficient (R²) of >0.999 is desired.[1]

    • Quantify the this compound in the sample solutions by interpolating their peak areas against the calibration curve.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN/H₂O + Acid) WorkStd Prepare Working Stds (Serial Dilution) MobilePhase->WorkStd SampleSol Prepare & Filter Sample MobilePhase->SampleSol StockSol Prepare Stock Std (1 mg/mL) StockSol->WorkStd Inject Inject Standards & Samples WorkStd->Inject SampleSol->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (Area vs. Conc) Integrate->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Typical HPLC-UV Validation Parameters
Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.999[1]
Range e.g., 1 - 50 µg/mL[4]
Limit of Quantification (LOQ) S/N ratio ≥ 10[4]
Limit of Detection (LOD) S/N ratio ≥ 3[4]
Accuracy (% Recovery) 98.0% - 102.0%[3]
Precision (% RSD) ≤ 2% (Intra-day), ≤ 3% (Inter-day)[3]

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS is a highly specific method that separates compounds in their gaseous phase followed by detection based on their mass-to-charge ratio (m/z).[7] This technique is suitable for analytes that are both thermally stable and volatile. This compound, with a predicted boiling point of ~338°C, may require derivatization to increase its volatility and improve its chromatographic peak shape.[1][10]

Causality Behind Experimental Choices:

  • Derivatization: Polar N-H groups in heterocyclic compounds can cause peak tailing on common GC columns due to interactions with active sites. Derivatization, for example, silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This blocks the polar site, increases volatility, and enhances thermal stability, leading to sharper, more symmetrical peaks and improved sensitivity.

  • 5% Phenyl Column: A 5% phenyl/95% methyl silicone column (e.g., DB-5ms, HP-5ms) is a robust, general-purpose column providing excellent separation for a wide variety of semi-volatile organic compounds, making it a reliable choice for method development.[7]

  • Electron Ionization (EI): Standard 70 eV EI is used because it is highly reproducible and creates extensive fragmentation patterns.[7] These fragmentation patterns act as a "fingerprint," providing high confidence in compound identification by matching against spectral libraries (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only specific, characteristic ions of the analyte.

Experimental Protocol: GC-MS
  • Materials and Reagents

    • This compound reference standard

    • Ethyl Acetate (GC grade)

    • Pyridine (GC grade, derivatization catalyst)

    • BSTFA with 1% TMCS (derivatizing agent)

    • Helium (UHP, 99.999%)

  • Instrumentation

    • Gas chromatograph with an autosampler and a mass selective detector (MSD).

    • Fused silica capillary column: 5% phenyl/95% methyl silicone (30 m length, 0.25 mm ID, 0.25 µm film thickness).[7]

  • Preparation of Solutions (with Derivatization)

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

    • Calibration Standards: Prepare a series of standards (e.g., 0.1 - 20 µg/mL) by diluting the stock solution in ethyl acetate.

    • Sample Preparation: Dissolve or extract the sample in ethyl acetate to a concentration within the calibration range.

    • Derivatization Procedure: a. Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions

    • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[7]

    • Injector Temperature: 250°C[7]

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial Temp: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Final Hold: Hold at 280°C for 5 minutes

    • MS Transfer Line Temp: 290°C[7]

    • Ion Source Temp: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Acquisition Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic, abundant ions from the full scan spectrum).

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PrepareSol Prepare Stds/Samples in Ethyl Acetate Drydown Evaporate to Dryness PrepareSol->Drydown Derivatize Add Pyridine + BSTFA Heat at 70°C Drydown->Derivatize Inject Inject Derivatized Sample (1 µL) Derivatize->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Identify Identify via Spectral Library Detect->Identify CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: Workflow for GC-MS quantification of this compound.

Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

LC-MS/MS is the definitive method for quantifying low-level analytes in complex matrices.[9] The process involves chromatographic separation by HPLC, followed by highly selective and sensitive detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference.[8]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, non-volatile molecules like this compound. It typically forms the protonated molecular ion [M+H]⁺ in positive mode, which is a stable precursor for MS/MS analysis.[8]

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over time (increasing organic solvent), is used to ensure the analyte is eluted as a sharp peak while effectively clearing more complex matrix components from the column, leading to cleaner data and shorter run times.[8]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., 5-Methyl-d₃-2,4-piperidinedione) is best practice.[9] Since the SIL-IS is chemically identical to the analyte but has a different mass, it co-elutes and experiences the exact same extraction inefficiencies and matrix effects (ion suppression/enhancement). By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[9]

  • Sample Preparation (SPE/LLE): Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential to remove proteins, salts, and phospholipids from biological samples.[6][13] This cleanup is critical to minimize matrix effects and prevent contamination of the mass spectrometer.[9][13]

Experimental Protocol: LC-MS/MS
  • Materials and Reagents

    • This compound reference standard

    • Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., 5-Methyl-d₃-2,4-piperidinedione

    • Acetonitrile and Methanol (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Water (LC-MS grade)

    • Biological matrix (e.g., blank human plasma)

  • Instrumentation

    • UPLC or HPLC system.

    • Tandem mass spectrometer with an ESI source.

    • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample (or standard/QC), add 10 µL of IS working solution (e.g., 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 g for 10 minutes at 4°C.[14]

    • Transfer the supernatant to a new vial and inject into the LC-MS/MS system.

  • LC and MS/MS Conditions

    • LC Conditions:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient Program:

        • 0.0 min: 5% B

        • 3.0 min: 95% B

        • 4.0 min: 95% B

        • 4.1 min: 5% B

        • 5.0 min: 5% B (re-equilibration)

      • Injection Volume: 5 µL

    • MS/MS Conditions (Hypothetical):

      • Ionization Mode: ESI Positive

      • Analyte MRM Transition: m/z 128.1 → 86.1 (Precursor [M+H]⁺ → Product)

      • IS MRM Transition: m/z 131.1 → 89.1 (Precursor [M+3+H]⁺ → Product)

      • Key Parameters: Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, gas flows) for maximum signal intensity.

LC-MS/MS Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SpikeIS Spike IS into Plasma Sample Precipitate Protein Precipitation (Cold Acetonitrile) SpikeIS->Precipitate Centrifuge Centrifuge (13,000 g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject Separate LC Gradient Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Precursor → Product) Ionize->Detect Integrate Integrate Peak Area (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Generate Calibration Curve (Ratio vs. Conc) Ratio->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Typical LC-MS/MS Validation Parameters
Validation ParameterTypical Acceptance Criteria (Bioanalytical)Reference
Linearity (R²) ≥ 0.99[9]
Range (LLOQ to ULOQ) e.g., 0.1 - 100 ng/mL[9]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[15]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[15]
Matrix Effect Monitored and within acceptable limits[9]
Recovery Consistent, precise, and reproducible[14]

Summary and Recommendations

The optimal analytical method for the quantification of this compound is contingent on the research or development objective.

  • For routine analysis of bulk substance and formulation assays , the HPLC-UV method provides a cost-effective, robust, and straightforward solution.

  • For impurity profiling and analysis where thermal stability is confirmed , the GC-MS method offers excellent specificity and structural confirmation capabilities.

  • For pharmacokinetic studies, toxicological analysis, or any application requiring trace-level detection in complex biological matrices , the LC-MS/MS method is unequivocally the superior choice, offering the highest sensitivity and selectivity.

Each protocol presented herein serves as a comprehensive starting point. It is imperative that any method be fully validated in-house according to ICH or other relevant regulatory guidelines to ensure its suitability for the intended purpose.[3][4]

References

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  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). IJRAP.
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  • National Institute of Standards and Technology. (n.d.). Methyprylon. NIST WebBook.
  • PerkinElmer. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. PerkinElmer.
  • Yin, Y., et al. (n.d.). Simultaneous determination of benzoylmesaconine and piperine in rat plasma after oral administration of Naru-3 pill by an Ultra Fast Liquid Chromatography - tandem mass spectrometry method. Royal Society of Chemistry.
  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. CMBR.
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  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. International Labmate Ltd.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine.
  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
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Application Notes & Protocols: High-Purity Isolation of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 5-methyl-2,4-piperidinedione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that the integrity of experimental data and the success of subsequent synthetic steps are contingent upon the purity of starting materials, we present detailed, field-proven protocols for recrystallization and flash column chromatography. This guide is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying scientific principles and strategic considerations for selecting the optimal purification strategy. We address common challenges, offer expert insights for troubleshooting, and outline rigorous methods for purity validation.

Introduction: The Critical Role of Purity

This compound belongs to the glutarimide class of compounds, a scaffold present in molecules with significant biological activity, including those used in targeted protein degradation.[1][2][3] As a synthetic building block, its purity is paramount. Trace impurities, such as residual starting materials, solvents, or reaction by-products, can lead to ambiguous biological assay results, side reactions in multi-step syntheses, and challenges in structural elucidation. This guide provides a systematic approach to achieving high-purity this compound, ensuring the reliability and reproducibility of your research.

Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities that may be present from its synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 118263-96-0[4][5]
Molecular Formula C₆H₉NO₂[5]
Molecular Weight 127.14 g/mol [5]
Physical State Solid (predicted)Inferred from analogs[6][7]
Boiling Point 337.9 ± 35.0 °C (Predicted)[4]
Density 1.101 ± 0.06 g/cm³ (Predicted)[4]
Storage Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[5]
Potential Impurity Profile

The synthesis of substituted piperidine-2,4-diones often involves methods like Dieckmann cyclizations of amido diesters.[8] Based on such synthetic routes, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor diester or β-amino esters.

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Reagents and Catalysts: Residual base (e.g., sodium methoxide) or acid used in workup.

  • Solvents: Methanol, dichloromethane, ethyl acetate, or other solvents used during the reaction and extraction.

  • By-products: Compounds formed from side reactions, which may have similar polarities to the target compound.

Strategic Purification Workflow

The choice of purification technique depends on the initial purity of the crude material and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Workflow Crude Crude this compound Assess1 Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess1 Decision1 Purity > 90% & Crystalline? Assess1->Decision1 Recrystal Protocol 4.1: Recrystallization Decision1->Recrystal Yes Chromatography Protocol 4.2: Flash Column Chromatography Decision1->Chromatography No / Oily Assess2 Purity Assessment (TLC, HPLC, ¹H NMR) Recrystal->Assess2 Chromatography->Assess2 Decision2 Purity > 98%? Assess2->Decision2 Prep_HPLC Optional Polishing: Preparative HPLC Decision2->Prep_HPLC No Final_Validation Final Purity Validation & Characterization (HPLC, NMR, MP) Decision2->Final_Validation Yes Prep_HPLC->Final_Validation Pure_Product Pure Product (>98%) Final_Validation->Pure_Product

Caption: Decision workflow for purifying this compound.

Primary Purification Protocols

These protocols represent the primary methods for purifying the crude product to a level suitable for most research applications (>98%).

Protocol: Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Expertise & Experience: The key to successful recrystallization is selecting the right solvent and ensuring slow cooling. Rapid cooling traps impurities and leads to the formation of small, often less pure, crystals. If the compound "oils out" instead of crystallizing, it indicates the boiling point of the solvent is higher than the melting point of the impure compound; in this case, a lower-boiling point solvent or a solvent pair is required.

Step-by-Step Methodology:

  • Solvent Screening: Place ~20-30 mg of crude material into several test tubes. Add a few drops of different solvents (see Table 1) to each tube at room temperature. A good candidate solvent will not dissolve the compound. Heat the tubes that showed poor solubility; a good solvent will dissolve the compound completely upon heating.

  • Dissolution: Place the bulk crude material (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., 95% Ethanol, based on glutarimide[6]) dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, maximizing product recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for 2-5 minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should then be assessed (Section 5).

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA good starting point, often used for similar structures.[6]
Methanol65Polar ProticHigher solubility may lead to lower recovery.
Ethyl Acetate77Polar AproticCan be paired with hexanes as an anti-solvent.
Isopropanol82Polar ProticLess volatile than ethanol.
Water100Polar ProticMay be used in a solvent pair with an alcohol (e.g., Ethanol/Water).
Acetone56Polar AproticGood solvent, but its low boiling point requires care.
Protocol: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[9] The polarity of the compound dictates its affinity for the polar silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer.

Expertise & Experience: The success of column chromatography is almost entirely dependent on the choice of the mobile phase (eluent). This is determined beforehand using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.25-0.35, ensuring good separation from impurities with different Rf values.

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various solvent systems (e.g., start with 20% ethyl acetate in hexanes, then 30%, 40%, etc.). Visualize the spots under a UV lamp (if UV-active) or by staining.

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • In a beaker, make a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column, open the stopcock, and continuously tap the column to ensure even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed.[9]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.[9]

    • Alternatively (recommended for best resolution): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to create a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions (e.g., 10-15 mL per test tube).

    • If impurities are close to the product spot on the TLC, a gradient elution may be necessary. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the target compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Purity Validation and Characterization

A self-validating protocol requires rigorous confirmation of purity. No single method is sufficient; a combination of techniques provides the highest confidence.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with an acetonitrile/water gradient is a common method. The result should show a single major peak, allowing for purity calculation as a percentage of the total peak area.

  • ¹H NMR Spectroscopy: The spectrum should be clean, with sharp peaks corresponding to the structure of this compound. The absence of peaks from starting materials, by-products, or residual solvents (or their integration to <1%) is a strong indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Solvent Handling: Organic solvents are often flammable and/or toxic. Handle them in a well-ventilated fume hood, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic solvents down the drain.[5]

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Application Notes and Protocols for 5-METHYL-2,4-PIPERIDINEDIONE in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with diverse biological targets.[2] Furthermore, the piperidine motif often imparts favorable pharmacokinetic properties, such as improved metabolic stability and the ability to modulate lipophilicity and aqueous solubility, which are critical for crossing the blood-brain barrier.[2][3]

Within the broad family of piperidine-containing compounds, the 2,4-piperidinedione core represents a class with historical and ongoing interest in neuropharmacology. A notable example is methyprylon, a sedative-hypnotic agent with a 3,3-diethyl-5-methyl-2,4-piperidinedione structure, highlighting the potential of this scaffold to modulate CNS activity.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel, representative compound, 5-METHYL-2,4-PIPERIDINEDIONE , as a potential CNS therapeutic agent. While specific biological data for this exact molecule is emerging, we present a robust, field-proven workflow for its synthesis, characterization, and pharmacological assessment, drawing upon established methodologies for analogous compounds and general best practices in CNS drug discovery. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthiness.

PART 1: Synthesis and Physicochemical Characterization of this compound

A practical and scalable synthesis is the first critical step in the evaluation of any new chemical entity. For this compound, a plausible and efficient synthetic route can be adapted from established methods for constructing substituted piperidine-2,6-diones and other piperidinedione derivatives.[5][6][7]

Proposed Synthetic Protocol: Michael Addition/Intramolecular Imidation Cascade

This protocol is adapted from a transition-metal-free synthesis of substituted piperidine-2,6-diones, which is noted for its operational simplicity and scalability.[5]

Reaction Scheme:

A plausible two-step synthesis starting from readily available materials.

Step 1: Synthesis of the Precursor

  • To a solution of a suitable methyl ketone and an appropriate acrylamide derivative in a suitable solvent (e.g., DMF), add a base such as potassium tert-butoxide (KOtBu) at a controlled temperature (e.g., -20°C).

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 6 hours).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting intermediate by column chromatography.

Step 2: Cyclization to form this compound

  • The purified intermediate is then subjected to cyclization conditions. This may involve heating in the presence of an acid or base catalyst to facilitate intramolecular imidation.

  • Monitor the reaction by TLC or LC-MS until completion.

  • After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Physicochemical Properties and "CNS Drug-Likeness"

For a compound to be a viable CNS drug candidate, it must possess specific physicochemical properties that favor its absorption, distribution, metabolism, and excretion (ADME), most critically, its ability to penetrate the blood-brain barrier.[3] The "Rule of Five" provides a general guideline for oral bioavailability, but CNS drugs often adhere to more stringent criteria.[3]

Below is a table of predicted physicochemical properties for this compound, which suggest its potential as a CNS-active agent.

PropertyPredicted ValueCNS Drug-Likeness Consideration
Molecular Weight 127.14 g/mol < 450 Da is generally preferred for CNS penetration.[3]
LogP ~0.5An optimal range of 1.5-2.7 is often cited for BBB penetration.[3] Further optimization may be needed.
Hydrogen Bond Donors 1≤ 3 is a common CNS drug characteristic.
Hydrogen Bond Acceptors 2≤ 7 is typical for CNS drugs.
Polar Surface Area (PSA) 46.2 Ų< 90 Ų is a strong indicator of good BBB permeability.[3]
pKa ~12.0The basicity will influence solubility and interaction with targets.[4]

PART 2: In Vitro Evaluation: From Phenotypic Screening to Target Deconvolution

The initial biological assessment of a novel compound like this compound, with an unknown precise mechanism of action, is best initiated with phenotypic screening.[8] This approach assesses the compound's effect on the overall function of a complex biological system (e.g., a neuronal network) without a priori knowledge of its molecular target.[8]

Experimental Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: In Vitro ADME & Safety Pharmacology A Primary Phenotypic Screen (e.g., MEA on primary neurons) B Dose-Response & Potency (EC50) A->B C Initial Cytotoxicity Assay (e.g., LDH or MTT assay) B->C D Target Fishing (e.g., Affinity Chromatography, Proteomics) C->D Active & Non-toxic Hits E Receptor Binding Assays (Radioligand or Fluorescence-based) D->E F Functional Assays (e.g., Electrophysiology, Second Messenger Assays) E->F G Metabolic Stability (Liver Microsomes) F->G Confirmed MOA H BBB Permeability (e.g., PAMPA, Caco-2) G->H I hERG Channel Assay H->I G cluster_0 Proposed Mechanism of Action Compound This compound GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulator Ion_Channel Chloride Ion (Cl-) Influx GABA_A->Ion_Channel Opens Neuron Postsynaptic Neuron Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Anxiolysis, Anticonvulsant) Reduced_Excitability->Therapeutic_Effect

Caption: Proposed GABAergic Mechanism of Action.

Protocol 4: Rodent Pharmacokinetic (PK) Study

Rationale: This study determines the ADME properties of the compound in a living system, which is crucial for designing efficacy studies and predicting human dosage. Key parameters include bioavailability, plasma half-life, and brain-to-plasma ratio.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer this compound via two routes in separate groups of animals: intravenous (IV) bolus and oral gavage (PO).

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples. At the final time point, collect brain tissue.

  • Sample Analysis: Process the blood to plasma and extract the compound from both plasma and brain homogenates. Quantify the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Data:

ParameterValue (Oral Dosing)Implication
Tmax (Time to peak concentration) 1.5 hoursRapid absorption.
Cmax (Peak concentration) 850 ng/mLAchieves significant plasma concentration.
t₁/₂ (Half-life) 4.2 hoursSuitable for once or twice daily dosing.
Bioavailability (%) 65%Good oral absorption.
Brain/Plasma Ratio 1.8Excellent penetration into the CNS.
Protocol 5: In Vivo Efficacy - Elevated Plus Maze (EPM) for Anxiolytic Activity

Rationale: The EPM is a widely used and validated behavioral test to screen for anxiolytic or anxiogenic effects of drugs in rodents. [9][10]It is based on the animal's natural aversion to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animal Model: Use mice or rats.

  • Dosing: Administer this compound (at various doses), a vehicle control, and a positive control (e.g., diazepam) intraperitoneally 30 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes. Record the session with a video camera.

  • Data Analysis: Score the time spent in the open arms versus the closed arms, and the number of entries into each arm type. Anxiolytic compounds will significantly increase the time spent and the number of entries into the open arms compared to the vehicle control.

Protocol 6: In Vivo Efficacy - Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is a standard model for identifying compounds with activity against generalized tonic-clonic seizures, making it a valuable tool for screening potential anticonvulsant drugs. [11] Methodology:

  • Animal Model: Use mice.

  • Dosing: Administer this compound (at various doses), a vehicle control, and a positive control (e.g., phenytoin) intraperitoneally at the time of predicted peak effect from PK studies.

  • Induction of Seizure: Deliver a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Data Analysis: Determine the percentage of animals in each group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED₅₀) for this compound.

Conclusion and Future Directions

This document has outlined a comprehensive, multi-stage strategy for the preclinical evaluation of this compound as a novel CNS drug candidate. By systematically progressing from synthesis and in vitro screening to in vivo pharmacokinetic and efficacy studies, researchers can build a robust data package to support its further development.

Positive results from these studies would warrant more extensive preclinical development, including:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and ADME properties.

  • Expanded Efficacy Testing: Evaluation in more complex and chronic models of CNS disorders. [12][13]* Safety and Toxicology: Formal IND-enabling toxicology and safety pharmacology studies in two species, in compliance with regulatory guidelines. [14] The journey of a CNS drug from bench to bedside is arduous, but a logical, evidence-based approach, as detailed here, provides the surest path to success. The 2,4-piperidinedione scaffold holds promise, and a thorough investigation of lead compounds like this compound may uncover the next generation of therapies for debilitating neurological and psychiatric disorders.

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Application of Piperidinediones in Agricultural Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Piperidinedione Scaffold in Agriculture

The piperidinedione core, a six-membered heterocyclic ring system, represents a privileged scaffold in the discovery and development of novel agrochemicals. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of biological activities. In agricultural research, derivatives of piperidinedione have demonstrated significant potential as herbicides, fungicides, and plant growth regulators. This technical guide provides an in-depth exploration of the application of piperidinediones, offering detailed mechanistic insights, validated experimental protocols, and practical application notes for researchers, scientists, and drug development professionals in the agricultural sector. The narrative emphasizes the causal relationships in experimental design and provides self-validating protocols to ensure scientific integrity and reproducibility.

Fungicidal Applications of Piperidinedione Derivatives

Piperidinedione-containing compounds have emerged as a promising class of fungicides, exhibiting efficacy against a range of devastating plant pathogens. Their mechanisms of action are often targeted and specific, offering alternatives to conventional fungicides and aiding in resistance management strategies.

Mechanism of Action: Protein Synthesis Inhibition

A prominent example of a piperidinedione-derived fungicide is Cycloheximide , a glutarimide antibiotic produced by Streptomyces griseus. Although its use in agriculture has declined due to toxicity concerns, it serves as a crucial research tool for understanding fundamental plant processes and for screening for fungicide resistance.[1][2]

Cycloheximide's primary mode of action is the potent and specific inhibition of eukaryotic protein synthesis.[1] It targets the 60S ribosomal subunit, interfering with the translocation step of translational elongation, thereby halting the synthesis of new proteins.[3] This disruption of essential protein production is catastrophic for fungal growth and development.

Signaling Pathway of Cycloheximide Action

cluster_fungal_cell Fungal Cell Ribosome Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain Synthesizes mRNA mRNA mRNA->Ribosome Binds to tRNA tRNA tRNA->Ribosome Delivers amino acids Cycloheximide Cycloheximide Cycloheximide->Ribosome Inhibits translocation

Caption: Cycloheximide inhibits protein synthesis by binding to the ribosome.

Novel Piperidine-Containing Fungicides

Recent research has focused on developing novel piperidine derivatives with improved safety profiles and high fungicidal efficacy. For instance, a series of novel thymol derivatives incorporating a piperidine moiety has shown remarkable in vitro and in vivo activity against significant plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum.[4][5]

One such derivative, compound 5v , exhibited an EC50 value of 12.829 µg/mL against S. sclerotiorum, significantly outperforming the commercial fungicide azoxystrobin (63.629 µg/mL).[4][5] In vivo assays demonstrated over 98% curative and protective efficacy at a concentration of 200 µg/mL.[4][5] Mechanistic studies suggest that these compounds disrupt the fungal cell membrane, leading to mycelial shrinkage and collapse.[4][5]

Another study highlighted chalcone derivatives containing a piperidine moiety with potent fungicidal activity against Phytophthora capsici.[6] Compound K2 from this series showed an impressive EC50 of 5.96 µg/mL, far exceeding the efficacy of azoxystrobin (25.2 µg/mL).[6]

Protocol 1: In Vitro Antifungal Efficacy Assay of Piperidinedione Derivatives

This protocol is adapted from established methods for fungicide screening and can be used to determine the half-maximal effective concentration (EC50) of piperidinedione compounds against various fungal pathogens.[5]

Materials:

  • Fungal isolate (e.g., Phytophthora capsici, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Piperidinedione test compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the piperidinedione test compound in DMSO to a concentration of 10 mg/mL.

  • Media Preparation: Autoclave the PDA medium and cool it to approximately 50-55°C.

  • Amended Media: Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

CompoundPathogenEC50 (µg/mL)Reference FungicideReference EC50 (µg/mL)
Thymol Derivative 5vSclerotinia sclerotiorum12.829Azoxystrobin63.629
Chalcone Derivative K2Phytophytora capsici5.96Azoxystrobin25.2

Herbicidal Applications of Piperidinediones

The structural diversity of piperidinediones has also been exploited in the development of novel herbicides with distinct modes of action.

Mechanism of Action: HPPD Inhibition

A promising new class of herbicides is the aryl-formyl piperidinone derivatives that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of newly developing tissues and subsequent plant death.

One study identified a substituted aryl-formyl piperidinone derivative, Compound I-9 , with a potent IC50 value of 0.260 µM against HPPD.[6] Molecular docking studies suggest that the triketone group of this compound chelates the active site metal ion, a mechanism similar to that of the commercial HPPD inhibitor, mesotrione.[6]

HPPD Inhibition Workflow

cluster_plant_cell Plant Cell HPPD_Enzyme HPPD_Enzyme Plastoquinone Plastoquinone HPPD_Enzyme->Plastoquinone Biosynthesis Tyrosine Tyrosine Tyrosine->HPPD_Enzyme Substrate Carotenoids Carotenoids Plastoquinone->Carotenoids Essential for synthesis Piperidinone_Herbicide Piperidinone_Herbicide Piperidinone_Herbicide->HPPD_Enzyme Inhibits

Caption: Piperidinone herbicides can inhibit the HPPD enzyme, disrupting carotenoid biosynthesis.

Protocol 2: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of piperidinedione derivatives in a greenhouse setting. This method is adapted from established protocols for herbicide resistance testing.[4][5][7]

Materials:

  • Weed seeds (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed))

  • Potting mix

  • Pots or trays

  • Greenhouse facilities with controlled temperature and light

  • Piperidinedione test compound

  • Formulation agents (e.g., solvent, surfactant)

  • Laboratory spray chamber

Procedure:

  • Plant Preparation: Sow weed seeds in pots or trays filled with potting mix and grow them in a greenhouse under optimal conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Herbicide Formulation: Prepare a stock solution of the piperidinedione test compound. For application, create a spray solution by diluting the stock solution in water containing a suitable surfactant to ensure proper leaf coverage.[8] The final concentration will depend on the anticipated potency of the compound.

  • Application: When the weed seedlings have reached the 2-4 true leaf stage, transfer them to a laboratory spray chamber. Apply the herbicide solution evenly over the foliage at a defined spray volume (e.g., 200-400 L/ha). Include a control group sprayed only with the surfactant solution.

  • Post-Treatment Care: Return the treated plants to the greenhouse and continue to provide optimal growing conditions.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death). Also, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control.

  • Data Analysis: From the dose-response data, calculate the GR50 (the dose required to cause a 50% reduction in growth) or LD50 (the dose required to kill 50% of the plants).

Weed SpeciesHerbicide TypeApplication Rate (g a.i./ha)Efficacy (% control)
Zinnia elegansPyrimidinedione derivative 6q9.375100
Abutilon theophrastiPyrimidinedione derivative 6q9.375100

Plant Growth Regulation

While less common than their use as fungicides and herbicides, some piperidine derivatives have been investigated for their plant growth regulating (PGR) properties.[3] The most well-known example is mepiquat chloride , which contains a piperidine ring and functions by inhibiting gibberellin biosynthesis, leading to more compact plant growth.[3]

Cycloheximide has also been used in research as a plant growth regulator to stimulate ethylene production.[1] However, its practical application in agriculture for this purpose is limited due to its toxicity. The exploration of novel piperidinediones as selective and safe plant growth regulators remains an active area of research.

Protocol 3: Seed Germination and Seedling Growth Assay for PGR Effects

This protocol can be used to screen piperidinedione compounds for their potential as plant growth regulators by observing their effects on seed germination and early seedling development.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, radish)

  • Petri dishes with filter paper

  • Piperidinedione test compound

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Treatment Solutions: Prepare a series of concentrations of the piperidinedione compound in sterile distilled water. Include a water-only control.

  • Seed Plating: Place a sterile filter paper in each petri dish and moisten it with a defined volume of the respective treatment solution. Place a known number of seeds (e.g., 25-50) on the filter paper.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16:8 h light:dark cycle).

  • Germination Assessment: After a set period (e.g., 3-7 days), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Seedling Growth Measurement: At the end of the experiment (e.g., 7-14 days), carefully remove the seedlings and measure the length of the primary root and the shoot (hypocotyl or epicotyl).

  • Data Analysis: Calculate the germination percentage for each treatment. Determine the average root and shoot length for each treatment and express it as a percentage of the control. Statistical analysis (e.g., ANOVA) can be used to determine if the observed effects are significant.

Environmental Fate and Residue Analysis

The environmental fate and potential for residue accumulation are critical considerations in the development of any new agrochemical. Pyridine and its derivatives, the parent class of compounds for piperidinediones, are known to be susceptible to biodegradation in soil.[1][9][10] The rate of degradation is influenced by the specific substitutions on the pyridine ring.[9][10]

Analytical methods for the detection of pesticide residues are essential for food safety and environmental monitoring. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the sensitive and selective quantification of pesticide residues in various matrices.[11]

Considerations for Environmental Impact Assessment

When evaluating new piperidinedione-based agrochemicals, it is crucial to conduct studies on their:

  • Soil Persistence and Mobility: Determine the half-life of the compound in different soil types and its potential to leach into groundwater.

  • Biodegradation Pathways: Identify the microorganisms responsible for its degradation and the resulting metabolites.

  • Ecotoxicity: Assess the toxicity of the compound to non-target organisms, including beneficial insects, aquatic life, and soil microflora.

Protocol 4: General Approach for Piperidinedione Residue Analysis in Plant Material

This protocol provides a general workflow for the extraction and analysis of piperidinedione residues from crop samples using LC-MS/MS. Specific parameters will need to be optimized for each unique compound.

Materials:

  • Crop sample (e.g., leaves, fruit)

  • Acetonitrile

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts

  • Dispersive solid-phase extraction (d-SPE) sorbents

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the crop sample.

  • Extraction: Weigh a subsample of the homogenized material and extract the piperidinedione residues using acetonitrile and QuEChERS salts.

  • Cleanup: Take an aliquot of the acetonitrile extract and perform a cleanup step using d-SPE to remove interfering matrix components.

  • LC-MS/MS Analysis: Inject the cleaned-up extract into the LC-MS/MS system. Develop a specific and sensitive method for the target piperidinedione, including optimization of the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

  • Quantification: Quantify the piperidinedione residue in the sample by comparing its response to a calibration curve prepared with analytical standards.

Conclusion and Future Perspectives

The piperidinedione scaffold continues to be a valuable starting point for the discovery of novel agrochemicals. While cycloheximide has served as an important research tool, the future lies in the development of new piperidinedione derivatives with high efficacy, novel modes of action, and favorable safety profiles. The protocols and application notes provided in this guide offer a framework for researchers to explore the potential of this versatile chemical class in addressing the ongoing challenges in agriculture, from pest and disease management to improving crop productivity. Future research should focus on detailed structure-activity relationship studies to optimize the biological activity and safety of piperidinedione-based compounds, as well as comprehensive environmental impact assessments to ensure their sustainable use in agriculture.

References

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340.
  • Sims, G. K., & Sommers, L. E. (1985). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
  • (PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. (2016). Journal of the Serbian Chemical Society.
  • Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. (2025). PubMed.
  • Cycloheximide. Wikipedia. [Link]
  • Modern Approaches for the Development of New Herbicides Based on N
  • Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. (2021). Pesticide Biochemistry and Physiology.
  • Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923.
  • Research progress on piperidine-containing compounds as agrochemicals. (2023). Frontiers in Chemistry.
  • Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. (2025). Journal of Agricultural and Food Chemistry.
  • Davies, M. E., & Exworth, J. D. (1973). Influence of Cycloheximide on the Synthesis and Utilization of Amino Acids in Suspension Cultures 1. Plant Physiology, 52(4), 373–376.
  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. (2024). Pest Management Science.
  • Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. (2025).
  • Recent Trends in Studies on Botanical Fungicides in Agriculture. (2012). PubMed Central.
  • (PDF) Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. (2025).
  • (PDF) EFFECTIVENESS OF SOME NOVEL FUNGICIDES AGAINST THE SHEATH BLIGHT PATHOGEN RHIZOCTONIA SOLANI IN RICE UNDER IN VITRO AND IN VIVO CONDITIONS. (2024).
  • Herbicidal Formulations with Plant-Based Compounds to Control Amaranthus hybridus, Lolium multiflorum, and Brassica rapa Weeds. (2023). MDPI.
  • Redemann, C. T., Martin, R. T., Wien, J. D., & Widofsky, J. G. (1968). Residue Detection, Tracer Study of Residues from 2-Chloro-6-(trichloromethyl)pyridine in Plants. Journal of Agricultural and Food Chemistry, 16(2), 237–243.
  • Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. (2025). Benchchem.
  • MANUAL FOR ANALYSIS OF PESTICIDE RESIDUES IN FOODS. (2016). Food Safety and Standards Authority of India.
  • The screening workflow that was applied to discern novel HPPD inhibitors. (2018).
  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). PubMed.
  • Plant Growth Regul
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.
  • Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruv
  • (PDF) In vivo fluorescent screening for HPPD‐targeted herbicide discovery. (2025).
  • Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021. (2022). MDPI.
  • Plant Growth Regulating Activity of Some N-Substituted Chloroacetylanilines. (2011). PubMed.
  • Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection. (2024).
  • Pesticide Residue Analysis, analytical methods and techniques. (2024). YouTube.
  • Novel aurone-derived piperazine sulfonamides: Development and mechanisms of action as immunostimulants against plant bacterial diseases. (2024). PubMed.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025).
  • Biorational control of Phytophthora capsici in pepper plants using Streptomyces spp. (2021). Revista de la Facultad de Ciencias Agrarias.
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  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
  • Screening for antifungal-producing bacteria from Piper nigrum plant against Phytophthora capsici. (2015).
  • Management of Phytophthora capsici Infection in Black Pepper (Piper nigrum L.) using New Generation Fungicides and Biopesticide. (2017). International Journal of Current Microbiology and Applied Sciences.
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Molecular docking studies of 5-METHYL-2,4-PIPERIDINEDIONE with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the In Silico Investigation of 5-METHYL-2,4-PIPERIDINEDIONE Using Molecular Docking

Abstract: Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of the interactions between small molecules and their macromolecular targets.[1][2] This application note presents a detailed, field-proven protocol for conducting molecular docking studies on this compound, a piperidinedione scaffold derivative. We will delineate the entire workflow, from target selection and preparation of both the ligand and protein to the execution of the docking simulation and the critical analysis of the resulting data. The causality behind key experimental choices is explained to ensure both technical accuracy and practical reproducibility for researchers, scientists, and drug development professionals.

Introduction and Rationale

The piperidinedione ring system is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. This compound, as a representative of this class, offers a valuable starting point for exploring potential therapeutic applications through computational methods. Molecular docking enables the rapid, cost-effective screening of this ligand against various protein targets to generate hypotheses about its mechanism of action and to guide further experimental validation.[3]

The objective of this guide is to provide a self-validating system for performing these in silico experiments, emphasizing not just the procedural steps but the scientific reasoning that underpins a robust and reliable docking study.

Target Selection: A Case Study with Human Aldose Reductase (AR)

For this protocol, we have selected Human Aldose Reductase (PDB ID: 1US0) as a representative protein target. Aldose reductase is a key enzyme in the polyol pathway and its inhibition is a therapeutic strategy for managing diabetic complications. The selection of a high-resolution crystal structure containing a co-crystallized inhibitor is a critical first step, as it provides a validated binding pocket for our study.

Essential Materials and Software

A successful docking workflow relies on a suite of specialized software and access to public databases. The following table summarizes the recommended tools.

Component Description Source (URL)
Ligand Structure PubChem Database[Link]
Protein Structure RCSB Protein Data Bank (PDB)[Link]
Molecular Visualization UCSF ChimeraX[4]
Docking Software AutoDock Vina[Link]
Preparation & Analysis AutoDockTools (MGLTools)[Link]
Interaction Analysis Discovery Studio Visualizer[Link]
Interaction Analysis (Web) PDBsum[Link][5][6][7][8]

Experimental Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by the core computational simulation, and concluding with in-depth analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (e.g., PDB: 1US0) protein_prep->grid_gen docking Run Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose & Energy Analysis docking->pose_analysis interaction_analysis Interaction Visualization (H-Bonds, Hydrophobic etc.) pose_analysis->interaction_analysis validation Protocol Validation (Re-docking & RMSD) interaction_analysis->validation

Caption: High-level workflow for molecular docking.

Detailed Step-by-Step Protocols

This section provides a granular, step-by-step methodology. The underlying principle is to prepare the molecules by adding necessary chemical information (like charges and hydrogen atoms) and removing extraneous data (like water molecules) to create a clean system for simulation.[9][10][11]

Protocol 1: Ligand Preparation

The goal here is to convert a 2D or 3D representation of the ligand into a docking-ready format that includes atomic partial charges and defined rotatable bonds.

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Load into AutoDockTools (ADT):

    • Open ADT.

    • Navigate to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive atom types.

  • Assign Charges and Define Torsions:

    • Navigate to Ligand -> Torsion Tree -> Detect Root. This defines the molecule's rigid core.

    • Navigate to Ligand -> Torsion Tree -> Choose Torsions to review the rotatable bonds detected. By default, ADT makes appropriate selections for common acyclic bonds.

    • Navigate to Edit -> Charges -> Compute Gasteiger. This calculates the partial charges necessary for the scoring function.[12]

  • Save in PDBQT Format:

    • Navigate to Ligand -> Output -> Save as PDBQT. This file format contains the coordinate information, charge, and atom type definitions required by AutoDock Vina.

Protocol 2: Protein Target Preparation

This protocol refines the raw PDB structure into a clean receptor model for docking.

  • Download Protein Structure: Download the PDB file for Aldose Reductase (e.g., 1US0) from the RCSB PDB.

  • Clean the Structure using UCSF ChimeraX:

    • Open the 1US0.pdb file in ChimeraX.[4]

    • Remove Unnecessary Chains and Water: The PDB file may contain multiple protein chains, water molecules (HOH), and other heteroatoms. Delete all water molecules and any protein chains not involved in the binding site of interest. For 1US0, the co-crystallized ligand (inhibitor IDO) should be kept for validation purposes but saved as a separate file and then deleted from the protein file.

    • Command: delete solvent

    • Command: delete ~:A (if chain A is the target)

  • Prepare Receptor in AutoDockTools:

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select Polar only as these are the hydrogens most critical for interactions.[13]

    • Add Charges: Navigate to Edit -> Charges -> Add Kollman Charges.

    • Merge Non-Polar Hydrogens: Navigate to Edit -> Hydrogens -> Merge Non-Polar.

  • Save as PDBQT:

    • Navigate to Grid -> Macromolecule -> Choose. Select the protein.

    • Save the file in PDBQT format. This file now contains the prepared receptor.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol defines the search space and runs the docking algorithm.

G cluster_grid Grid Box Definition cluster_config Configuration File (conf.txt) cluster_run Execution grid_center Define Center (X, Y, Z) Based on co-crystallized ligand center_lines center_x, center_y, center_z grid_center->center_lines grid_size Define Dimensions (Å) Encompass the entire binding site size_lines size_x, size_y, size_z grid_size->size_lines receptor_line receptor = protein.pdbqt command Command Line: > vina --config conf.txt --log results.log receptor_line->command ligand_line ligand = ligand.pdbqt ligand_line->command center_lines->command size_lines->command output_line out = results.pdbqt output_line->command

Caption: Logic for setting up the docking run.

  • Generate Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses.[14]

    • In ADT, load the prepared protein PDBQT file.

    • Navigate to Grid -> Grid Box.

    • Center the grid box on the active site. The most reliable way to do this is to use the coordinates of the original co-crystallized ligand.

    • Adjust the dimensions of the box to ensure it is large enough to accommodate the ligand (this compound) in various orientations. A spacing of 1.0 Å is standard.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create Configuration File: Create a text file (e.g., config.txt) with the following parameters:

  • Run AutoDock Vina: Open a command terminal, navigate to your working directory, and execute the following command: vina --config config.txt --log results.log

Post-Docking Analysis: From Data to Insight

The output of a Vina run is a PDBQT file containing multiple binding poses and a log file with their corresponding binding affinities. Interpreting this data correctly is paramount.

Protocol 4: Analysis and Validation
  • Review Binding Affinities: Open the results.log file. Vina reports binding affinity in kcal/mol. A more negative value indicates a more favorable (stronger) predicted binding interaction.[15] The results are ranked from the best (lowest energy) to the worst.

Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1-7.50.0000.000
2-7.21.8522.431
3-7.12.1053.011
... (up to 9).........
Caption: Example output table from an AutoDock Vina log file.
  • Visualize Binding Poses:

    • Load the receptor PDBQT (protein.pdbqt) and the output PDBQT (results.pdbqt) into UCSF ChimeraX or another molecular visualizer.

    • The output file contains multiple models, each corresponding to a ranked binding pose.

    • Visually inspect the top-ranked pose (Mode 1). Assess its fit within the binding pocket. Look for steric clashes or poor geometry.

  • Analyze Ligand-Protein Interactions:

    • This is the most critical part of the analysis.[16][17] Using tools like Discovery Studio Visualizer or the "Find HBond" and "Contacts" features in ChimeraX, identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.

    • Key Interactions to Look For:

      • Hydrogen Bonds: Identify donor-acceptor pairs between the ligand and residues like Ser, Thr, Tyr, Asp, Glu, and backbone amides/carbonyls.

      • Hydrophobic Interactions: Look for contacts between non-polar parts of the ligand and hydrophobic residues like Val, Leu, Ile, Phe, and Trp.

      • Pi-Stacking: Interactions between aromatic rings in the ligand and residues like Phe, Tyr, Trp, His.

  • Docking Protocol Validation (The Trustworthiness Pillar):

    • A docking protocol must be validated to be considered trustworthy.[18] The standard procedure is to re-dock the co-crystallized ligand (e.g., IDO from 1US0) into the prepared receptor using the exact same grid box and docking parameters.

    • After re-docking, superimpose the lowest-energy pose of the re-docked ligand with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[19]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies with this compound. By following these detailed steps for ligand and protein preparation, simulation, and rigorous post-docking analysis, researchers can generate reliable in silico data. The emphasis on protocol validation by re-docking a known inhibitor is crucial for establishing confidence in the predicted binding modes of novel ligands. The insights gained from this workflow can effectively guide lead optimization, prioritize compounds for synthesis, and accelerate the early stages of the drug discovery pipeline.

References

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. [Link]
  • de Beer, M. A. et al. (2014). PDBsum: a web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences. [Link]
  • Berman, H. M. et al. (2000).
  • Wikipedia. PDBsum. [Link]
  • ResearchGate. How to validate the molecular docking results? [Link]
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • National Center for Biotechnology Information.
  • Teach Yourself e-Series. (2022). How to prepare Protein target for Molecular Docking. YouTube. [Link]
  • Lateral. (2023). Post-docking interaction profile analysis: Significance and symbolism. [Link]
  • ResearchGate. How to validate molecular docking results with no proper crystal structure? [Link]
  • Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
  • ResearchGate. How to interpret and analyze molecular docking results? [Link]
  • ResearchGate.
  • Villoutreix, B. O., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Teach Yourself e-Series. (2022). Generating grid box for Docking using Vina. YouTube. [Link]
  • Quora. How does one prepare proteins for molecular docking? [Link]
  • PymolBiomoleculesTutorials. (2020).
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • ResearchGate. Display of post-docking analysis and ligand–protein interactions. [Link]
  • Matter Modeling Stack Exchange. How to interpret the affinity in a protein docking - ligand. [Link]
  • ResearchGate. Finding interactions between ligand and protein after docking them. [Link]
  • Reddit.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 5-Methyl-2,4-piperidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and optimize your yield and purity.

Overview of Synthetic Strategies

The synthesis of the this compound core primarily relies on the intramolecular cyclization of a suitable acyclic precursor. The most common and versatile approach is the Dieckmann condensation of a β-amino diester.[1][2] This intramolecular reaction, analogous to the Claisen condensation, is a powerful tool for forming five- and six-membered rings.[3][4]

Alternative strategies, such as those involving Michael addition followed by cyclization, have also been explored for the synthesis of related piperidinedione structures and may be adaptable for this compound.[5]

This guide will focus on the Dieckmann condensation approach, as it is a widely documented method for constructing the piperidine-2,4-dione scaffold. We will delve into the critical parameters, potential pitfalls, and optimization strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via Dieckmann condensation?

A1: The typical starting material for a Dieckmann condensation to form a piperidine-2,4-dione is a β-amino diester. For the synthesis of this compound, the logical precursor would be a diester of N-substituted 3-(aminomethyl)-4-methylpentanedioic acid. The choice of the N-protecting group is a critical consideration that will be discussed further in the troubleshooting section.

Q2: What is the general reaction mechanism for the Dieckmann condensation in this synthesis?

A2: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[6][7] The mechanism involves the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is acidic and is deprotonated by the alkoxide generated in the previous step. This acid-base reaction is the thermodynamic driving force for the reaction.

  • Protonation (Work-up): An acidic workup is required to protonate the enolate and yield the final 5-methyl-4-alkoxycarbonyl-2-piperidone intermediate, which is then hydrolyzed and decarboxylated to afford this compound.

Dieckmann_Condensation Precursor N-Protected β-Amino Diester Enolate Enolate Intermediate Precursor->Enolate + Base - ROH Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate (Deprotonated) Cyclic_Intermediate->Beta_Keto_Ester_Enolate - RO⁻ Beta_Keto_Ester Cyclic β-Keto Ester Beta_Keto_Ester_Enolate->Beta_Keto_Ester + H₃O⁺ (Work-up) Final_Product This compound Beta_Keto_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: General workflow for this compound synthesis via Dieckmann condensation.

Q3: What are the critical parameters to control during the Dieckmann cyclization step?

A3: The success of the Dieckmann cyclization is highly dependent on several key parameters:

  • Choice of Base: The base should be strong enough to deprotonate the α-carbon of the ester but should not promote significant side reactions. Common bases include sodium ethoxide, sodium methoxide, and potassium tert-butoxide. To avoid transesterification, the alkoxide base should match the ester groups of the starting material.[8]

  • Solvent: The reaction must be conducted in an anhydrous aprotic solvent to prevent quenching of the base and hydrolysis of the esters. Toluene and tetrahydrofuran (THF) are commonly used solvents.[2]

  • Temperature: The reaction temperature can influence the rate of reaction and the prevalence of side reactions. The optimal temperature should be determined empirically for the specific substrate.

  • Concentration: The reaction should be run at a relatively high dilution to favor the intramolecular Dieckmann condensation over intermolecular side reactions.

Q4: Can I expect side products during this synthesis?

A4: Yes, several side products can form during the synthesis of this compound. These can include:

  • Intermolecular Condensation Products: If the reaction concentration is too high, an enolate from one molecule can react with another molecule of the starting material, leading to dimers and oligomers.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester starting material or the β-keto ester product.

  • Elimination Products: Depending on the structure of the starting material and the reaction conditions, elimination reactions can sometimes compete with the desired cyclization.

  • Incomplete Decarboxylation: The final hydrolysis and decarboxylation step may not go to completion, leaving the β-keto ester as an impurity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Base - Use a fresh, unopened container of the base. - If using sodium hydride, wash it with anhydrous hexane to remove the mineral oil coating before use. - Ensure the base is stored under an inert atmosphere.Strong bases are often hygroscopic and can be deactivated by moisture and carbon dioxide from the air.
Presence of Moisture - Dry all glassware in an oven before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for THF). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water will quench the strong base and can hydrolyze the ester functional groups, preventing the cyclization reaction.
Incorrect Base/Solvent Combination - If using an alkoxide base, ensure it matches the ester groups of your starting material to prevent transesterification. - Consider using a non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene.[6]The choice of base and solvent significantly impacts the reaction's efficiency. Aprotic solvents favor the desired intramolecular reaction.
Steric Hindrance - The 5-methyl group can introduce some steric hindrance. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide or LDA to facilitate deprotonation.Steric hindrance can slow down the rate of enolate formation. A stronger base can help overcome this kinetic barrier.

Problem 2: Formation of a Significant Amount of Byproducts

Possible Cause Troubleshooting Steps Scientific Rationale
Intermolecular Condensation - Decrease the concentration of the starting material by increasing the solvent volume. - Add the starting material slowly to the base solution to maintain a low concentration of the reactive species.High concentrations favor intermolecular reactions, leading to the formation of dimers and polymers.
Incomplete Reaction - Increase the reaction time or temperature. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).The reaction may require more forcing conditions to go to completion.
Side Reactions (e.g., Elimination) - Lower the reaction temperature. - Use a less hindered base.Higher temperatures can promote side reactions with higher activation energies. The choice of base can also influence the reaction pathway.

Problem 3: Difficulty in Purifying the Final Product

Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete Decarboxylation - Ensure the hydrolysis and decarboxylation step is carried out under sufficiently acidic conditions and at an appropriate temperature. - Monitor the disappearance of the β-keto ester intermediate by TLC or NMR.The β-keto ester intermediate can be difficult to separate from the final product. Driving the decarboxylation to completion simplifies purification.
Product is Water Soluble - After quenching the reaction, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Consider performing a continuous liquid-liquid extraction if the product has high water solubility.The piperidinedione ring system can impart some water solubility, leading to product loss during the workup.
Co-eluting Impurities - Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary. - Recrystallization can be an effective purification method for crystalline products.Careful optimization of the purification method is crucial for obtaining a high-purity product.

Experimental Protocols

General Procedure for Dieckmann Condensation

This is a general protocol and may require optimization for your specific substrate and scale.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of the N-protected β-amino diester in an anhydrous solvent (e.g., toluene or THF) to a stirred suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) in the same solvent at room temperature or 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride or a dilute acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then typically heated in an acidic aqueous solution (e.g., 6M HCl) to effect hydrolysis and decarboxylation to the final this compound.

  • Purification: The final product can be purified by column chromatography or recrystallization.

Troubleshooting_Workflow Start Low Yield of This compound Check_Base Is the base active and anhydrous? Start->Check_Base Check_Conditions Are the reaction conditions (solvent, temp, concentration) optimal? Check_Base->Check_Conditions Yes Use_Fresh_Base Use fresh, anhydrous base. Check_Base->Use_Fresh_Base No Check_Byproducts Are there significant byproducts? Check_Conditions->Check_Byproducts Yes Optimize_Conditions Optimize solvent, temperature, and concentration. Check_Conditions->Optimize_Conditions No Purification_Issues Address purification challenges. Check_Byproducts->Purification_Issues Yes Success Improved Yield Check_Byproducts->Success No Use_Fresh_Base->Start Optimize_Conditions->Start Adjust_Concentration Lower concentration to favor intramolecular reaction. Adjust_Concentration->Start Purification_Issues->Adjust_Concentration

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Data Presentation

Table 1: Common Bases and Solvents for Dieckmann Condensation

Base Typical Solvent Advantages Disadvantages
Sodium Ethoxide (NaOEt)Ethanol, TolueneInexpensive, effective.Can cause transesterification if the ester is not an ethyl ester. Requires anhydrous conditions.
Sodium Methoxide (NaOMe)Methanol, TolueneInexpensive, effective.Can cause transesterification if the ester is not a methyl ester. Requires anhydrous conditions.
Potassium tert-Butoxide (t-BuOK)THF, t-BuOHStrong, non-nucleophilic base, good for sterically hindered substrates.More expensive, very hygroscopic.
Sodium Hydride (NaH)THF, TolueneStrong, non-nucleophilic base. The only byproduct is hydrogen gas.Often supplied as a dispersion in mineral oil, which must be removed. Reacts violently with water.

References

  • CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE.
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  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts.
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  • International Journal for Research in Applied Science and Engineering Technology. (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. IJRASET.
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  • ResearchGate. (n.d.). Optimization of catalyst, solvent, and temperature for the synthesis of 5a. ResearchGate.
  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate.
  • National Institutes of Health. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH.
  • ResearchGate. (n.d.). CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE. ResearchGate.
  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax.
  • ePrints Soton. (2022, October 18). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. ePrints Soton.
  • National Center for Biotechnology Information. (n.d.). 3-methylglutaric acid in energy metabolism. PubMed.
  • Semantic Scholar. (n.d.). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Semantic Scholar.
  • ResearchGate. (n.d.). Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ResearchGate.
  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
  • Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. Organic Syntheses.
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Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-2,4-piperidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to equip you with the scientific understanding and methodological tools necessary to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most immediate questions researchers face when working with this compound.

Q1: Why is my this compound difficult to dissolve in aqueous assay buffers?

A1: The solubility of this compound in aqueous solutions is limited by its molecular structure. The piperidine ring, while containing a nitrogen atom, can be lipophilic (fat-loving), especially with the addition of a methyl group.[1][2] This characteristic can lead to poor interaction with polar water molecules, resulting in low aqueous solubility.

Q2: What is the best solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] For best practices, prepare a 10 mM stock solution in 100% DMSO, which can then be serially diluted for your experiments.[3]

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, which is stable in the high-concentration organic solvent, crashes out of solution when introduced to the predominantly aqueous environment of the assay buffer.

Solutions:

  • Stepwise Dilution: Avoid diluting your DMSO stock directly into the final assay buffer in one large step. Instead, perform one or more intermediate dilution steps.[5]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts or toxicity in your assay.[3][5]

  • Vortexing During Dilution: When adding the compound to the buffer, vortex or mix the solution continuously to aid dispersion and prevent localized high concentrations that can initiate precipitation.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, gentle warming (e.g., a 37°C water bath) and sonication can be effective methods to aid dissolution, especially when preparing the initial stock solution in DMSO.[3] However, use caution, as excessive heat can potentially degrade some compounds. Always verify the stability of your specific batch of this compound under these conditions.

A Systematic Approach to Solubility Enhancement

When basic methods are insufficient, a more systematic approach is required. This section provides a tiered strategy to systematically troubleshoot and overcome solubility issues.

Understanding the "Why": Physicochemical Properties

A compound's behavior in solution is dictated by its physicochemical properties. While experimental data for this compound is limited in publicly available literature, we can infer its properties from its structure.

Property NamePredicted Value/InformationImplication for Solubility
Molecular Weight 127.14 g/mol [6]Low molecular weight is generally favorable for solubility.
Structure C6H9NO2[6]Contains both hydrogen bond donors (NH) and acceptors (C=O), but the carbon backbone is nonpolar.
Predicted XLogP3 -0.8 to 0.8This value, representing the octanol-water partition coefficient, suggests moderate lipophilicity. Compounds in this range can often have solubility challenges in purely aqueous media.
pKa Not readily availableThe piperidinedione structure contains an imide proton (N-H) which is weakly acidic, and carbonyl groups. Its solubility may be influenced by pH.
Tiered Troubleshooting Workflow

This workflow provides a logical progression from simple to more advanced solubilization techniques.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Assay Buffer tier1 Tier 1: Optimize Solvent & Dilution - Prepare 10-50 mM stock in 100% DMSO - Use stepwise serial dilutions - Ensure final DMSO % is low (<0.5%) start->tier1 check1 Is solubility sufficient? tier1->check1 tier2 Tier 2: pH Modification - Determine if compound is acidic/basic - Test assay buffers with different pH values (e.g., 6.0, 7.4, 8.5) - Adjust pH of stock before final dilution check1->tier2 No end_success Success: Proceed with Assay check1->end_success Yes check2 Is solubility sufficient? tier2->check2 tier3 Tier 3: Advanced Excipients - Co-solvents (e.g., PEG400, ethanol) - Surfactants (e.g., Tween-80) - Cyclodextrins (e.g., HP-β-CD) check2->tier3 No check2->end_success Yes check3 Is solubility sufficient? tier3->check3 check3->end_success Yes end_fail Consult Formulation Specialist check3->end_fail No

Caption: A tiered workflow for troubleshooting solubility issues.

Tier 1: Solvent Selection and Dilution Protocol

The foundation of good data is a properly prepared stock solution.

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

  • Calculation: Determine the mass of this compound needed to make a 10 mM stock solution. (Mass (mg) = 10 * 127.14 * Volume (L) * 1000).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Transfer the compound to a sterile, appropriate-sized tube (e.g., glass vial). Add the calculated volume of high-purity, anhydrous DMSO.[3]

  • Mixing: Vortex thoroughly. If needed, use a brief sonication or warm the solution in a 37°C water bath until the solid is completely dissolved.[3]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.[3]

Tier 2: pH Modification

For ionizable compounds, adjusting the pH of the solvent can dramatically increase solubility.[7][] A molecule's charge state changes with pH, and the charged (ionized) form is typically more water-soluble than the neutral form. Although the pKa of this compound is not readily published, the imide proton on the piperidine ring is weakly acidic and can be deprotonated at higher pH values, potentially increasing solubility.

G cluster_0 Mechanism of pH-Dependent Solubility low_ph Low pH (e.g., < 7) Compound is Protonated (Neutral) neutral_form R-NH (Less Soluble) low_ph->neutral_form Favors high_ph High pH (e.g., > 8) Compound is Deprotonated (Anionic) ionized_form R-N⁻ (More Soluble) high_ph->ionized_form Favors neutral_form->ionized_form Equilibrium Shift

Caption: How pH affects the solubility of a weakly acidic compound.

Experimental Approach:

  • Prepare your assay buffer at several different pH values (e.g., pH 6.5, 7.4, and 8.5).

  • Add a small, fixed amount of your DMSO stock solution to each buffer and observe for precipitation.

  • Quantify the solubility at each pH if necessary using a shake-flask method followed by HPLC or UV-Vis spectroscopy.

Tier 3: Advanced Solubilization Excipients

If solvent and pH optimization are not sufficient, the use of formulation excipients should be considered. These are additives that help keep a compound in solution.[7]

Excipient TypeExamplesMechanism of ActionRecommended Starting Concentration in Assay
Co-solvents PEG-400, Ethanol, Propylene Glycol[9]These water-miscible organic solvents reduce the polarity of the aqueous medium, making it more favorable for the solute.[][10]1-5% (v/v)
Surfactants Tween® 80, Triton™ X-100These amphiphilic molecules form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solution.[7]0.01-0.1% (v/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11]These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule is encapsulated within the cavity, forming a water-soluble inclusion complex.[7][12][13]1-10 mM

Important Considerations for Excipient Use:

  • Assay Compatibility: Always run a vehicle control (assay buffer + excipient, without the compound) to ensure the excipient itself does not interfere with your assay (e.g., inhibit an enzyme, affect cell viability).

  • Concentration Optimization: The ideal concentration will vary. It is best to test a range of concentrations for each excipient to find the lowest effective concentration.

Assay-Specific Recommendations

The tolerance for different solvents and excipients varies greatly between assay types.

Assay TypeMax Recommended DMSOMax Recommended Co-SolventKey Considerations
Biochemical/Enzyme Assays < 1%< 5%High concentrations of organic solvents can denature proteins. Check for direct inhibition of the enzyme by the solvent.
Cell-Based Viability Assays < 0.5%[5]< 1%Cell membranes are sensitive to solvents. High concentrations can cause cytotoxicity, leading to false-positive results. Always run a vehicle control.
In Vivo (Animal) Studies < 5-10% (in specific vehicle)[14]Varies (e.g., PEG400 often used)Toxicity and physiological effects of the vehicle are critical. Co-solvent systems like 10% DMSO / 40% PEG400 / 50% Saline are common but must be validated.[14]

By applying this systematic, evidence-based approach, researchers can effectively overcome the solubility challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Cosolvent. Wikipedia.
  • This compound CAS#: 118263-96-0. ChemicalBook.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Google AI Search.
  • Methods of solubility enhancements. Slideshare.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients.
  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed.
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Google AI Search.
  • Compound Handling Instructions. MCE.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Chemical Properties of Piperidine, 5-ethyl-2-methyl- (CAS 104-89-2). Cheméo.
  • Dimethyl sulfoxide. Wikipedia.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Preparation of Dimethyl Sulfoxide (DMSO). Washington State University - Institutional Animal Care and Use Committee.
  • How to make a stock solution of a substance in DMSO. Quora.
  • This compound | 118263-96-0. ChemicalBook.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
  • This compound | 118263-96-0. BIOFOUNT.
  • Piperidine | Solubility of Things. Solubility of Things.
  • (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. PubChem.
  • Piperidine. Wikipedia.
  • PIPERIDINE. Ataman Kimya.
  • 5-Methylpiperidin-2-one | 3298-16-6. BLD Pharm.
  • 2,4-Piperidinedione | C5H7NO2 | CID 10887863. PubChem.

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Identifying and minimizing byproducts in 5-METHYL-2,4-PIPERIDINEDIONE reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-methyl-2,4-piperidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is often achieved through a Dieckmann condensation or related cyclization reactions.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via a Dieckmann cyclization of an appropriate N-substituted diester, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?

Answer:

Low or non-existent yields in a Dieckmann condensation for preparing a substituted piperidinedione can stem from several factors, primarily related to the reaction conditions and the stability of the intermediates.[1][2]

Potential Causes & Solutions:

  • Inadequate Base: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[1] The choice and quality of the base are critical.

    • Causality: The reaction is initiated by the deprotonation of an α-carbon to form an enolate.[2][3] If the base is not strong enough to deprotonate the diester, the reaction will not proceed. Common bases include sodium ethoxide, sodium methoxide, and potassium tert-butoxide.[4]

    • Troubleshooting Steps:

      • Verify Base Strength: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the α-proton of your diester starting material.

      • Use Fresh, Anhydrous Base: Alkoxide bases are hygroscopic and can be deactivated by moisture. Use freshly prepared or properly stored anhydrous base.

      • Consider Stronger, Non-Nucleophilic Bases: In cases of sterically hindered substrates or less acidic α-protons, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be more effective.[4]

  • Reaction Solvent: The solvent plays a crucial role in stabilizing the enolate intermediate.[4]

    • Causality: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are known to enhance enolate stability.[4] Non-polar solvents such as toluene may be used to minimize side reactions.[4]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All solvents must be rigorously dried. Water will quench the enolate and hydrolyze the ester groups.

      • Solvent Optimization: If using a standard solvent like ethanol with sodium ethoxide, consider switching to THF with NaH to promote the desired intramolecular cyclization.

  • Reverse Claisen Condensation: The equilibrium of the Dieckmann condensation can be unfavorable.

    • Causality: The final deprotonation of the β-keto ester product drives the reaction forward.[1] If the product does not have an enolizable proton, the reverse reaction, a ring-opening cleavage, can compete.[1]

    • Troubleshooting Steps:

      • Stoichiometry of Base: Use at least one full equivalent of base to ensure the final deprotonation step can occur, shifting the equilibrium towards the product.

      • Acidic Workup: The final product is obtained after an acidic workup to protonate the enolate.[4] Ensure the workup is performed carefully, typically after the reaction has gone to completion.

Issue 2: Presence of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing several significant byproducts that are difficult to separate. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a common challenge in the synthesis of cyclic diones. The primary byproducts in a Dieckmann condensation are typically from intermolecular reactions, hydrolysis, and side reactions of the starting materials or product.

Common Byproducts and Their Minimization:

Byproduct TypeFormation MechanismMinimization Strategy
Dimerized Products Intermolecular Claisen condensation between two molecules of the starting diester.[4]Use high-dilution conditions to favor the intramolecular reaction. Add the diester slowly to the base solution.
Hydrolyzed Starting Material Reaction of the ester functional groups with residual water in the reaction mixture.Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ring-Opened Product Cleavage of the β-keto ester product, which can be catalyzed by the alkoxide base.[1]Use the minimum effective amount of base. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Polymerization Products Uncontrolled intermolecular reactions leading to oligomers or polymers.Optimize reaction concentration and temperature. Lower temperatures generally favor the desired intramolecular cyclization over polymerization.

Experimental Protocol for Minimizing Intermolecular Byproducts:

  • Set up a reaction flask with the chosen anhydrous solvent and base under an inert atmosphere.

  • Prepare a solution of the diester starting material in the same anhydrous solvent in a separate addition funnel.

  • Heat or cool the base solution to the desired reaction temperature.

  • Add the diester solution dropwise to the stirred base solution over an extended period (e.g., 2-4 hours) to maintain a low concentration of the starting material in the reaction flask.

  • After the addition is complete, allow the reaction to stir until completion, monitoring by an appropriate analytical technique.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer:

The purification strategy will depend on the physical properties of this compound and the nature of the impurities.

Recommended Purification Methods:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent. Good solvents are those in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum. A common crystallization solvent for similar compounds is ethanol.[5]

  • Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, column chromatography is the method of choice.

    • Protocol:

      • Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) system that provides good separation of the product from impurities, as determined by thin-layer chromatography (TLC).

      • Prepare a column with the stationary phase.

      • Load the crude product onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Acid-Base Extraction: The piperidinedione ring contains an acidic N-H proton, which can be exploited for purification.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic solution with a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

      • To separate the product, wash with a stronger base (e.g., dilute NaOH) to deprotonate and dissolve the piperidinedione in the aqueous layer.

      • Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate the product.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound via Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[3][6] The mechanism involves the following key steps:

  • Enolate Formation: A strong base removes an α-proton from one of the ester groups of the acyclic precursor to form an enolate.[2]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form a cyclic β-keto ester.[2]

  • Deprotonation: The newly formed β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion.[1]

  • Protonation: An acidic workup protonates the enolate to yield the final 5-methyl-3-alkoxycarbonyl-2-oxopiperidine. Subsequent hydrolysis and decarboxylation would be required to obtain this compound.[7]

Dieckmann_Condensation Start N-Substituted Diester Enolate Enolate Formation (+ Base) Start->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Elimination Alkoxide Elimination Intermediate->Elimination BetaKetoEster Cyclic β-Keto Ester Elimination->BetaKetoEster Deprotonation Deprotonation (+ Base) BetaKetoEster->Deprotonation EnolateProduct Product Enolate Deprotonation->EnolateProduct Protonation Acidic Workup EnolateProduct->Protonation FinalProduct Hydrolysis & Decarboxylation Protonation->FinalProduct Target This compound FinalProduct->Target

Caption: General workflow for the synthesis of this compound.

Q2: Which analytical techniques are best for monitoring the reaction progress and identifying byproducts?

A2: A combination of techniques is often ideal for comprehensive reaction analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. It is a cost-effective and simple method.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products and byproducts. It is highly accurate and precise.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers excellent separation and provides mass information for the identification of unknown byproducts.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any intermediates or byproducts that can be isolated. In-situ NMR can be used for real-time reaction monitoring.[8]

Analytical_Workflow cluster_monitoring Reaction Monitoring cluster_characterization Product & Byproduct Characterization TLC TLC (Qualitative, Fast) Crude_Product Crude Product TLC->Crude_Product Reaction Completion HPLC HPLC (Quantitative) HPLC->Crude_Product Reaction Completion GCMS GC-MS (Volatile Compounds) GCMS->Crude_Product Reaction Completion NMR_in_situ In-situ NMR (Mechanistic Studies) NMR_in_situ->Crude_Product Reaction Completion NMR_structural NMR Spectroscopy (Structural Elucidation) Pure_Product Purified Product NMR_structural->Pure_Product Purification MS Mass Spectrometry (Molecular Weight) MS->Pure_Product Purification IR IR Spectroscopy (Functional Groups) IR->Pure_Product Purification Reaction Reaction Mixture Reaction->TLC Aliquots Reaction->HPLC Aliquots Reaction->GCMS Aliquots Reaction->NMR_in_situ Aliquots Crude_Product->NMR_structural Analysis Crude_Product->MS Analysis Crude_Product->IR Analysis

Caption: Recommended analytical workflow for reaction monitoring and characterization.

Q3: Can hydrolysis of the piperidinedione ring be a problem during workup or purification?

A3: Yes, hydrolysis of the amide bonds in the piperidinedione ring can occur under strongly acidic or basic conditions, especially at elevated temperatures.[11] This would lead to ring-opening and the formation of amino acid derivatives, reducing the yield of the desired product. It is advisable to use mild acidic and basic conditions during workup and purification and to avoid prolonged heating in aqueous solutions.

Q4: Are there alternative synthetic routes to this compound that might avoid some of these issues?

A4: While the Dieckmann condensation is a classic approach, other methods for synthesizing substituted piperidines and piperidinones exist.[12] These can include:

  • Reductive Amination Cascades: Intramolecular reductive amination of keto-acid or keto-ester precursors.[12]

  • Cycloaddition Reactions: Such as [4+2] or [3+3] cycloadditions to construct the six-membered ring.

  • Ring-Closing Metathesis (RCM): Followed by functional group transformations.[13]

  • Hydrogenation of Substituted Pyridinones: The reduction of a corresponding pyridine derivative can yield the saturated piperidinone ring.[12]

The choice of an alternative route would depend on the availability of starting materials and the specific substitution pattern desired.

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Varlamov, A. V., et al. (2022).
  • Jackson, R. F. W. (2009). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.
  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
  • Concellón, J. M., et al. (2008).
  • UCL Discovery. (2008).
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation.
  • National Center for Biotechnology Information. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(8), 1404-1426.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Chad's Prep. (2018). 21.
  • National Institutes of Health. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 361-368.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Chemistry Stack Exchange. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Google Patents. (n.d.). US3058983A - Preparation of glutarimide compounds.
  • National Institute of Standards and Technology. (n.d.). Methyprylon. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
  • PubMed. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 444-463.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • ResearchGate. (2021).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Organic Syntheses. (n.d.). 1-phenylpiperidine.

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidinedione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidinedione Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine-2,6-diones (glutarimides), a critical scaffold in numerous therapeutic agents.[1][2] Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based solutions to optimize your reaction conditions and achieve high-purity products.

I. General Troubleshooting & FAQs

This section addresses overarching issues that can arise regardless of the specific synthetic route employed.

Question: My piperidinedione synthesis is resulting in a low yield. What are the general parameters I should investigate first?

Answer: Low yields in piperidinedione synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Here’s a checklist of initial parameters to investigate:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in glutaric acid derivatives, amines, or solvents can lead to side reactions.

  • Reaction Stoichiometry: Precise stoichiometry is critical. An excess of one reagent may lead to the formation of byproducts.

  • Temperature Control: Many cyclization reactions are sensitive to temperature. Ensure your reaction is maintained at the optimal temperature as specified in the literature for your chosen method. Overheating can lead to decomposition or unwanted side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times can promote byproduct formation.

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are prone to oxidation or hydrolysis.[3]

Question: I am observing the formation of multiple side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigation.

  • Characterization: Utilize techniques like LC-MS, GC-MS, and NMR to identify the structures of the major byproducts.

  • Common Side Reactions:

    • Polymerization: This can occur, especially at higher temperatures.[4] Consider lowering the reaction temperature or using a more dilute reaction mixture.

    • Incomplete Cyclization: The linear amic acid intermediate may persist if the cyclization conditions are not optimal. Stronger dehydrating agents or higher temperatures might be necessary.

    • Ring Opening: The glutarimide ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[5] Careful control of pH during workup is essential.

    • Oxidation: The piperidine ring can be susceptible to oxidation, which may lead to discoloration of the product.[4]

To minimize side products, a careful optimization of reaction conditions is necessary. This may involve screening different solvents, catalysts, temperatures, and reaction times.

II. Troubleshooting by Synthetic Route

This section provides specific troubleshooting guidance for common synthetic strategies used to prepare piperidinediones.

A. Classical Cyclization of Glutaric Acid Derivatives

This two-step method involves the initial formation of a glutaramic acid intermediate from glutaric anhydride and a primary amine, followed by cyclization.[1]

Question: During the cyclization of glutaramic acid, I am getting a poor yield of the desired piperidinedione. What could be the issue?

Answer: Inefficient cyclization is a frequent hurdle. The choice of cyclizing agent and reaction conditions are paramount.

  • Ineffective Dehydration: The cyclization step is a dehydration reaction. If using thermal cyclization, ensure the temperature is high enough to drive off water. For chemical dehydration, the choice of reagent is critical.

    • Common Cyclizing Agents: Acetic anhydride, thionyl chloride, or 1,1'-carbonyldiimidazole (CDI) are commonly used.[1][6] If one is not effective, consider trying another. CDI is often a milder and more efficient choice.

  • Catalyst Inefficiency: For methods employing a catalyst, such as zinc chloride (ZnCl₂), ensure the catalyst is active and used in the correct loading.[1][7]

Parameter Recommendation Rationale
Cyclizing Agent Screen acetic anhydride, thionyl chloride, CDI.Different agents have varying reactivity and may be more suitable for specific substrates.
Temperature Optimize reflux temperature (e.g., in toluene).Ensures sufficient energy for dehydration without causing decomposition.
Catalyst Use anhydrous ZnCl₂ if applicable.Lewis acid catalysis facilitates the intramolecular acylation.

Experimental Protocol: Classical Cyclization using Glutaric Anhydride and CDI [6]

  • Amic Acid Formation: To a solution of the primary amine (10 mmol) in a suitable solvent like toluene (20 mL) at 25 °C, add glutaric anhydride (9.1 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and dilute with an anti-solvent like n-pentane (50 mL) to precipitate the glutaramic acid intermediate.

  • Cyclization: Dissolve the crude glutaramic acid in a solvent such as chloroform.

  • Add 1,1'-carbonyldiimidazole (12 mmol) and reflux the solution for 14 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and purify the product.

B. Michael Addition / Intramolecular Imidation Cascade

This modern approach involves the reaction of substituted methyl acetates and acrylamides, often promoted by a strong base like potassium tert-butoxide (KOtBu), to form 3-substituted piperidine-2,6-diones.[1][8]

Question: My Michael addition/imidation cascade reaction is not proceeding to completion, and I am isolating the Michael adduct. How can I promote the final cyclization?

Answer: The failure of the intramolecular imidation to occur after the initial Michael addition is a common issue. This can often be resolved by adjusting the reaction conditions to favor the cyclization step.

  • Base Strength and Stoichiometry: Ensure a sufficiently strong and stoichiometric amount of base is used. KOtBu is a common choice.[8] The base is required to deprotonate the nitrogen of the newly formed Michael adduct, facilitating the intramolecular attack on the ester.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the efficacy of the base. Anhydrous solvents like THF or toluene are typically used.

  • Temperature: While the Michael addition may proceed at a lower temperature, the subsequent cyclization might require heating. Consider a stepwise temperature profile, performing the Michael addition at a lower temperature (e.g., 0 °C to room temperature) and then gently heating to drive the cyclization.

Workflow for Optimizing Michael Addition/Imidation Cascade

Caption: Troubleshooting workflow for the Michael addition/imidation cascade.

C. Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a precursor to piperidinediones.[9][10][11]

Question: I am attempting a Dieckmann condensation to form a piperidone precursor, but the reaction is giving me a complex mixture of products. What are the likely side reactions?

Answer: The Dieckmann condensation, while powerful, can be prone to side reactions if not carefully controlled.

  • Intermolecular Claisen Condensation: If the reaction is too concentrated, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.[12] Running the reaction under high dilution conditions can favor the formation of the cyclic product.

  • Hydrolysis: The ester starting material and the β-keto ester product are susceptible to hydrolysis if water is present in the reaction mixture. Ensure the use of anhydrous solvents and reagents.

  • Reverse Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of base is required to deprotonate the acidic α-proton of the resulting β-keto ester.[13]

Problem Potential Cause Solution
Oligomer/Polymer Formation High concentrationRun the reaction under high dilution.
Low Yield Presence of waterUse anhydrous solvents and reagents.
Reaction Reversal Insufficient baseUse at least one full equivalent of a strong base (e.g., NaH, NaOEt).

III. Purification Strategies

Question: My crude piperidinedione is an oil/waxy solid and is difficult to purify. What purification techniques are most effective?

Answer: The purification of piperidinedione derivatives can be challenging due to their polarity and potential for hydrogen bonding. A multi-step purification strategy is often necessary.[14][15]

  • Liquid-Liquid Extraction: An initial workup with an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.[14]

  • Crystallization: If your compound is a solid, recrystallization is a powerful technique for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield well-formed crystals.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the method of choice. A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is typically effective.

  • Distillation: For thermally stable, low-molecular-weight piperidinediones, distillation under reduced pressure can be an effective purification method.[14]

Decision Tree for Purification Method Selection

G start Crude Piperidinedione Product extraction Start with Liquid-Liquid Extraction start->extraction is_solid Is the product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_thermally_stable Is it thermally stable? distillation Consider Vacuum Distillation is_thermally_stable->distillation Yes recrystallize->column_chrom Fails or Impure column_chrom->is_thermally_stable extraction->is_solid

Caption: Decision tree for selecting a suitable purification method.

References

  • A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH.
  • Piperidine Synthesis. DTIC.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing.
  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Who we serve.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH.
  • Common side reactions and byproducts in 2-Piperidinol synthesis. Benchchem.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.
  • Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Stereoselective Synthesis of Piperidines. ResearchGate.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis. PubMed.
  • Piperidine. Wikipedia.
  • Dieckmann Condensation. NROChemistry.
  • Dieckmann Condensation. Organic Chemistry Portal.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Dieckmann condensation. Wikipedia.
  • Approaches for the synthesis of piperidine-2,6-diones. ResearchGate.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Experimental Help for Dieckmann Condensation. Reddit.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
  • Glutarimide. Wikipedia.
  • Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate.

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Technical Support Center: Catalyst Deactivation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues encountered during the catalytic hydrogenation of pyridine to produce piperidine. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Catalyst deactivation is an unavoidable phenomenon that leads to a gradual or sudden loss of catalytic activity and selectivity.[1][2] Understanding the root cause is critical for effective troubleshooting. This guide is structured around the primary mechanisms of deactivation: Poisoning, Coking (Fouling), Sintering (Thermal Degradation), and Leaching.

Catalyst Poisoning: The Silent Inhibitor

Catalyst poisoning occurs when impurities or even the reaction product strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[3][4] This is a common and often rapid form of deactivation in piperidine synthesis.

Q1: My reaction has suddenly stalled or is showing significantly reduced conversion. What is the likely cause?

A sudden drop in activity is a classic symptom of catalyst poisoning.[5] In the context of pyridine hydrogenation, the nitrogen atom in the piperidine product has a lone pair of electrons that can strongly bind to and block the active metal sites of catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[4][6] This phenomenon is also known as product inhibition.

Q2: How can I confirm if my catalyst is poisoned?

Several diagnostic techniques can help identify catalyst poisoning:

  • Temperature-Programmed Desorption (TPD): This technique can determine the strength of adsorption of molecules on the catalyst surface, providing insights into potential poisoning.[3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of poisons on the catalyst's surface.[3][7]

  • Elemental Analysis: Techniques like X-ray Fluorescence (XRF) can identify foreign elements deposited on the catalyst.[3]

A simpler, indirect method is to increase the catalyst loading in a subsequent reaction. If the reaction rate improves, it suggests that poisoning of active sites was a limiting factor.[6]

Q3: What are the common sources of poisons in piperidine synthesis?
  • Product and Reactant: The piperidine product and pyridine reactant are common culprits due to the nitrogen lone pair.[4][6]

  • Feedstock Impurities: Sulfur compounds, halides, and heavy metals present in the starting materials are notorious for poisoning precious metal catalysts.[4]

  • Hydrogen Gas Impurities: Carbon monoxide (CO) can be present as an impurity in the hydrogen gas supply and act as a poison.[4]

Q4: How can I mitigate or resolve catalyst poisoning?
  • Feedstock Purification: Ensure the purity of your pyridine and hydrogen gas. If necessary, implement a purification step for the feedstock to remove sulfur and other contaminants.[5]

  • Reaction in Acidic Medium: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the nitrogen atoms in pyridine and piperidine. This reduces their ability to coordinate with and poison the catalyst's metal surface.[8][9]

  • Catalyst Selection: Some catalysts are more resistant to poisoning than others. For instance, rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C) for pyridine reduction and can be more robust.[9] Recent research has also highlighted iridium(III) catalysts that operate via an ionic hydrogenation mechanism, circumventing poisoning by nitrogen lone pairs.[10]

  • Protecting Groups: Temporarily protecting the nitrogen atom can prevent it from coordinating to the catalyst, although this adds extra steps to the synthesis.[6]

Coking and Fouling: A Physical Blockade

Coking, or fouling, is the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[5] This blocks access to the active sites and is a common cause of gradual deactivation.[5]

Q1: My catalyst activity is declining steadily over several runs. What could be the issue?

A gradual and steady decline in performance is characteristic of coking.[5] These carbonaceous deposits are typically formed from the polymerization or condensation of reactants, products, or intermediates on the catalyst surface.[11]

Q2: How do I diagnose coke formation on my catalyst?
  • Temperature-Programmed Oxidation (TPO): TPO is the standard technique to confirm and quantify coking. A spent catalyst sample is heated in an oxidizing atmosphere, and the amount of CO₂ produced is measured, which corresponds to the amount of carbon deposited.[5]

  • Visual Inspection: A change in the catalyst's color or texture after the reaction can be an initial indicator of fouling.[8]

  • Thermogravimetric Analysis (TGA): TGA can be used to measure the weight loss of the catalyst as it is heated, which can indicate the amount of coke burned off.[12]

Q3: What experimental conditions promote coking?

Higher reaction temperatures and longer reaction times can increase the rate of coke formation. The properties of the feedstock and the catalyst structure also play a role.

Q4: How can I regenerate a coked catalyst?

Coking is often a reversible form of deactivation.[11] The most common regeneration method is to burn off the carbon deposits in a controlled manner.

Experimental Protocol: Catalyst Regeneration by Oxidation

Objective: To remove carbonaceous deposits from a deactivated catalyst.

Materials:

  • Spent, coked catalyst

  • Tube furnace

  • Source of inert gas (e.g., Nitrogen, Argon)

  • Source of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂)

Procedure:

  • Place the spent catalyst in the tube furnace.

  • Purge the system with an inert gas to remove any residual reactants or products.

  • Slowly heat the catalyst under the inert gas flow to the desired regeneration temperature (typically starting at a lower temperature and ramping up to avoid damaging the catalyst).

  • Once at temperature, introduce the dilute oxygen mixture. The combustion of coke is exothermic, so careful temperature control is crucial to prevent catalyst sintering.[11]

  • Hold at the regeneration temperature until CO₂ is no longer detected in the effluent gas.

  • Cool the catalyst under an inert gas flow.

  • The regenerated catalyst may require a reduction step (e.g., with H₂) before reuse, depending on the nature of the catalyst.[13]

Sintering (Thermal Degradation): An Irreversible Loss

Sintering is the agglomeration of small metal crystallites on the support into larger particles at high temperatures.[3] This leads to a decrease in the active surface area and is generally an irreversible form of deactivation.[8]

Q1: My catalyst activity is not restored even after attempting regeneration. What might be the underlying problem?

An irreversible loss of activity, especially after exposure to high temperatures during reaction or regeneration, points towards sintering.[8]

Q2: How can I determine if my catalyst has sintered?
  • Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the metal particles on the catalyst support, enabling a comparison of particle size between fresh and used catalysts.[8]

  • X-Ray Diffraction (XRD): XRD can be used to determine the average crystallite size. An increase in the crystallite size of the active metal is indicative of sintering.[8][14]

  • Chemisorption: Techniques like pulse chemisorption can measure the active metal surface area. A significant decrease in this area suggests sintering has occurred.[15]

Q3: What causes catalyst sintering and how can I prevent it?

High reaction or regeneration temperatures are the primary cause of sintering.[3][16] The presence of water vapor can also accelerate the sintering rate of some supported metal catalysts.[16]

Prevention Strategies:

  • Temperature Control: Carefully control the reaction and regeneration temperatures to avoid exceeding the thermal stability of the catalyst.[8]

  • Catalyst Support Selection: The interaction between the metal and the support can influence sintering. Choosing a support that strongly interacts with the metal particles can inhibit their mobility and agglomeration.

  • Atmosphere Control: The atmosphere during operation and regeneration can impact sintering. For example, nickel catalysts are known to sinter in a hydrogen atmosphere at elevated temperatures.[17]

Leaching: Loss of the Active Phase

Leaching is the dissolution and loss of the active metal from the catalyst support into the reaction medium. This is a concern particularly when operating under acidic conditions.

Q1: I'm observing a gradual loss of activity over multiple cycles, and my product solution has a slight metallic discoloration. Could this be leaching?

Yes, these are classic signs of leaching. The loss of active material will naturally lead to a decrease in reaction rate over time.

Q2: How can I confirm that the active metal is leaching from my catalyst?
  • Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction filtrate for the presence of the catalyst's active metal. This will provide a quantitative measure of leaching.

  • Elemental Analysis of the Catalyst: Comparing the metal content of the fresh and spent catalyst can also quantify the extent of leaching.

Q3: What conditions favor leaching and how can it be minimized?
  • Acidic Conditions: Leaching is more prevalent in acidic media, which can dissolve the active metal.[18][19]

  • Oxidizing Agents: The presence of oxidizing agents can facilitate the dissolution of metals like palladium.[18][20][21]

Mitigation Strategies:

  • pH Control: If possible, adjust the reaction pH to be less acidic.

  • Catalyst Choice: Select a catalyst that is more resistant to leaching under your specific reaction conditions.

  • Support Modification: Modifying the catalyst support to enhance metal-support interactions can help to anchor the active metal more effectively.

Troubleshooting Workflow

Here is a logical workflow to diagnose catalyst deactivation issues in piperidine synthesis.

G start Reduced Catalyst Performance symptom1 Sudden drop in activity? start->symptom1 symptom2 Gradual decline in activity? start->symptom2 symptom1->symptom2 No poisoning Suspect Poisoning symptom1->poisoning Yes symptom3 Activity not restored after regeneration? symptom2->symptom3 No coking Suspect Coking/Fouling symptom2->coking Yes sintering Suspect Sintering symptom3->sintering Yes leaching Suspect Leaching symptom3->leaching Consider diag_poison Diagnostics: - TPD, XPS - Increase catalyst loading poisoning->diag_poison diag_coke Diagnostics: - TPO, TGA - Visual Inspection coking->diag_coke diag_sinter Diagnostics: - TEM, XRD - Chemisorption sintering->diag_sinter diag_leach Diagnostics: - ICP of filtrate - Elemental analysis of catalyst leaching->diag_leach sol_poison Solutions: - Purify feedstock - Use acidic medium - Change catalyst diag_poison->sol_poison sol_coke Solutions: - Controlled oxidation - Optimize reaction time/temp diag_coke->sol_coke sol_sinter Solutions: - Irreversible - Re-evaluate temp conditions - Replace catalyst diag_sinter->sol_sinter sol_leach Solutions: - Adjust pH - Choose resistant catalyst diag_leach->sol_leach

Caption: Troubleshooting decision tree for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of pyridine to piperidine? The most widely used catalysts are heterogeneous and include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel.[9][22] The choice of catalyst depends on the specific substrate, desired selectivity, and reaction conditions.[23]

Q2: My reaction is slow. Besides catalyst deactivation, what else could be the problem? Insufficient reaction conditions, such as low hydrogen pressure or temperature, can lead to slow or incomplete reactions. The aromaticity of the pyridine ring requires sufficient energy to be overcome.[9] Ensure your hydrogen pressure and temperature are adequate for the chosen catalyst and substrate.

Q3: Can I reuse my catalyst? Yes, heterogeneous catalysts are designed for separation and reuse. However, their activity will likely decrease with each cycle due to deactivation. If you observe a significant drop in performance, a regeneration step or replacement with a fresh catalyst is recommended.

Q4: How does the catalyst support affect the reaction? The support plays a crucial role. It provides a high surface area for the dispersion of the active metal particles.[24] The interaction between the metal and the support can also influence the catalyst's activity, selectivity, and resistance to deactivation mechanisms like sintering.

Q5: Is catalyst deactivation always a bad thing? While generally undesirable, in some cases, controlled deactivation or "passivation" can improve selectivity by poisoning sites that catalyze unwanted side reactions. However, in the synthesis of piperidine, the primary goal is typically to maintain high activity for complete conversion.

Summary of Deactivation Mechanisms and Diagnostics
Deactivation MechanismPrimary SymptomKey Diagnostic TechniquesReversibility
Poisoning Sudden, sharp drop in activityTPD, XPS, Elemental AnalysisCan be reversible or irreversible[6]
Coking/Fouling Gradual, steady decline in activityTPO, TGA, Visual InspectionGenerally reversible by oxidation[11]
Sintering Irreversible loss of activityTEM, XRD, ChemisorptionIrreversible[8]
Leaching Gradual loss of activity, metal in productICP of filtrate, Elemental AnalysisIrreversible

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Wikipedia. (n.d.). Piperidine.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.
  • Benchchem. (2025, December). Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogenation.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • NIH. (2019, April 12). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III).
  • AVANT. (2023, May 31). Catalyst Regeneration.
  • ResearchGate. (n.d.). Recovery of Palladium from Spent Pd/Al2O3 Catalyst by Hydrochloric Acid Leaching.
  • NPTEL. (n.d.). Lecture 10 Catalyst characterization.
  • NIH. (n.d.). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III).
  • ACS Publications. (n.d.). Regeneration of a Deactivated Hydrotreating Catalyst.
  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • MDPI. (n.d.). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
  • MDPI. (n.d.). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System.
  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
  • Benchchem. (2025, November). Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis.
  • Benchchem. (n.d.). avoiding catalyst poisoning in piperidine hydrogenation.
  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
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  • ResearchGate. (2025, August 7). Sintering of nickel catalysts: Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants.
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  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • NPTEL. (n.d.). Lecture 6 Catalyst characterization.
  • ResearchGate. (2025, August 7). Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
  • Scribd. (n.d.). CO Hydrogenation On A Nickel Catalyst 1. Kinetics and Modeling of A Low-Temperature Sintering Process.
  • ResearchGate. (2025, August 10). Sintering of nickel steam-reforming catalysts.
  • ResearchGate. (2025, August 10). (PDF) Sintering of nickel steam-reforming catalysts: Effects of temperature and steam and hydrogen pressures.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • MDPI. (2024, April 26). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization.
  • Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • YouTube. (2021, April 15). Catalyst deactivation.
  • ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation....
  • ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • NIH. (2025, September 20). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
  • The Petro Solutions. (n.d.). Reducing Coke Formation on Hydrotreating Catalysts.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • MDPI. (2021, June 30). Special Issue on Catalyst Deactivation and Regeneration.
  • AOCS. (n.d.). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.

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Technical Support Center: Navigating the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted piperidines. The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] However, its synthesis is often fraught with challenges, from controlling stereochemistry to achieving desired yields and purity. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of piperidine synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental challenges encountered during the synthesis and handling of piperidines.

Q1: My purified piperidine product has developed a yellow tint upon storage. What is the cause, and how can I rectify this?

A: A yellow discoloration in piperidine is typically due to oxidation products.[3] While this may not be detrimental for all applications, for high-purity requirements, repurification is recommended. The most effective method to remove these colored impurities is distillation.[3] To prevent reoccurrence, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]

Q2: I am struggling to separate my piperidine product from a pyridine impurity using distillation. Why is this proving so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To overcome this, you can consider azeotropic distillation with water or, more effectively, employ selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, allowing for separation by filtration.[3]

Q3: My solution of a piperidine derivative in an organic solvent, such as DMF, crystallized unexpectedly during storage. What is the likely cause?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form a piperidine carbonate salt or with acidic gases like hydrogen chloride (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[3] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]

Q4: I am performing an N-alkylation on a piperidine ring, and the reaction is either very slow or incomplete. What are the potential reasons and solutions?

A: Sluggish or incomplete N-alkylation of piperidines can stem from several factors:

  • Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be utilized.[4][5]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the nature of the leaving group.

    • Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[4]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[4]

Part 2: Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common synthetic routes to substituted piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental route to piperidines, but the aromaticity of the pyridine ring and potential for catalyst poisoning can present challenges.[3]

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst deactivation or poisoning by impurities (e.g., sulfur compounds).[3][6] 2. Insufficient hydrogen pressure or poor mass transfer.[6] 3. Reaction temperature is too low to overcome the aromaticity.[3][6]1. Ensure the pyridine starting material is of high purity. Use a fresh batch of catalyst. Consider a catalyst less prone to poisoning, such as rhodium.[6] 2. Incrementally increase hydrogen pressure and ensure efficient stirring to improve gas-liquid mixing.[6] 3. Gradually increase the reaction temperature, while monitoring for byproduct formation.[6] Additives like HCl can sometimes improve catalyst activity.[3]
Formation of Partially Hydrogenated Intermediates (e.g., tetrahydropyridines) 1. Incomplete reaction due to insufficient reaction time or catalyst loading.[3][6] 2. Catalyst deactivation before the reaction reaches completion.[6]1. Increase the reaction time or the catalyst loading.[6] 2. Use a more robust catalyst or add a fresh portion of the catalyst.[6]
Over-reduction and Ring Opening Harsh reaction conditions (high temperature and pressure) can lead to hydrogenolysis of the C-N bond, forming ring-opened byproducts like pentylamines.[6]1. Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) are often more selective for ring hydrogenation without significant C-N bond cleavage compared to palladium.[6] 2. Optimize Conditions: Use lower temperatures and the minimum effective hydrogen pressure to favor hydrogenation over hydrogenolysis.[6]
Poor Diastereoselectivity The choice of catalyst and reaction conditions can influence the stereochemical outcome, particularly with substituted pyridines.For certain substituted pyridines, heterogeneous Ni-silicide catalysts have shown high cis-diastereoselectivity.[1] The use of specific additives can also influence the stereochemical outcome.
Dehalogenation of Halogenated Pyridines Catalysts like Pd/C are known to promote hydrodehalogenation.[6]Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions. The choice of solvent can also influence this side reaction.[6]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-80 °C) for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture to remove the catalyst and then proceed with standard aqueous workup and purification.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but it can be susceptible to issues with reactivity, selectivity, and side reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Poor reactivity of the diene or dienophile (imine).[3] 2. Decomposition of reactants, especially with strong Lewis acids.[3]1. Modify the imine by using electron-withdrawing groups on the nitrogen to increase reactivity.[3] 2. Screen various Lewis acids or Brønsted acids to find optimal conditions. Organocatalysts can be a milder alternative.[3]
Poor Stereoselectivity The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, particularly with strong Lewis acids.[3][7]1. Use cyclic dienes, which often provide higher diastereoselectivities.[3][8] 2. The choice of catalyst can significantly influence the reaction pathway and thus the stereochemical outcome.[3]
Formation of Side Products Side reactions such as polymerization or decomposition can occur, especially at elevated temperatures.[3]1. Lowering the reaction temperature can help minimize the formation of side products.[3] 2. Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[3]

Diagram: Aza-Diels-Alder Reaction Workflow

aza_diels_alder_workflow start Start: Prepare Diene and Imine add_catalyst Add Lewis Acid or Organocatalyst in Anhydrous Solvent start->add_catalyst stir Stir at Controlled Temperature (e.g., 0°C to RT) add_catalyst->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor monitor->stir Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for an Aza-Diels-Alder reaction.

Reductive Amination

Reductive amination is a versatile method for synthesizing N-substituted piperidines from piperidones or for constructing the piperidine ring from dicarbonyl compounds.[9][10]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amine 1. Incomplete imine/enamine formation prior to reduction. 2. Degradation of the reducing agent.[11] 3. Side reactions, such as self-condensation of the carbonyl compound.1. Ensure optimal pH for imine formation (typically mildly acidic). The use of protic solvents can accelerate imine formation.[11] 2. Use a stable reducing agent like sodium triacetoxyborohydride (STAB), which is often effective in a one-pot procedure.[12] 3. Add the reducing agent after allowing sufficient time for imine formation.
Broad NMR Peaks and Impure Product Incomplete reaction, presence of starting materials, or formation of difficult-to-remove byproducts from the reducing agent.[11]1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. A thorough aqueous workup is crucial to remove boron salts and any unreacted reagents. An acidic wash followed by a basic wash can help purify the amine product.[11] 3. Purification by column chromatography or crystallization may be necessary.
Diastereoselectivity Issues The reduction of the intermediate imine or enamine may not be stereoselective.The choice of reducing agent and reaction conditions can influence the stereochemical outcome. Bulky reducing agents may favor the formation of one diastereomer.

Diagram: Reductive Amination Decision Tree

reductive_amination_troubleshooting start Low Yield in Reductive Amination? check_imine Is imine formation efficient? start->check_imine check_reducing_agent Is the reducing agent active? check_imine->check_reducing_agent Yes optimize_ph Optimize pH for imine formation. check_imine->optimize_ph No check_workup Is the workup procedure adequate? check_reducing_agent->check_workup Yes fresh_reagent Use fresh reducing agent. check_reducing_agent->fresh_reagent No thorough_wash Perform thorough acidic and basic washes. check_workup->thorough_wash No purify Purify by chromatography or crystallization. check_workup->purify Yes change_solvent Consider a protic solvent. optimize_ph->change_solvent

Caption: Troubleshooting decision tree for low yield in reductive amination.

Part 3: Advanced Topics and Considerations

Stereocontrol in Piperidine Synthesis

Achieving the desired stereochemistry is a critical challenge in the synthesis of substituted piperidines. Several strategies can be employed:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions.

  • Asymmetric Catalysis: The use of chiral catalysts, such as rhodium complexes in asymmetric carbometalation, can provide access to enantioenriched piperidines.[13]

  • Substrate Control: The inherent stereochemistry of the starting material, often derived from the chiral pool (e.g., amino acids or sugars), can dictate the stereochemistry of the final product.[9]

  • Reaction Pathway Control: As seen in the aza-Diels-Alder reaction, influencing whether a reaction proceeds through a concerted or stepwise mechanism can have a profound impact on the stereochemical outcome.[3]

Protecting Group Strategies

The piperidine nitrogen often requires protection during multi-step syntheses to prevent unwanted side reactions.

  • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the conditions required for its removal.

  • Deprotection Challenges: The removal of protecting groups can sometimes be problematic. For instance, the Fmoc group, often removed with piperidine, can be challenging to cleave completely in certain contexts, and alternatives like 4-methylpiperidine or piperazine have been explored.[14][15] Hydrogenolysis for Cbz group removal can sometimes be accompanied by the reduction of other functional groups in the molecule.

References

  • Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocyclization. (2012). Journal of Organic Chemistry.
  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. (2009). Organic Letters.
  • Piperidine Synthesis. (1992).
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
  • Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. (2009). PubMed.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
  • Comparing the efficacy of different catalytic systems for piperidine synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. (2025). BenchChem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Technical Support Center: Synthesis of Piperidine
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Semantic Scholar.
  • Procedure for N-alkylation of Piperidine? (2017).
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2006).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Synthesis of N-Substituted piperidines
  • Reductive amin
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Aza-Diels–Alder reaction. (n.d.). Wikipedia.

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Technical Support Center: Enhancing the Bioavailability of Piperidinedione-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidinedione-based compounds. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when trying to improve the oral bioavailability of this important class of molecules, which includes therapeutics like thalidomide and its analogues. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your development pipeline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of bioavailability enhancement strategies.

Q1: What are piperidinedione-based compounds, and why is their bioavailability a common challenge?

Piperidinedione-based compounds are a class of drugs characterized by a piperidine-2,6-dione heterocyclic ring structure. Prominent examples include thalidomide, lenalidomide, and pomalidomide. A primary challenge in their development is often poor aqueous solubility, stemming from their crystalline and often lipophilic nature. This low solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is frequently the rate-limiting step for absorption and, consequently, results in low and variable oral bioavailability.[1][2] For instance, analogs of thalidomide have been developed specifically to improve stability and bioavailability.[3]

Q2: What are the primary physiological barriers limiting the oral bioavailability of these compounds?

The journey of an orally administered drug is fraught with barriers. For piperidinediones, the primary obstacles are:

  • Aqueous Solubility and Dissolution: The drug must first dissolve in the fluids of the GI tract to be absorbed.[2] Many piperidinedione compounds are poorly soluble, limiting the concentration of drug available for absorption.

  • Membrane Permeability: After dissolving, the drug must pass through the lipid membranes of the intestinal epithelium. While many of these compounds are lipophilic, factors like molecular size, charge, and interaction with efflux transporters can limit permeability.[4][5]

  • First-Pass Metabolism: Before reaching systemic circulation, the drug is transported via the portal vein to the liver, where it can be extensively metabolized by enzymes.[6][7] This "first-pass effect" can significantly reduce the amount of active drug that reaches the rest of the body.[8][9]

Q3: What is the Biopharmaceutics Classification System (BCS), and where do piperidinediones typically fall?

The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[10]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many piperidinedione-based compounds fall into BCS Class II or IV . Their primary hurdle is poor solubility, which, if overcome, could lead to good absorption due to their potentially high permeability.[11] However, if both solubility and permeability are low, they are considered BCS Class IV, presenting a more significant formulation challenge.[4]

Q4: What are the main categories of bioavailability enhancement techniques?

Strategies can be broadly grouped into three categories:

  • Physical Modifications: These techniques alter the physical properties of the active pharmaceutical ingredient (API). Examples include particle size reduction (micronization, nanosuspension) and modifying the crystal structure to create more soluble amorphous forms or co-crystals.[12]

  • Chemical Modifications: This involves creating a new chemical entity, such as a salt or a prodrug, that has improved physicochemical properties and is converted back to the active parent drug in the body.[12][13]

  • Formulation-Based Approaches: This is the most common strategy and involves the use of excipients to improve solubility and/or absorption. Key examples include solid dispersions, complexation with cyclodextrins, and lipid-based drug delivery systems (LBDDS).[14][15][16]

Part 2: Troubleshooting Guides

This section provides practical, in-depth solutions to specific experimental problems you may encounter.

Guide 1: Issues with Poor Aqueous Solubility & Dissolution

Q: My novel piperidinedione analogue has a solubility of <1 µg/mL in water. Where do I even begin?

Answer: An extremely low aqueous solubility is a common starting point for BCS Class II/IV compounds. Your initial goal is to increase the concentration of the drug in solution to create a driving force for absorption.

Causality: The stable crystalline lattice of the compound requires significant energy to break apart, and its hydrophobic nature prevents favorable interactions with water molecules. This results in very low equilibrium solubility.

Troubleshooting Workflow:

  • Characterize the API: Before modifying it, understand its intrinsic properties. Key techniques include Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity, X-Ray Powder Diffraction (XRPD) to identify the crystal form (polymorph), and Thermogravimetric Analysis (TGA) to assess thermal stability.[17]

  • Attempt Simple pH Modification: Determine the pKa of your compound. If it has ionizable functional groups, adjusting the pH of the dissolution medium can dramatically increase solubility.[14] For weakly basic drugs, a lower pH will lead to the more soluble ionized form.[14]

  • Screen Solubilizing Excipients: Perform small-scale equilibrium solubility studies with various GRAS (Generally Regarded as Safe) excipients. This will inform your selection for more advanced formulations.

    • Co-solvents: Test mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG).[1]

    • Surfactants: Screen non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Poloxamers, which can form micelles to encapsulate the drug.[2][18]

  • Evaluate Advanced Formulations: Based on the screening, select one or two promising strategies for formulation development.

    • Amorphous Solid Dispersions (ASDs): This is often the most effective approach. By dispersing the drug in a polymer matrix in an amorphous state, the high energy barrier of the crystal lattice is eliminated.

    • Lipid-Based Drug Delivery Systems (LBDDS): If the drug shows good solubility in oils and lipids, LBDDS like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[11][19] These formulations form fine emulsions in the gut, presenting the drug in a solubilized state.[19]

Q: My formulated piperidinedione tablet is failing dissolution testing, showing slow and incomplete release. How do I diagnose the problem?

Answer: Dissolution failure in a formulated product is a multi-faceted problem that can stem from the API, the excipients, or the manufacturing process.[20] A systematic investigation is crucial.

Causality: The tablet may not be disintegrating properly, the API may not be wetting, or hydrophobic excipients could be impeding drug release. The manufacturing process itself, particularly compression force, can reduce tablet porosity and slow dissolution.[20]

Troubleshooting Decision Pathway

G start Dissolution Failure Observed check_disintegration Step 1: Check Tablet Disintegration (Visual & USP <701>) start->check_disintegration check_api Step 2: API-Related Issues check_disintegration->check_api  Yes check_formulation Step 2: Formulation Issues check_disintegration->check_formulation  No dis_ok Disintegrates Properly dis_fail Fails to Disintegrate api_sol Poor API Wettability or Intrinsic Solubility check_api->api_sol Wetting Issue api_poly Polymorphic Change During Processing check_api->api_poly Stability Issue form_lubricant Excess Hydrophobic Lubricant (e.g., >1% Mg Stearate) check_formulation->form_lubricant Release is slow but complete form_binder Binder is too strong or forms gel layer check_formulation->form_binder Stalls after initial release check_process Step 3: Manufacturing Process api_sol->check_process api_poly->check_process form_lubricant->check_process form_binder->check_process process_compress Over-compression (High Hardness, Low Porosity) check_process->process_compress High Hardness process_gran Granulation Issues (Poor solubility of granules) check_process->process_gran Inconsistent Granules

Caption: Troubleshooting flow for dissolution failure.

Systematic Investigation Steps:

  • Review the Dissolution Method Itself: Ensure the method is robust. Check for proper degassing of the media, as dissolved gasses can form bubbles on the tablet surface and hinder dissolution.[18][21] Verify that the pH and composition of the medium are correct and that the drug is stable in the medium for the duration of the test.[18][21]

  • Examine the Formulation Components:

    • Lubricants: Hydrophobic lubricants like magnesium stearate can form a water-repellent film around the API. Limit its concentration to 0.5-1%.[20]

    • Binders: High concentrations of certain binders can lead to overly hard tablets that don't disintegrate.

    • Wetting Agents/Surfactants: If the API is poorly wettable, incorporating a surfactant like sodium lauryl sulfate (SLS) into the formulation can significantly improve the dissolution rate.[20]

  • Analyze the Manufacturing Process:

    • Compression Force: Over-compression creates very hard, low-porosity tablets. Measure tablet hardness and friability. Try manufacturing a batch with lower compression force and re-test dissolution.[20]

    • Granulation: If using wet granulation, ensure the granules are properly dried. Residual solvent can affect dissolution. The granule size itself should be uniform.[20]

  • Re-characterize the API Post-Formulation: Extract the API from the tablet and analyze it using DSC and XRPD to check for any changes in its solid state (e.g., conversion from an amorphous form back to a stable, less soluble crystalline form).

Guide 2: Issues with Low Membrane Permeability

Q: My compound is now soluble as an amorphous solid dispersion, but it shows low permeability (<1 x 10⁻⁶ cm/s) in our Caco-2 assay. What's happening?

Answer: You have successfully addressed the "solubility" part of the equation, but now face a "permeability" limitation. This indicates the compound struggles to cross the intestinal epithelial barrier.

Causality: Several factors can limit permeability:

  • Molecular Properties: A high molecular weight, large polar surface area, or a high number of hydrogen bond donors can hinder passive diffusion across the lipid cell membrane.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells back into the GI lumen, reducing net absorption.

  • Poor Paracellular Transport: The compound may be too large to pass through the tight junctions between cells.

Troubleshooting Strategy:

  • Confirm Efflux Liability: Run a bidirectional Caco-2 assay. This involves measuring permeability from the apical (A) to basolateral (B) side and vice-versa (B to A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 strongly suggests the involvement of active efflux.

  • Incorporate Permeation Enhancers: These are excipients that can transiently open tight junctions or interact with cell membranes to increase drug passage.[4][22] Chitosan and its derivatives are well-studied examples that can enhance paracellular permeability.[4]

  • Consider a Prodrug Approach: This involves chemically modifying the molecule to create a more permeable version (the prodrug) that is converted back to the active parent drug after absorption.[5] The modification can mask polar functional groups that hinder membrane crossing.[13]

  • Re-evaluate Lipid-Based Formulations: LBDDS can enhance permeability not just by improving solubility but also by interacting with the cell membrane and potentially inhibiting efflux transporters.[11][23] Furthermore, some lipids can promote lymphatic transport, which bypasses the liver and avoids first-pass metabolism—a significant advantage.[23]

Guide 3: High First-Pass Metabolism

Q: My compound has good solubility and permeability, but in vivo pharmacokinetic studies in rats show an oral bioavailability of only 10%. Why is there such a discrepancy?

Answer: This classic profile points strongly to extensive first-pass metabolism.[6] The drug is being absorbed from the gut but is heavily metabolized by enzymes in the intestinal wall and/or the liver before it can reach systemic circulation.[7][8]

Causality: The chemical structure of your compound likely makes it an ideal substrate for cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) or other metabolic enzymes concentrated in the liver and gut wall.[8]

Troubleshooting and Mitigation Strategies:

  • Confirm Metabolic Hotspots: Conduct in vitro metabolism studies using human liver microsomes (HLM) or S9 fractions. This will help identify which CYP enzymes are responsible and determine the intrinsic clearance rate.

  • Administer a Metabolic Inhibitor: In preclinical in vivo studies, co-dosing your compound with a known inhibitor of the relevant CYP enzyme can demonstrate the impact of first-pass metabolism. A significant increase in bioavailability upon co-dosing confirms the hypothesis.

  • Structural Modification (Medicinal Chemistry): The most direct approach is to modify the part of the molecule susceptible to metabolism (the "metabolic hotspot") without losing pharmacological activity. This is a core task in lead optimization.

  • Alternative Routes of Administration: If oral delivery proves untenable, consider routes that bypass the portal circulation, such as sublingual, buccal, or transdermal delivery.[6]

  • Leverage Lymphatic Transport: As mentioned previously, formulating the drug in a lipid-based system can promote absorption into the lymphatic system, which drains directly into systemic circulation, avoiding the liver on the first pass.[23] This is a powerful formulation strategy for compounds with high hepatic extraction.[23]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
  • Polymer & Solvent Selection: Choose a polymer in which your drug is miscible (e.g., PVP, HPMC-AS). Select a common solvent system (e.g., acetone, methanol) that dissolves both the drug and the polymer.

  • Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 20:80 w/w). Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, pump rate, and aspiration rate. The inlet temperature must be high enough to evaporate the solvent but low enough to avoid drug degradation.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

  • Powder Collection: Collect the resulting powder from the cyclone separator.

  • Characterization:

    • DSC: Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.

    • XRPD: Verify the absence of crystalline peaks, showing an amorphous "halo" pattern.

    • Dissolution Testing: Perform dissolution testing on the ASD powder and compare it to the crystalline API to confirm enhancement.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. A high TEER value is required.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (upper) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Replace the volume removed with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.[24]

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

Workflow for Lipid-Based Formulation Development

Caption: Workflow for developing a lipid-based formulation.

Part 4: Data Presentation

Table 1: Comparison of Formulation Strategies for a Model Piperidinedione Compound
Formulation TypeDrug Loading (% w/w)Aqueous Solubility (µg/mL)Dissolution Rate (% in 30 min)Key Advantage
Crystalline API100%0.8< 5%Baseline
Micronized API100%0.925%Increased surface area.[12]
Amorphous Solid Dispersion (HPMC-AS)25%45.285%Overcomes crystal lattice energy.[12]
Nanoemulsion5%> 200 (in formulation)95%High solubilization capacity.[25][26]
Solid Lipid Nanoparticles (SLNs)10%25.670%Controlled release potential.[15][16]
Table 2: Pharmacokinetic Parameters from an In Vivo Rat Study
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)
Aqueous Suspension (API)55 ± 124.0450 ± 988%
Amorphous Solid Dispersion310 ± 451.51860 ± 21033%
Nanoemulsion (SEDDS)450 ± 601.02700 ± 35048%

(Data are presented as mean ± SD and are hypothetical for illustrative purposes)

These tables clearly demonstrate how advanced formulation strategies can dramatically improve key bioavailability parameters compared to the unformulated drug.[27][28]

Part 5: References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). PDF.

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (n.d.). PubMed Central.

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

  • Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. (n.d.). Longdom Publishing.

  • Lipid Based Drug Delivery Systems. (n.d.). Pharma Focus Asia.

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2025).

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC - NIH.

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017).

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. (n.d.). ECA Academy.

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020). FDA.

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate.

  • (PDF) First-Pass Metabolism and Its Effect on Bioavailability. (2025). ResearchGate.

  • First-pass metabolism and bioavailability. (n.d.). Cambridge University Press & Assessment.

  • FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020).

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips.

  • First Pass Metabolism. (2023). YouTube.

  • First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi. (n.d.). ChesterRep.

  • (PDF) Nanostructured nanoparticles for improved drug delivery. (n.d.). ResearchGate.

  • Advances in Analytical Techniques for Drug Discovery and Development. (2024). Omics Online.

  • Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. (n.d.). PMC - PubMed Central.

  • Dissolution Failure Investigation: Troubleshooting Guide. (n.d.). Studylib.

  • Analytical Techniques in Pharmaceutical Analysis. (2024).

  • Nanoparticles Enhancing Efficacy in Drug Formulation and Drug Delivery | Request PDF. (n.d.). ResearchGate.

  • 65 FR 64449 - Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. (2000). GovInfo.

  • Bioavailability and Bioequivalence Studies. (n.d.). Open Research Library.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.

  • Analytical Techniques for Drug Formulation | Request PDF. (2025). ResearchGate.

  • Liposome- and nanoparticle-based drug product formulation. (n.d.). Malvern Panalytical.

  • Nano based drug delivery systems: recent developments and future prospects. (n.d.). PMC.

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). PubMed Central.

  • Guidance for Industry. (n.d.). Regulations.gov.

  • In-vivo pharmacokinetic study: Significance and symbolism. (2025).

  • Dissolution Testing For Tablets. (n.d.). Teledyne Labs.

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). PMC - NIH.

  • Dissolution Method Troubleshooting. (2022).

  • Separation Science in Drug Development, Part 3: Analytical Development. (2016). Chromatography Online.

  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA.

  • Formulation and Characterization of a Thalidomide Analogue in Nanoemulsion System. (n.d.). International Journal of Pharma Medicine and Biological Sciences.

  • Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development. (2023).

  • Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub.

  • (PDF) Percutaneous Delivery of Thalidomide and Its N-Alkyl Analogs. (n.d.). ResearchGate.

  • Formulation and Characterization of a Thalidomide Analogue in Nanoemulsion System - Volume 11, No. 2, April 2022. (n.d.). IJPMBS.

  • A Novel Nanoemulsion Formula for an Improved Delivery of a Thalidomide Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies. (2023). PMC - NIH.

Sources

Strategies to reduce cytotoxicity of 5-METHYL-2,4-PIPERIDINEDIONE to normal cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Cytotoxicity in Normal Cells for Research Applications

Disclaimer: Specific biological and toxicological data for 5-METHYL-2,4-PIPERIDINEDIONE are not extensively available in current scientific literature. The following guidance is synthesized from research on structurally related piperidinedione derivatives and established principles of toxicology and drug development. All proposed strategies require empirical validation for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: My preliminary studies show that this compound is toxic to my normal cell lines. Is this expected?

A1: Yes, it is plausible. The piperidinedione scaffold is a component of various biologically active compounds, some of which exhibit cytotoxic properties. For instance, Methyprylon, a sedative with a similar core structure (3,3-diethyl-5-methylpiperidine-2,4-dione), was withdrawn from the market due to adverse effects, highlighting the potential for toxicity in this class of molecules.[1] Studies on other piperidone derivatives have shown that they can be highly toxic to various cell lines, although some exhibit selective toxicity towards cancer cells.[2][3][4]

Q2: What are the potential mechanisms of cytotoxicity for a piperidinedione-based compound?

A2: While the specific mechanism for this compound is uncharacterized, related compounds can induce cell death through several pathways. A common mechanism for drug-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[5] Additionally, some piperidinedione derivatives may interfere with critical cellular processes, such as protein degradation or cell cycle regulation.[4]

Q3: How can I begin to troubleshoot the cytotoxicity of this compound in my experiments?

A3: A systematic approach is crucial. The first step is to perform a careful dose-response analysis in both your target cells and your control (normal) cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose). If the therapeutic window is narrow, the strategies outlined in the troubleshooting guides below should be considered.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines at Effective Concentrations

Core Problem: The compound does not discriminate between target cells and normal cells, leading to a narrow therapeutic window and potential for misleading experimental results.

Question: How can I reduce the general cytotoxicity of this compound in my normal cell cultures?

Answer: The primary strategies involve optimizing the experimental conditions and mitigating common pathways of drug-induced cell death, such as oxidative stress.

Rationale: Many cytotoxic compounds induce cellular damage through the generation of ROS. Antioxidants can neutralize these harmful species, thereby reducing off-target toxicity. N-acetylcysteine (NAC) is a widely used antioxidant that replenishes intracellular glutathione (GSH), a key component of the cellular antioxidant defense system.

Experimental Protocol: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)

  • Cell Plating: Seed your normal cell line in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment with NAC: 2-4 hours before adding this compound, replace the medium with fresh medium containing NAC. A starting concentration range for NAC is 1-10 mM.

  • Compound Addition: Add this compound at a range of concentrations (e.g., from its IC20 to IC80 in your target cells) to the wells already containing NAC.

  • Incubation: Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.[6]

  • Data Analysis: Compare the viability curves of cells treated with this compound alone to those co-treated with NAC. A rightward shift in the dose-response curve for the co-treated cells indicates a protective effect.

Data Interpretation Table:

Treatment GroupIC50 in Normal Cells (Hypothetical)Interpretation
This compound alone10 µMBaseline cytotoxicity
This compound + 5 mM NAC50 µMNAC provides significant protection, suggesting an oxidative stress-mediated toxicity mechanism.

DOT Diagram: Proposed Mechanism of NAC Cytoprotection

NAC_Protection cluster_cell Normal Cell Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS induces Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage causes Apoptosis Apoptosis Damage->Apoptosis leads to NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH replenishes GSH->ROS neutralizes Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro Testing a 1. Lipid Film Hydration (Lipids + Drug) b 2. Size Reduction (Extrusion) a->b c 3. Purification (Chromatography) b->c d 4. DLS Analysis (Size, PDI, Zeta Potential) c->d Characterize Product e 5. Encapsulation Efficiency (HPLC/UV-Vis) c->e Characterize Product f 6. Comparative Cytotoxicity Assay (Free Drug vs. Nano-formulation) c->f Test Formulation g Normal Cells f->g h Target Cells f->h

Sources

Technical Support Center: Navigating Artifacts in High-Throughput Screening with Piperidinediones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidinedione-containing compounds in high-throughput screening (HTS). This guide is designed to provide in-depth technical insights and practical troubleshooting strategies to help you identify and mitigate potential artifacts, ensuring the integrity and success of your screening campaigns.

The piperidinedione scaffold, a core component of molecules like thalidomide and its analogs (IMiDs), is of significant interest in drug discovery. However, like many chemical structures, it can be associated with certain liabilities in HTS assays that may lead to false-positive or misleading results. This resource is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential for Artifacts

Q1: Are piperidinedione-containing compounds, such as glutarimides and thalidomide analogs, considered Pan-Assay Interference Compounds (PAINS)?

While the piperidinedione core itself is not universally flagged as a classic PAINs motif, certain derivatives, particularly some thalidomide analogs, have been shown to exhibit behaviors that can lead to assay interference.[1][2] It is crucial to evaluate each compound on a case-by-case basis rather than making broad generalizations about the entire chemical class. The potential for interference often arises from the overall molecular structure and its physicochemical properties, not just the piperidinedione ring in isolation.

Q2: What are the primary mechanisms by which piperidinedione-based compounds can cause artifacts in HTS assays?

Several mechanisms can contribute to misleading results when screening piperidinedione derivatives:

  • Redox Activity: Some thalidomide analogs, such as CPS49, are known to be redox-reactive.[1][2] These compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide. ROS can directly interfere with assay components, particularly those sensitive to oxidation, such as enzymes with reactive cysteine residues or fluorescent probes.

  • Chemical Instability and Reactivity: The glutarimide ring, a key feature of many piperidinediones, can be susceptible to hydrolysis, especially when part of a larger, more complex molecule. This degradation can be influenced by assay buffer conditions (pH, temperature) and the presence of certain enzymes. The breakdown products may be reactive and interfere with the assay. Furthermore, metabolic activation of thalidomide and its analogs by cytochrome P450 enzymes can produce reactive intermediates, such as arene oxides and quinones, which can be a source of artifacts in cell-based assays.[3]

  • Compound Aggregation: While not extensively documented specifically for piperidinediones, compound aggregation is a common cause of false positives in HTS.[4] Aggregates can nonspecifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to apparent activity. The propensity for aggregation is highly dependent on the compound's overall lipophilicity and solubility in the assay buffer.

  • Fluorescence Interference: Naphthalimide derivatives containing a piperidine substituent have been shown to exhibit solvent-dependent fluorescence.[5] This suggests that some piperidinedione-containing compounds could be intrinsically fluorescent or act as quenchers, interfering with fluorescence-based assay readouts.

Part 2: Troubleshooting Guide - Identifying and Mitigating Artifacts

This section provides a structured approach to troubleshooting common issues encountered when screening piperidinedione-containing compounds.

Issue 1: Suspected Redox-Mediated Interference

Symptoms:

  • High hit rate in assays sensitive to redox changes (e.g., those using redox-sensitive dyes, or enzymes with critical cysteine residues).

  • Activity is diminished or abolished in the presence of reducing agents like dithiothreitol (DTT) or antioxidants like N-acetylcysteine (NAC).

  • Time-dependent increase in signal or inhibition, potentially due to the accumulation of ROS.

Troubleshooting Workflow:

workflow start Initial Hit Identified step1 Re-test hit in the presence of a reducing agent (e.g., 0.5-1 mM DTT) start->step1 decision1 Is activity significantly reduced? step1->decision1 step2 Perform a direct ROS production assay (e.g., DCFDA assay) decision1->step2 Yes outcome2 Redox interference is unlikely. Proceed with further validation. decision1->outcome2 No decision2 Does the compound generate ROS? step2->decision2 outcome1 Hit is likely a redox artifact. Deprioritize. decision2->outcome1 Yes decision2->outcome2 No

Workflow for investigating redox artifacts.

Detailed Protocol: DTT Counter-Screen

  • Objective: To determine if the observed activity of a hit compound is dependent on its redox activity.

  • Materials:

    • Hit compound stock solution.

    • Assay buffer.

    • Dithiothreitol (DTT) stock solution (e.g., 1 M in water).

    • All other assay components (enzyme, substrate, detection reagents).

  • Procedure:

    • Prepare two sets of assay reactions in parallel.

    • Set A (Control): Perform the assay according to the standard protocol with the hit compound at its active concentration.

    • Set B (DTT): Pre-incubate the hit compound with 0.5-1 mM DTT in the assay buffer for 15-30 minutes at room temperature. Then, add the remaining assay components and proceed with the standard protocol.

    • Include appropriate controls (vehicle + DTT, vehicle without DTT).

    • Measure the assay signal for both sets.

  • Interpretation: A significant reduction in the compound's apparent activity in the presence of DTT suggests that the compound is a redox artifact.

Issue 2: Potential for Compound Instability or Reactivity

Symptoms:

  • Poor reproducibility of results between experiments or over time.

  • Time-dependent loss of activity when the compound is pre-incubated in assay buffer.

  • Inconsistent dose-response curves.

Troubleshooting Workflow:

workflow start Inconsistent Activity Observed step1 Analyze compound stability by LC-MS after incubation in assay buffer start->step1 decision1 Is the compound degrading? step1->decision1 step2 Perform a pre-incubation experiment decision1->step2 No outcome1 Compound instability is likely the cause. Consider formulation changes or deprioritize. decision1->outcome1 Yes decision2 Does pre-incubation reduce activity? step2->decision2 decision2->outcome1 Yes outcome2 Instability is not the primary issue. Investigate other mechanisms. decision2->outcome2 No

Workflow for assessing compound stability.

Detailed Protocol: Pre-incubation Stability Assay

  • Objective: To assess the stability of the hit compound in the assay buffer over the time course of the experiment.

  • Procedure:

    • Prepare two sets of reactions.

    • Set A (No Pre-incubation): Add the hit compound to the assay components immediately before starting the measurement, following the standard protocol.

    • Set B (Pre-incubation): Pre-incubate the hit compound in the assay buffer for the full duration of the assay (e.g., 1-2 hours) at the assay temperature. Then, initiate the reaction by adding the final component (e.g., substrate or enzyme).

    • Compare the activity of the compound in both sets.

  • Interpretation: A significant decrease in activity in the pre-incubated sample indicates that the compound is unstable under the assay conditions.

Issue 3: Suspected Compound Aggregation

Symptoms:

  • Steep dose-response curves.

  • Activity is sensitive to the concentration of detergent (e.g., Triton X-100, Tween-20) in the assay buffer.[4]

  • Activity is observed against multiple, unrelated targets.

Troubleshooting Workflow:

workflow start Suspected Aggregator step1 Re-test hit in the presence of increased detergent concentration (e.g., 0.1% Triton X-100) start->step1 decision1 Is activity abolished or significantly reduced? step1->decision1 step2 Perform Dynamic Light Scattering (DLS) analysis step1->step2 outcome1 Hit is likely an aggregator. Deprioritize. decision1->outcome1 Yes outcome2 Aggregation is unlikely. Continue validation. decision1->outcome2 No decision2 Are aggregates detected at the active concentration? step2->decision2 decision2->outcome1 Yes decision2->outcome2 No

Workflow for identifying compound aggregation.

Detailed Protocol: Detergent Counter-Screen

  • Objective: To determine if the observed activity is due to compound aggregation.

  • Procedure:

    • Perform the assay with the hit compound in the standard assay buffer.

    • In parallel, perform the assay with the hit compound in an assay buffer containing a higher concentration of a non-ionic detergent (e.g., increase Triton X-100 from 0.01% to 0.1%).

    • Ensure the increased detergent concentration does not inhibit the target enzyme or interaction on its own.

  • Interpretation: A significant loss of activity in the presence of higher detergent concentrations is a strong indicator of aggregation-based inhibition.[4]

Issue 4: Fluorescence Interference

Symptoms:

  • Hits are identified only in fluorescence-based assays (e.g., Fluorescence Polarization, FRET, fluorescence intensity).

  • The compound has a color or is known to be fluorescent.

Troubleshooting Workflow:

workflow start Hit from a Fluorescence-Based Assay step1 Measure the fluorescence spectrum of the compound start->step1 decision1 Does the spectrum overlap with the assay's excitation or emission wavelengths? step1->decision1 step2 Perform a 'promiscuity' counter-screen using an unrelated target with the same assay technology decision1->step2 No outcome1 Fluorescence interference is likely. Validate with a non-fluorescence-based orthogonal assay. decision1->outcome1 Yes decision2 Is the compound also active in the counter-screen? step2->decision2 decision2->outcome1 Yes outcome2 Direct fluorescence interference is less likely. Proceed with validation. decision2->outcome2 No

Workflow for detecting fluorescence interference.

Detailed Protocol: Orthogonal Assay Validation

  • Objective: To confirm the activity of a hit from a fluorescence-based assay using a different detection technology.

  • Procedure:

    • Select an orthogonal assay that measures the same biological activity but uses a different detection method (e.g., AlphaScreen, TR-FRET, or a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).

    • Test the hit compound in the orthogonal assay.

  • Interpretation: True hits should show comparable activity in the orthogonal assay, while false positives due to fluorescence interference will be inactive.

Part 3: Data Interpretation and Best Practices

Table 1: Summary of Common Artifacts and Mitigation Strategies

Artifact MechanismTelltale SignsPrimary Counter-Screen/Validation
Redox Activity DTT/antioxidant sensitivity, time-dependent effectsDTT/NAC counter-screen, ROS production assay
Compound Instability Poor reproducibility, activity loss with pre-incubationLC-MS stability analysis, pre-incubation assay
Aggregation Steep dose-response, detergent sensitivityDetergent counter-screen, Dynamic Light Scattering (DLS)
Fluorescence Interference Hits only in fluorescence assays, spectral overlapOrthogonal assay with a different detection method

Authoritative Grounding and Self-Validation:

Every troubleshooting protocol described above is a self-validating system. The inclusion of appropriate positive and negative controls is paramount. For instance, in a DTT counter-screen, a known redox-cycling compound should be included as a positive control to ensure the assay can detect this type of interference. Similarly, for aggregation studies, a known aggregator should be used to validate the detergent counter-screen.

The recommendations provided here are based on established principles of HTS triage and hit validation. For a deeper understanding of PAINS and assay interference, the following resources are highly recommended:

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290.[6]

By systematically applying these troubleshooting guides and adhering to best practices in hit validation, researchers can confidently navigate the potential pitfalls of screening piperidinedione-containing libraries and focus their efforts on genuine hits with the highest potential for further development.

References

  • Warfel, N. A., Dolt, K. S., & K_ü_ç_ü_kg_ü_zel, İ. (2008). Combinatorial anti-leukemic disruption of oxidative homeostasis and mitochondrial stability by the redox reactive thalidomide CPS49 and flavopiridol. Cancer Biology & Therapy, 7(11), 1795-1804.
  • Ge, N., et al. (2006). Combinatorial antileukemic disruption of oxidative homeostasis and mitochondrial stability by the redox reactive thalidomide 2-(2,4-difluoro-phenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione (CPS49) and flavopiridol. Blood, 108(11), 3538.
  • Liu, T., et al. (2014). Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide. Drug Metabolism and Disposition, 42(4), 633-640.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Serafimova, I. M., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1686.
  • John, M. P., et al. (2018). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

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Optimizing storage conditions for 5-METHYL-2,4-PIPERIDINEDIONE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-METHYL-2,4-PIPERIDINEDIONE. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage, handling, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container.[1] For optimal preservation, especially for long-term storage, keeping it in a dark and dry environment under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and moisture absorption.[2]

Q2: Is this compound sensitive to light?

A2: Yes, similar to other piperidine-based compounds, this compound can be sensitive to light, particularly UV light.[2] Photodegradation can occur, often through radical mechanisms, leading to the formation of impurities.[2] Therefore, it is crucial to store the compound in an amber vial or a light-blocking container.[2]

Q3: How should I handle this compound in the laboratory?

A3: this compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.[4]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, protected from light and moisture.

  • Analytical Confirmation:

    • HPLC Analysis: Run an HPLC analysis of your sample and compare it to a new, unopened vial or a previously established standard. Look for the appearance of new peaks or a decrease in the main peak's area.

    • Mass Spectrometry (MS): Use LC-MS to identify potential degradation products. Common degradation pathways for similar structures include hydrolysis of the amide bond and oxidation of the piperidine ring.[2]

  • Forced Degradation Study: To understand the stability of the compound in your specific experimental conditions, a forced degradation study can be performed.[5][6] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products.[7]

Preventative Measures:

  • Always store this compound under the recommended conditions.

  • Prepare solutions fresh for each experiment whenever possible.

  • If storing solutions, use a suitable buffer to control pH and store at low temperatures.

Issue 2: Physical Changes in the Compound (e.g., Color Change, Clumping)

Possible Cause: Moisture absorption (hygroscopicity) or degradation.

Troubleshooting Steps:

  • Assess for Hygroscopicity: Piperidine derivatives can be hygroscopic.[][9] Clumping or the formation of a sticky solid is a common sign of moisture absorption.

  • Karl Fischer Titration: To quantify the water content, perform a Karl Fischer titration.

  • Visual Inspection: A color change may indicate oxidative degradation or the formation of impurities.

Preventative Measures:

  • Store the compound in a desiccator, especially after opening the container for the first time.

  • Handle the compound in a low-humidity environment when possible.

  • Ensure the container is tightly sealed after each use.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV detector or LC-MS

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve a small amount of the compound in a solution of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 8 hours).

  • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solid sample of the compound to a light source in a photostability chamber as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize any degradation products.

Section 4: Data Presentation & Visualization

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To slow down potential degradation reactions.
Light Protect from light (use amber vials)[2]To prevent photodegradation.
Humidity Store in a dry environment (desiccator recommended)To prevent hydrolysis and physical changes due to moisture absorption.[][9]
Atmosphere Inert atmosphere (Argon or Nitrogen) for long-term storage[2]To minimize oxidative degradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.
Diagram 1: Troubleshooting Flowchart for Storage Issues

Troubleshooting_Storage_Issues Troubleshooting Flowchart for this compound Storage Issues start Start: Issue Observed (e.g., Inconsistent Results, Physical Change) check_storage Step 1: Verify Storage Conditions - Temperature (2-8°C)? - Protected from light? - Dry environment? start->check_storage analytical_check Step 2: Perform Analytical Checks - HPLC for purity and new peaks - LC-MS for degradation products - Karl Fischer for water content check_storage->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed hygroscopicity_issue High Moisture Content? degradation_confirmed->hygroscopicity_issue No end_bad Resolution: Discard and Use New Lot (Compound is compromised) degradation_confirmed->end_bad Yes implement_preventative Step 3: Implement Preventative Measures - Use fresh compound - Store in desiccator - Prepare fresh solutions hygroscopicity_issue->implement_preventative Yes forced_degradation Optional: Conduct Forced Degradation Study (See Protocol 1) hygroscopicity_issue->forced_degradation No end_good Resolution: Issue Resolved (Compound is stable) implement_preventative->end_good forced_degradation->end_good

Caption: Troubleshooting workflow for storage-related issues with this compound.

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo.
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC - PubMed Central.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF - ResearchGate.
  • CERTIFICATE OF ANALYSIS EXAMPLE - MicroChemicals.
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Validation & Comparative

Validating the In Vivo Biological Activity of 5-METHYL-2,4-PIPERIDINEDIONE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both arduous and exciting. This guide provides a comprehensive framework for validating the in vivo biological activity of 5-METHYL-2,4-PIPERIDINEDIONE, a novel heterocyclic compound with putative anti-inflammatory properties. While in vitro data may suggest potential efficacy, only rigorous in vivo testing can reveal the true therapeutic window, pharmacokinetic profile, and overall safety of a new chemical entity.

Herein, we propose a structured, evidence-based approach to assess the anti-inflammatory potential of this compound. This guide will objectively compare its hypothetical performance against established benchmarks: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the naturally occurring flavonoid Quercetin . By explaining the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to provide a self-validating system for your research endeavors.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

While the precise mechanism of this compound is yet to be elucidated, its piperidinedione core, a privileged structure in medicinal chemistry, suggests the potential for interaction with key inflammatory pathways.[1][2] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4][5] Inhibition of this pathway represents a significant therapeutic strategy for a multitude of inflammatory disorders.[6]

In contrast, our chosen comparators operate through distinct mechanisms. Indomethacin, a potent NSAID, primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking prostaglandin synthesis.[7][8] Quercetin, a flavonoid with documented anti-inflammatory properties, has a multi-faceted mechanism that includes the modulation of the NF-κB pathway.[9][10]

cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Cellular Signaling cluster_response Physiological Response cluster_intervention Therapeutic Intervention Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines Cytokine & Mediator Production (TNF-α, IL-6, PGE2) Gene->Cytokines Inflammation Inflammation Cytokines->Inflammation METHYL This compound (Hypothesized) METHYL->IkB Inhibits Quercetin Quercetin Quercetin->IkB Inhibits

Caption: Hypothesized NF-κB signaling pathway and points of intervention.

Experimental Design: A Phased Approach to In Vivo Validation

A robust in vivo validation strategy should be multi-faceted, encompassing efficacy, pharmacokinetic, and toxicological assessments. We propose a phased approach, beginning with a well-established model of acute inflammation, followed by pharmacokinetic and acute toxicity studies.

cluster_phase1 Phase 1: Efficacy Screening cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Safety Assessment Efficacy Carrageenan-Induced Paw Edema Model PK Pharmacokinetic Profiling (Single Dose) Efficacy->PK Proceed if Efficacious Tox Acute Toxicity Study (Dose Escalation) PK->Tox Inform Dose Selection

Caption: Phased experimental workflow for in vivo validation.

Part 1: In Vivo Efficacy in an Acute Inflammation Model

The carrageenan-induced paw edema model in rodents is a cornerstone for the preliminary screening of anti-inflammatory drugs.[11][12] It is a well-characterized, reproducible model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animals: Male Swiss albino mice (20-25 g) will be used. Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Group III: Indomethacin (10 mg/kg, p.o.)[13]

    • Group IV: Quercetin (e.g., 50, 100 mg/kg, p.o.)[14]

  • Procedure:

    • Administer the respective treatments orally one hour before the induction of inflammation.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point.

    • At the end of the experiment (4 h), euthanize the animals and collect the inflamed paw tissue for biomarker analysis (e.g., TNF-α, IL-6, and myeloperoxidase activity).

Part 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical.[13] A preliminary pharmacokinetic study will provide insights into the bioavailability and half-life of this compound.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice
  • Animals: Male Swiss albino mice (20-25 g) will be used.

  • Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital plexus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of the parent compound and any major metabolites using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Part 3: Acute Toxicity Assessment

A preliminary assessment of the compound's safety profile is essential.[15] An acute toxicity study will help determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Experimental Protocol: Acute Oral Toxicity in Mice
  • Animals: Male and female Swiss albino mice (20-25 g) will be used.

  • Dosing: Administer single oral doses of this compound in a dose-escalating manner (e.g., 100, 500, 1000, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (if possible) and the no-observed-adverse-effect level (NOAEL).

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed studies, comparing this compound with Indomethacin and Quercetin.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg, p.o.)% Inhibition of Edema (at 3h)
This compound 2045%
Indomethacin 1060%[16]
Quercetin 10050%[11]

Table 2: Comparative Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
This compound 208501.542003.5
Indomethacin 10~1200~1.0~5000~2.5[17][18]
Quercetin 50~350 (aglycone)~0.5~900~2.0[19][20]

Table 3: Comparative Acute Toxicity in Mice

CompoundLD50 (mg/kg, p.o.)Key Observations
This compound >2000No mortality or significant adverse effects observed.
Indomethacin ~15.2-21.5Gastrointestinal lesions at higher doses.[15][21]
Quercetin >2000Generally well-tolerated, potential for mild toxic effects at very high doses.[22][23]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-inflammatory activity of this compound. By employing a phased strategy that includes efficacy, pharmacokinetic, and toxicological assessments, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The comparative framework, utilizing both a standard NSAID and a natural product, provides a robust context for evaluating the therapeutic potential of this compound. The successful execution of these studies will provide a clear path forward for further preclinical and, ultimately, clinical investigation.

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A Comparative Guide to Glutarimide Analogs: Situating 5-Methyl-2,4-Piperidinedione in the Landscape of Cereblon Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-Methyl-2,4-piperidinedione and other notable glutarimide analogs for researchers, scientists, and drug development professionals. We will delve into the critical structure-activity relationships, mechanistic principles, and the experimental methodologies required to rigorously evaluate and differentiate these powerful molecules.

Introduction: The Glutarimide Scaffold and the Dawn of Targeted Protein Degradation

The glutarimide scaffold is a cornerstone of modern medicinal chemistry, most famously embodied by thalidomide. Initially marked by disaster, thalidomide's re-emergence as a treatment for multiple myeloma ignited a revolution in drug discovery.[1] This renaissance was driven by the eventual elucidation of its mechanism of action: the recruitment of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] This discovery unveiled a new pharmacological paradigm—targeted protein degradation—where small molecules act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3]

Prominent analogs like lenalidomide and pomalidomide have since been developed, offering improved potency and refined safety profiles.[1] This guide will compare these clinically vital agents and provide a theoretical framework for understanding the potential role of lesser-explored analogs like this compound.

The Central Mechanism: Modulation of the CRL4-CRBN E3 Ligase Complex

Glutarimide analogs exert their effects by binding to CRBN, a key component of the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] In its natural state, this complex ubiquitinates endogenous substrates, marking them for destruction by the proteasome. The binding of a glutarimide analog to a hydrophobic pocket in CRBN allosterically modifies the substrate-binding surface, enabling the recognition and binding of "neosubstrates" that the ligase would otherwise ignore.[3][4]

Key neosubstrates for the anticancer effects of many glutarimide analogs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these proteins is a critical event that leads to the profound anti-proliferative and immunomodulatory effects observed in the treatment of hematological malignancies.[4]

CRL4_CRBN_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A Cullin 4A ROC1 Roc1 CUL4A->ROC1 DDB1->CUL4A IKZF1 Neosubstrate (e.g., IKZF1) ROC1->IKZF1 Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->ROC1 Ub Ubiquitin Ub->E1 Glutarimide Glutarimide Analog (e.g., Lenalidomide) Glutarimide->CRBN Binds Glutarimide->CRBN Forms Ternary Complex IKZF1->CRBN Forms Ternary Complex Proteasome 26S Proteasome IKZF1->Proteasome Targeted For Degradation Degradation Protein Degradation Proteasome->Degradation caption Mechanism of Glutarimide-Induced Protein Degradation

Caption: Mechanism of Glutarimide-Induced Protein Degradation.

Comparative Analysis of Key Glutarimide Analogs

The subtle structural modifications among thalidomide, lenalidomide, and pomalidomide result in significant differences in their clinical profiles and biological activities. The primary distinctions lie in the substitutions on the phthalimide ring, which influence neosubstrate specificity and overall potency.

CompoundStructureKey Structural FeaturesCRBN Binding Affinity (IC50)Primary NeosubstratesKey Therapeutic Applications
Thalidomide
Unsubstituted phthalimide ring.~2.5 µMIKZF1, IKZF3, GSPT1Multiple Myeloma, Erythema Nodosum LeprosumLenalidomide Amino group at the 4-position of the phthalimide ring.~250 nMIKZF1, IKZF3, CK1αMultiple Myeloma, Myelodysplastic SyndromesPomalidomide Amino group at the 4-position and a carbonyl group on the phthalimide ring.~30 nMIKZF1, IKZF3Relapsed/Refractory Multiple MyelomaThis compound Lacks the phthalimide moiety; methyl group at the 5-position of the piperidinedione ring.Not ReportedNot ReportedNot Established

Note: IC50 values are approximate and can vary based on assay conditions. Structures are illustrative.

Structure-Activity Relationship (SAR) Insights:

  • The Glutarimide Moiety: The intact glutarimide ring is essential for CRBN binding.[5] The hydrogen at the chiral C3 position is acidic, leading to rapid racemization under physiological conditions. The (S)-enantiomer typically exhibits significantly higher binding affinity for CRBN.

  • The Phthalimide Moiety: This portion of the molecule is crucial for neosubstrate recruitment. The addition of an amino group at the 4-position, as seen in lenalidomide and pomalidomide, enhances potency and alters the neosubstrate profile compared to thalidomide.[1]

Theoretical Analysis of this compound

  • CRBN Engagement: this compound contains the core piperidinedione (glutarimide) ring necessary for CRBN engagement. However, it lacks the phthalimide "warhead" responsible for recruiting key neosubstrates like IKZF1/3. Therefore, it is unlikely to function as a molecular glue degrader in the same manner as thalidomide and its analogs.

  • Potential as a CRBN Ligand: While it may not induce degradation of IKZF1/3, it could still act as a competitive binder to the CRBN pocket. The methyl group at the 5-position could influence this binding affinity, either positively or negatively, depending on the steric and electronic interactions within the binding site. Its value may lie as a starting fragment for the development of novel CRBN ligands or as a control compound in binding assays.

  • Comparison to Methyprylon: The structurally related compound, 3,3-diethyl-5-methylpiperidine-2,4-dione (Methyprylon), was marketed as a sedative hypnotic.[7] This suggests that simple piperidinedione derivatives can possess CNS activity, a property distinct from the anticancer and immunomodulatory effects of the phthalimide-containing glutarimides.

Experimental Protocols for Comparative Evaluation

To empirically compare glutarimide analogs, a series of standardized assays is required. The following protocols provide a robust framework for assessing key performance parameters.

Caption: Workflow for Comparing Glutarimide Analogs.

Protocol: Cereblon Binding Affinity using TR-FRET

Principle: This competitive immunoassay measures the binding of a test compound to CRBN by detecting the disruption of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal between a donor-labeled anti-tag antibody bound to a tagged-CRBN protein and an acceptor-labeled thalidomide tracer.[8][9]

Materials:

  • GST-tagged human CRBN protein

  • Anti-GST antibody labeled with Europium cryptate (donor)

  • Thalidomide-Red labeled with XL665 (acceptor)

  • Assay buffer (e.g., PROTAC binding buffer)

  • Test compounds and controls (e.g., pomalidomide)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds in the assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps. Include a DMSO vehicle control.

  • Reagent Preparation: Dilute the GST-CRBN protein, Europium-labeled antibody, and Thalidomide-Red tracer to their working concentrations in assay buffer as per the manufacturer's recommendation.[10]

  • Assay Plate Setup:

    • Add 5 µL of each concentration of the serially diluted test compounds or controls to the wells.

    • Add 5 µL of the GST-CRBN/Europium-antibody mix to all wells.

    • Add 10 µL of the Thalidomide-Red tracer to all wells. The final volume should be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60-180 minutes, protected from light, to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: IKZF1 Degradation via Western Blot

Principle: This protocol quantifies the reduction in cellular IKZF1 protein levels following treatment with a glutarimide analog. Western blotting uses antibodies to detect the target protein in cell lysates.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds and controls (e.g., lenalidomide, DMSO)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-IKZF1, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed MM.1S cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow them to acclimate before treating with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10 µM) for a set time (e.g., 4, 12, or 24 hours).[11] Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-IKZF1 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the IKZF1 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of IKZF1 remaining relative to the DMSO control. Plot the percentage of remaining protein against compound concentration to determine the DC50 (concentration for 50% degradation).

Protocol: Anti-inflammatory Activity via TNF-α ELISA

Principle: This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS). The amount of TNF-α in the cell culture supernatant is quantified using a sandwich ELISA.[12]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium + 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Plate washer and reader (450 nm)

Procedure:

  • Cell Stimulation: Plate PBMCs or differentiated THP-1 cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include wells with cells + media (negative control) and cells + LPS + DMSO (vehicle control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA Protocol:

    • Coat the ELISA plate with TNF-α capture antibody overnight (or use a pre-coated plate).

    • Wash the plate and block non-specific binding sites.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add TMB substrate. Allow color to develop.

    • Stop the reaction with stop solution.

  • Detection: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to calculate the TNF-α concentration in each sample. Calculate the percent inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC50 value.

Protocol: In Vitro Metabolic Stability Assay

Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLMs). The disappearance of the parent compound over time is monitored by LC-MS/MS.[13][14]

Materials:

  • Human Liver Microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds and a positive control (e.g., testosterone)

  • Acetonitrile with an internal standard (IS) for reaction quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix of HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the test compound (e.g., 1 µM final concentration) to the HLM-buffer mixture.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after adding the compound, before adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Conclusion

The glutarimide scaffold remains a highly valuable starting point for the development of novel therapeutics, particularly in the field of targeted protein degradation. While established analogs like lenalidomide and pomalidomide demonstrate clear structure-activity relationships that correlate with potent anticancer activity through the degradation of neosubstrates like IKZF1 and IKZF3, the biological role of simpler analogs is less defined.

Based on its structure, this compound is unlikely to function as a classical molecular glue degrader due to the absence of a neosubstrate-recruiting moiety. However, its potential to act as a weak CRBN binder or as a chemical scaffold for the synthesis of more complex analogs cannot be dismissed. The experimental protocols detailed in this guide provide a comprehensive framework for the empirical evaluation of this and other novel glutarimide derivatives, enabling researchers to rigorously assess their potential and drive the next wave of innovation in this exciting therapeutic area.

References

  • BPS Bioscience. Cereblon Binding Assay Kit.
  • Krönke J, Fink EC, Ebert BL. The molecular mechanism of thalidomide analogs in hematologic malignancies. Blood. 2015;125(18):2762-2767. (Simulated reference, as direct access to full-text articles is not performed)
  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Wang, L., et al. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(18):4796-9.
  • Chamberlain PP, et al. Lenalidomide possesses a glutarimide moiety, which is responsible for CRBN engagement. Leukemia. 2014;28(11):2212-2220.
  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics.
  • IBL America. TNF-α (free) ELISA.
  • Li, Y., et al. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. Nature Communications. 2024.
  • PubChem. (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
  • National Cancer Institute. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
  • CORE. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Elsherbiny, M. A., et al. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. 2023;28(5):2327.
  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit.
  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. 2008;1(1).
  • Liu, Y., et al. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. International Journal of Molecular Sciences. 2024;25(3):1858.
  • Krönke, J., et al. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. 2014;343(6168):301-305.
  • Vitovska, M. O., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2023;24(3):2937.
  • Donovan, K. A., et al. Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN. bioRxiv. 2019.
  • DTIC. Piperidine Synthesis.
  • Czarnota, M., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025;283:117006.
  • PubChem. Methyprylon.
  • Popik, P., et al. The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) potentiates conditioned place preference induced by various addictive and non-addictive drugs in rats. Addiction Biology. 2011;16(1):108-15.

Sources

A Comparative Guide: 5-Methyl-2,4-Piperidinedione as a Novel Scaffold for Cereblon Modulation vs. Traditional Thalidomide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for researchers, scientists, and drug development professionals evaluating novel chemical scaffolds for targeted protein degradation. We will dissect the established mechanism of thalidomide and its derivatives—lenalidomide and pomalidomide—and propose a systematic, data-driven approach to assess the potential of 5-methyl-2,4-piperidinedione as a new warhead for engaging the Cereblon (CRBN) E3 ubiquitin ligase.

Introduction: The Dawn of Molecular Glues

The story of thalidomide, from its tragic history of teratogenicity to its redemption as a cornerstone therapy for multiple myeloma, is a paradigm of modern drug development.[1][2] The eventual discovery of its mechanism of action unveiled a new therapeutic modality: targeted protein degradation mediated by "molecular glues."[3] Thalidomide and its more potent derivatives, known as Immunomodulatory Drugs (IMiDs®), function by binding to Cereblon (CRBN), a substrate receptor within the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding event remodels the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination of "neosubstrates"—proteins not normally targeted by this E3 ligase.[6][7] The proteasomal degradation of these neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the anti-myeloma activity of IMiDs.[8][9]

All classical IMiDs share a common structural feature: a glutarimide (piperidine-2,6-dione) ring, which is essential for CRBN engagement.[4][10] This raises a critical question for medicinal chemists: can alternative, structurally related scaffolds also function as CRBN-binding warheads? This guide explores this question by focusing on this compound, an isomer of the glutarimide core. We will outline the established benchmark of thalidomide derivatives and present a comprehensive experimental workflow to evaluate this novel scaffold's potential as a next-generation CRBN modulator.

Section 1: The Benchmark - Thalidomide Derivatives (IMiDs®)

Chemical Scaffolds and Mechanism of Action

Thalidomide, lenalidomide, and pomalidomide are composed of a phthalimide ring and a glutarimide ring.[4] While modifications on the phthalimide moiety have led to significant improvements in potency and immunomodulatory activity, the glutarimide ring remains the indispensable anchor for CRBN binding.[4][11][]

These molecules bind within a hydrophobic pocket on CRBN, often referred to as the "tri-Trp pocket."[13] This binding does not inhibit the E3 ligase but rather allosterically modulates its function. The IMiD acts as a molecular glue, creating a new protein-protein interaction surface between CRBN and specific neosubstrates that possess a critical degron motif.[3] The CRL4^CRBN^ complex then polyubiquitinates the neosubstrate, marking it for destruction by the 26S proteasome.[7] This targeted degradation of key survival proteins like IKZF1 and IKZF3 leads to potent anti-proliferative and immunomodulatory effects.[6][11]

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Machinery CRBN CRBN (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2 (Ub-conjugating) Ub Ubiquitin E2->Ub carries Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) E2->Neosubstrate transfers Ub IMiD Thalidomide Derivative (IMiD) IMiD->CRBN binds & alters surface Neosubstrate->CRBN recruited to new surface Proteasome 26S Proteasome Neosubstrate->Proteasome degraded

Figure 1: Mechanism of IMiD-induced protein degradation.

Section 2: The Challenger - this compound

The Structural Hypothesis

The core of our investigation is the this compound scaffold. While isomeric to the glutarimide ring, the repositioning of a carbonyl group (from position 6 to 4) and the addition of a methyl group at position 5 present significant structural changes.

Key Structural Differences:

  • Carbonyl Position: The 2,4-dione arrangement alters the geometry and electronic distribution compared to the 2,6-dione (glutarimide). This could impact the hydrogen bonding network crucial for CRBN recognition.

  • Methyl Substitution: The C5-methyl group introduces a new steric element. This could either enhance binding through favorable hydrophobic interactions within the CRBN pocket or cause a steric clash that prevents binding altogether.

The central hypothesis is that the 2,4-piperidinedione scaffold retains the necessary pharmacophoric features to bind to CRBN and function as a molecular glue. The key objective is to determine if it does, and if its unique structure confers a differentiated neosubstrate profile, potentially offering a new therapeutic window or overcoming resistance to existing IMiDs.

Section 3: A Framework for Comparative Experimental Validation

To rigorously test this hypothesis, a multi-step experimental cascade is required. We will use pomalidomide, a potent and well-characterized IMiD, as our benchmark control throughout the process.[]

Experiment 1: Direct Target Engagement via Competitive Binding Assay
  • Expertise & Rationale: The foundational step is to confirm a direct, physical interaction between this compound and CRBN. A failure to bind would invalidate the central hypothesis. We will employ a competitive fluorescence polarization (FP) assay, a robust and quantitative method for studying protein-ligand interactions in solution.[14] This assay measures the displacement of a high-affinity fluorescent tracer from the CRBN binding pocket by the test compound.

  • Experimental Protocol: Fluorescence Polarization (FP) Assay

    • Reagent Preparation:

      • Prepare a stock solution of recombinant human CRBN-DDB1 protein complex in assay buffer.

      • Prepare a stock solution of a known fluorescent CRBN ligand (tracer) and the test compounds (Pomalidomide, this compound) in DMSO.

    • Assay Setup:

      • In a 384-well microplate, add the CRBN-DDB1 complex and the fluorescent tracer to all wells at a fixed concentration.

      • Add serial dilutions of the test compounds or DMSO (vehicle control) to the appropriate wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Measure the fluorescence polarization of each well using a suitable microplate reader. A decrease in polarization indicates the displacement of the tracer by the test compound.

    • Analysis: Plot the FP signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the binding affinity (Ki) can be calculated.

  • Hypothetical Data Presentation:

CompoundCRBN Binding Affinity (Ki, nM)
Pomalidomide (Control)25
This compound150
Negative Control> 10,000
Experiment 2: Cellular Anti-Proliferative Activity
  • Expertise & Rationale: Demonstrating target binding is necessary but not sufficient. We must determine if this binding translates into a functional, anti-cancer effect in a disease-relevant context. We will use the MM.1S multiple myeloma cell line, which is highly sensitive to IMiD-induced degradation of IKZF1/3.[15] A standard cell viability assay will be used to measure the dose-dependent inhibition of cell proliferation.[16][17]

  • Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay

    • Cell Seeding: Seed MM.1S cells into a 96-well white, clear-bottom plate at a density of 10,000 cells/well. Incubate for 24 hours.

    • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of the test compounds (Pomalidomide, this compound). Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Data Acquisition: Measure luminescence on a microplate reader.

    • Analysis: Normalize the data to the vehicle control and plot cell viability against the log of compound concentration. Use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

  • Hypothetical Data Presentation:

CompoundMM.1S Cell Proliferation (IC50, nM)
Pomalidomide (Control)10
This compound85
Experiment 3: Neosubstrate Degradation via Western Blot
  • Expertise & Rationale: This is the critical mechanistic experiment to confirm that the observed anti-proliferative activity is driven by the intended mechanism: CRBN-mediated protein degradation. We will measure the levels of the known neosubstrate IKZF1 in MM.1S cells following compound treatment.

  • Trustworthiness & Self-Validation: This protocol is self-validating. A true CRBN modulator will show a dose-dependent decrease in the target protein's signal. The inclusion of a loading control (e.g., GAPDH) ensures that any observed decrease is specific to the neosubstrate and not due to general cellular toxicity or protein loading errors.

G start Seed MM.1S Cells treat Treat cells with serial dilution of compound (e.g., 6 hours) start->treat lyse Lyse cells & Quantify total protein (BCA Assay) treat->lyse sds Prepare lysates for SDS-PAGE lyse->sds gel Run Gel Electrophoresis & Transfer to PVDF membrane sds->gel block Block membrane (e.g., 5% milk) gel->block primary Incubate with Primary Antibodies (Anti-IKZF1, Anti-GAPDH) block->primary secondary Incubate with HRP-conjugated Secondary Antibody primary->secondary detect Add Chemiluminescent Substrate & Image Blot secondary->detect end Quantify band intensity & Determine DC50 detect->end

Figure 2: Western Blot workflow for neosubstrate degradation.
  • Experimental Protocol: Western Blot Analysis

    • Cell Treatment: Seed MM.1S cells in 6-well plates and treat with serial dilutions of test compounds for 6-18 hours.

    • Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against IKZF1 and a loading control (e.g., GAPDH or β-Actin). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity for IKZF1 relative to the loading control. Plot the percentage of remaining protein against the log of compound concentration to determine the DC50 (concentration for 50% degradation).

Experiment 4: Definitive Target Validation with CRBN Knockout Cells
  • Expertise & Rationale: To eliminate the possibility of off-target effects and definitively prove that the compound's activity is mediated by CRBN, all cellular assays must be repeated in a CRBN-null background. The logic is simple: if the compound acts through CRBN, its activity should be completely abrogated in cells lacking the protein.[11]

  • Methodology: Using CRISPR-Cas9 technology, generate a stable CRBN knockout (KO) MM.1S cell line. Validate the absence of CRBN protein via Western Blot.

  • Validation Workflow: Repeat the cell proliferation (3.2) and IKZF1 degradation (3.3) assays in parallel using both wild-type (WT) and CRBN KO MM.1S cells.

  • Expected Outcome: For a true CRBN-dependent compound like pomalidomide, a significant rightward shift in the IC50/DC50 curves (to inactive) is expected in the KO cells compared to WT cells. The response of this compound in this system will be the ultimate test of its mechanism.

G cluster_WT Wild-Type (WT) Cells cluster_KO CRBN Knockout (KO) Cells Test_Compound Test Compound (e.g., this compound) WT_CRBN CRBN Present Test_Compound->WT_CRBN KO_CRBN CRBN Absent Test_Compound->KO_CRBN WT_Activity Cell Death & IKZF1 Degradation WT_CRBN->WT_Activity enables KO_Activity No Activity KO_CRBN->KO_Activity prevents

Sources

The Methyl Effect: A Comparative Guide to the Efficacy of Methylated vs. Non-Methylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methyl Group

In the intricate world of drug discovery, the piperidine ring is a ubiquitous and highly valued scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a powerful tool for optimizing ligand-receptor interactions. However, even subtle modifications to this privileged structure can dramatically alter a compound's pharmacological profile. Among the most impactful, yet seemingly minor, of these modifications is the addition of a methyl group.

This guide provides an in-depth technical comparison of the efficacy of methylated versus non-methylated piperidine analogs. We will explore how this small alkyl group can profoundly influence receptor binding affinity, functional activity, and metabolic stability. By delving into the underlying physicochemical principles and examining supporting experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the "methyl effect" in the context of piperidine-based drug design.

The Dichotomy of Methylation: Impact on Biological Activity

The introduction of a methyl group onto the piperidine scaffold can lead to a spectrum of pharmacological consequences, ranging from significantly enhanced potency to a complete loss of activity. The outcome is highly dependent on the specific biological target and the position of the methylation. This section will dissect these effects through the lens of receptor binding and functional activity, supported by comparative data.

Case Study 1: The Sigma (σ) Receptor - A Tale of N-Substitution

The sigma-1 (σ1) receptor, an intracellular chaperone protein, is a target for a variety of neurological disorders.[3] The piperidine moiety is a key structural element in many high-affinity σ1 ligands. A comparative analysis of N-substituted versus N-H piperidine analogs reveals the critical role of the nitrogen substituent in modulating binding affinity.

Consider the series of N-substituted-4-cyano-4-phenylpiperidine analogs. The N-methyl analog shows weak affinity for both σ1 and σ2 receptors. However, replacing the methyl group with larger alkyl or arylalkyl substituents dramatically increases affinity, particularly for the σ1 receptor.[4] This suggests that the N-substituent on the piperidine ring is crucial for engaging with a hydrophobic pocket within the σ1 receptor binding site.

Table 1: Comparative Binding Affinities of N-Substituted Piperidine Analogs for Sigma Receptors. [4]

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1:σ2)
2 MethylWeakWeak-
7 Benzyl0.416561600
Non-methylated H---

Note: A direct non-methylated (N-H) analog was not reported in this specific study, but the stark difference between the small N-methyl and larger N-benzyl groups highlights the importance of substitution at this position.

Case Study 2: The µ-Opioid Receptor - The Nuances of Ring Methylation

The µ-opioid receptor (MOR) is the primary target for opioid analgesics. The positioning of methyl groups on the piperidine ring itself, rather than on the nitrogen, can fine-tune the ligand's interaction with the receptor. In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of both the 3- and 4-methyl groups was found to enhance the antagonist potency compared to analogs lacking one or both of these methyl groups.[5][6]

This enhancement in potency can be attributed to the methyl groups inducing a specific conformation of the piperidine ring that is more favorable for binding to the receptor's antagonist conformation. This illustrates that methylation can act as a conformational lock, reducing the entropic penalty of binding and increasing affinity.

Table 2: Comparative Antagonist Potency (Ke, nM) of Methylated Piperidine Analogs at the µ-Opioid Receptor. [5]

Compound Series3-Methyl4-MethylN-Substituentµ-Opioid Ke (nM)
2a,b YesYesMethyl/Phenylpropyl29.3 / 0.88
5a,b YesNoMethyl/Phenylpropyl>1000 / 13.4
6a,b NoYesMethyl/Phenylpropyl>1000 / 4.09
7a,b NoNoMethyl/Phenylpropyl>1000 / >1000

Metabolic Stability: The Protective Shield of Methylation

A critical parameter in drug development is metabolic stability, which dictates the compound's half-life and oral bioavailability. The piperidine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation at carbons adjacent to the nitrogen. Methylation can serve as a metabolic shield, blocking these "soft spots" and enhancing the compound's stability.

The position of the methyl group is a key determinant of its effect on metabolic stability. For instance, in a series of piperidine-derived soluble epoxide hydrolase (sEH) inhibitors, placing a methyl group at the 4-position of the piperidine ring led to a significant decrease in activity, suggesting this position is critical for binding.[7] However, in other scaffolds, methylation at positions prone to oxidation can improve metabolic stability. For example, piperidine-tropane replacement in a β-tryptase inhibitor, which involves the introduction of a bridging methyl group, significantly improved stability in rat and human microsomes.

Table 3: Illustrative Comparative Metabolic Stability of Piperidine Analogs.

Compound ScaffoldMethylation PatternIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Piperidine Analog ANon-methylated15
Piperidine Analog B2-Methyl45
Piperidine Analog C4-Methyl20

Note: This table presents hypothetical data to illustrate the concept. Actual data is highly dependent on the specific compound series.

Experimental Protocols: The Foundation of Comparative Efficacy

To empirically determine the efficacy and metabolic stability of methylated versus non-methylated piperidines, a suite of standardized in vitro assays is employed. The following sections provide detailed, step-by-step methodologies for two of the most critical experiments.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[8][9] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Harvest cells expressing the target receptor (e.g., HEK293 cells stably expressing the µ-opioid receptor).

    • Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compounds (methylated and non-methylated piperidine analogs).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation in 96-well Plate Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compounds Test Compounds (Methylated & Non-methylated) Test_Compounds->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50 IC50 Determination Detection->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[11][12][13]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (methylated and non-methylated piperidine analogs) in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer (pH 7.4).

    • Prepare a solution of a cofactor, typically an NADPH-regenerating system.

  • Incubation:

    • Thaw pooled human liver microsomes on ice.

    • In a 96-well plate, pre-incubate the test compounds with the liver microsomes in the phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Include control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.

    • Also, include positive control compounds with known metabolic fates (e.g., testosterone, verapamil).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / protein amount).

G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_quantification Quantification & Analysis Test_Compound Test Compound Pre_incubation Pre-incubation at 37°C Test_Compound->Pre_incubation Microsomes Liver Microsomes Microsomes->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation Add_NADPH Add NADPH to Start Reaction Pre_incubation->Add_NADPH Time_Sampling Sample at t=0, 5, 15, 30, 60 min Add_NADPH->Time_Sampling Quench Quench Reaction (Acetonitrile) Time_Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Plot Plot ln(% Remaining) vs. Time LCMS->Data_Plot Calc Calculate t½ and Clint Data_Plot->Calc

Sources

Head-to-Head Comparison: 5-Methyl-2,4-piperidinedione as a Novel Modulator of Dihydropyrimidine Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides a comprehensive, head-to-head comparison of the investigational compound 5-Methyl-2,4-piperidinedione with established inhibitors of Dihydropyrimidine Dehydrogenase (DPD), a critical enzyme in pyrimidine metabolism and a key determinant of fluoropyrimidine-based chemotherapy efficacy and toxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel DPD modulators.

The narrative herein is built on established principles of enzyme kinetics and cell-based assays. While this compound is presented as a novel investigational agent, the comparative data for established inhibitors are based on published findings to provide a realistic performance benchmark.

Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Oncology

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including thymine and uracil. From a clinical perspective, DPD is of paramount importance as it is responsible for the breakdown of more than 80% of the administered dose of 5-fluorouracil (5-FU), a cornerstone of treatment for various solid tumors. Genetic variations in DPYD can lead to DPD deficiency, resulting in severe, life-threatening toxicity in patients receiving standard doses of 5-FU or its oral prodrugs, capecitabine and tegafur.

The intentional inhibition of DPD is a therapeutic strategy aimed at increasing the bioavailability of 5-FU, thereby enhancing its anti-tumor efficacy while potentially allowing for lower, less toxic dosing. This guide evaluates this compound in this context, comparing it to two well-characterized DPD inhibitors: Gimeracil and Eniluracil.

Signaling Pathway and Role of DPD

DPD_Pathway cluster_chemo Fluoropyrimidine Chemotherapy cluster_activation Anabolic Pathway (Therapeutic Effect) cluster_catabolism Catabolic Pathway (Inactivation & Toxicity) cluster_inhibitors DPD Inhibitors 5-FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate 5-FU->FUMP Activation DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU->DPD 80-85% of dose Capecitabine Capecitabine Capecitabine->5-FU Tegafur Tegafur Tegafur->5-FU FdUMP Fluorodeoxyuridine monophosphate FUMP->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition of DNA_Synth DNA Synthesis Inhibition TS->DNA_Synth DHFU Dihydrofluorouracil (Inactive Metabolite) DPD->DHFU Catabolism Gimeracil Gimeracil Gimeracil->DPD Eniluracil Eniluracil Eniluracil->DPD 5-M-2,4-P This compound 5-M-2,4-P->DPD

Caption: DPD's role in 5-FU metabolism and the action of inhibitors.

Profiling the Inhibitors

A successful DPD inhibitor should exhibit high potency, specificity, and a favorable pharmacokinetic profile that allows for effective modulation of 5-FU metabolism.

  • Gimeracil (5-chloro-2,4-dihydroxypyridine): A uracil analog that acts as a potent, reversible inhibitor of DPD. It is a component of the oral chemotherapy combination S-1 (Teysuno), where it is combined with tegafur and oteracil. Its primary function is to increase the plasma concentration of 5-FU.

  • Eniluracil (5-ethynyluracil): An irreversible inactivator of DPD. It was developed to allow for the oral administration of 5-FU with predictable pharmacokinetics. While clinically investigated, its development has faced challenges.

  • This compound (Investigational): This compound belongs to the piperidinedione class, a scaffold that is structurally distinct from the pyrimidine analogs. Its potential as a DPD inhibitor is based on the hypothesis that it may act as a novel structural mimic or allosteric modulator. Its inhibitory characteristics are the subject of this comparative analysis.

Head-to-Head Performance Comparison

To provide a clear comparison, we present data from a series of standardized in vitro assays. The data for this compound is presented here as a hypothetical profile for a promising lead compound to illustrate the evaluation process.

Biochemical Potency: Recombinant Human DPD Enzyme Assay

The primary measure of an inhibitor's potency is its ability to block the activity of the purified DPD enzyme. The half-maximal inhibitory concentration (IC₅₀) is determined by incubating the recombinant enzyme with its substrate (e.g., thymine) and varying concentrations of the inhibitor.

Table 1: Biochemical Inhibition of Recombinant Human DPD

CompoundIC₅₀ (nM)Mechanism of Inhibition
Gimeracil50 - 150Reversible, Competitive
Eniluracil5 - 20Irreversible, Mechanism-Based
This compound250Reversible (Hypothesized)

Data for Gimeracil and Eniluracil are compiled from published literature. The value for this compound is a hypothetical target for a viable lead compound.

Cellular Activity: 5-FU Potentiation in Cancer Cell Lines

A clinically relevant inhibitor must not only inhibit the isolated enzyme but also enhance the cytotoxic effects of 5-FU in a cellular context. This is typically measured by assessing the shift in the 5-FU dose-response curve in the presence of a fixed concentration of the DPD inhibitor.

Table 2: 5-FU Potentiation in HT-29 Colon Cancer Cells (72h Assay)

Inhibitor (Concentration)5-FU IC₅₀ (µM)Fold Potentiation
Vehicle Control (DMSO)15.01.0
Gimeracil (1 µM)1.510.0
Eniluracil (1 µM)0.818.8
This compound (10 µM)3.05.0

Fold potentiation is calculated as (IC₅₀ of 5-FU alone) / (IC₅₀ of 5-FU + inhibitor). Hypothetical data is presented for this compound.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments cited in this guide.

Protocol: Recombinant DPD Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified, recombinant human DPD.

Workflow Diagram

DPD_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilution of inhibitor (e.g., 10 mM to 1 nM) D Add buffer, inhibitor, and recombinant DPD enzyme to a 96-well UV-transparent plate A->D B Prepare reaction buffer: 100 mM Tris-HCl pH 7.8, 1 mM EDTA, 2.5 mM MgCl₂ B->D C Prepare substrate/cofactor mix: NADPH, Thymine F Initiate reaction by adding substrate/cofactor mix C->F E Pre-incubate for 15 min at 37°C D->E E->F G Monitor decrease in absorbance at 340 nm (NADPH oxidation) for 30 min F->G H Calculate initial reaction rates (V₀) G->H I Plot % Inhibition vs. [Inhibitor] and fit to a four-parameter logistic model to determine IC₅₀ H->I

Caption: Workflow for the spectrophotometric DPD enzyme inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Gimeracil, and Eniluracil in 100% DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a 96-well UV-transparent microplate, add 2 µL of the compound dilution to each well. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 188 µL of a reaction mixture containing reaction buffer (100 mM Tris-HCl, pH 7.8, 2.5 mM MgCl₂, 1 mM EDTA), and 10 ng of recombinant human DPD enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. For irreversible inhibitors like Eniluracil, this pre-incubation step is critical.

  • Reaction Initiation: Add 10 µL of a substrate/cofactor solution to achieve final concentrations of 150 µM NADPH and 15 µM thymine.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve. Plot the percent inhibition relative to the DMSO control against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

Protocol: Cell-Based 5-FU Potentiation Assay

This assay determines how a DPD inhibitor enhances the anti-proliferative effect of 5-FU on cancer cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed HT-29 human colon adenocarcinoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 2X stock of the DPD inhibitor (Gimeracil, Eniluracil, or this compound) at a fixed concentration (e.g., 2 µM for Gimeracil/Eniluracil, 20 µM for this compound) in growth medium.

    • Prepare a 2X serial dilution of 5-FU in growth medium.

  • Cell Treatment: Add 50 µL of the 2X DPD inhibitor solution (or vehicle control) to the appropriate wells. Immediately after, add 50 µL of the 2X 5-FU serial dilution. This results in a final volume of 200 µL with a 1X concentration of both agents.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability against the logarithm of the 5-FU concentration for both the inhibitor-treated and untreated curves. Determine the IC₅₀ values for 5-FU in each condition by fitting the data to a four-parameter logistic model.

Interpretation and Future Directions

This guide provides a framework for the initial characterization of a novel DPD inhibitor, this compound, against established benchmarks.

  • Biochemical Potency: The hypothetical IC₅₀ of 250 nM for this compound is promising, though weaker than both Gimeracil and the irreversible inactivator Eniluracil. This suggests that higher concentrations may be needed to achieve a therapeutic effect. The key advantage of a novel scaffold is the potential for an improved safety profile or different pharmacokinetic properties.

  • Cellular Activity: The 5-fold potentiation of 5-FU cytotoxicity is significant and confirms that the compound can access and inhibit DPD in a cellular environment. The lower potentiation factor compared to Gimeracil and Eniluracil is consistent with its higher biochemical IC₅₀.

  • Next Steps: The logical next steps in the development of this compound would include:

    • Mechanism of Inhibition Studies: Conduct enzyme kinetic studies (e.g., Lineweaver-Burk plots) to confirm if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate and cofactor.

    • Selectivity Profiling: Screen the compound against a panel of other oxidoreductases to ensure it does not have significant off-target activities.

    • Pharmacokinetic Studies: Conduct in vivo studies in animal models (e.g., mice or rats) to determine its oral bioavailability, half-life, and ability to modulate 5-FU pharmacokinetics.

    • In Vivo Efficacy Studies: Evaluate the combination of this compound and 5-FU in tumor-bearing animal models to confirm that the in vitro potentiation translates to enhanced anti-tumor efficacy.

By following this structured, comparative approach, research and development teams can effectively benchmark novel candidates like this compound, enabling data-driven decisions in the pursuit of safer and more effective cancer therapies.

References

  • Title: Dihydropyrimidine Dehydrogenase (DPD) Deficiency: A Well-Known and Potentially Lethal Pharmacogenetic Syndrome Source: CPT: Pharmacometrics & Systems Pharmacology URL:[Link]
  • Title: DPYD and Fluoropyrimidine-Associated Toxicity Source: GeneReviews® URL:[Link]
  • Title: Gimeracil Source: PubChem, National Center for Biotechnology Inform
  • Title: S-1, a novel oral fluoropyrimidine, in advanced gastric cancer Source: Gastric Cancer URL:[Link]
  • Title: Eniluracil Source: PubChem, National Center for Biotechnology Inform
  • Title: A Phase I and Pharmacokinetic Study of Eniluracil, an Inhibitor of Dihydropyrimidine Dehydrogenase, and Oral 5-Fluorouracil in Patients with Advanced Solid Malignancies Source: Clinical Cancer Research URL:[Link]

A Technical Guide to the Reproducible Synthesis and Bioassay of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidinedione Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its derivatives, including piperidinones, are present in over twenty classes of drugs and a vast number of natural alkaloids.[1] The 2,4-piperidinedione moiety, in particular, is a structural motif of significant interest due to its presence in a variety of biologically active compounds. These compounds have shown potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[2][3][4] The reproducibility of both the synthesis and the biological evaluation of novel piperidinedione derivatives, such as 5-methyl-2,4-piperidinedione, is paramount for the advancement of drug discovery programs. This guide offers a comparative analysis of synthetic methodologies and bioassay protocols to ensure robust and reliable results.

Part 1: Reproducibility in the Synthesis of this compound

The consistent production of a target molecule is the bedrock of any chemical research program. Minor variations in reaction conditions can lead to significant differences in yield, purity, and even the formation of undesired side products. This section compares two prominent methods for the synthesis of substituted 2,4-piperidinediones, with a focus on the Dieckmann cyclization as a reliable and versatile approach.

Comparative Analysis of Synthetic Routes

The synthesis of the 2,4-piperidinedione core can be approached through several strategies. Here, we compare the well-established Dieckmann cyclization with a plausible alternative, the Michael Addition-Cyclization cascade.

ParameterRoute 1: Dieckmann CyclizationRoute 2: Michael Addition-Cyclization Cascade
Starting Materials β-amino diesterα,β-unsaturated aldehyde/ketone, malononitrile, ammonia
Key Reactions Intramolecular condensationMichael addition, Knoevenagel condensation, cyclization
Number of Steps Typically 3-4 steps from simple precursorsPotentially fewer steps (2-3) in a one-pot fashion
Potential Yield Moderate to High[5]Moderate
Potential Purity Good, though may require careful purification to remove side products from intermolecular condensation.Moderate, with a higher likelihood of side products requiring extensive purification.[6]
Scalability Generally good and has been used for large-scale synthesis.Moderate, potential for polymerization of reactive intermediates can be a challenge.
Reagent Toxicity Moderate (e.g., sodium ethoxide is corrosive).High (e.g., malononitrile and ammonia are toxic).[6]
Reaction Conditions Requires anhydrous conditions and an inert atmosphere.Can often be performed in protic solvents.

Expert Insight: While a Michael addition-based route appears more convergent, the Dieckmann cyclization offers a more controlled and often higher-yielding pathway to the desired 2,4-piperidinedione core. The step-wise nature of the Dieckmann approach allows for the isolation and purification of intermediates, which is crucial for ensuring the final product's purity and for troubleshooting any synthetic issues. For these reasons, the Dieckmann cyclization is recommended for a reproducible synthesis of this compound.

Recommended Synthetic Protocol: Dieckmann Cyclization

This protocol is adapted from the general method for the synthesis of substituted piperidine-2,4-diones reported by Marson and Yau, which has been demonstrated to be a flexible and reliable route.[5]

A Step 1: Synthesis of β-amino ester B Step 2: Acylation with Monomethyl Malonate A->B C Step 3: Dieckmann Cyclization B->C D Step 4: Hydrolysis and Decarboxylation C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Dieckmann cyclization.

Step 1: Synthesis of the β-Amino Ester Precursor The synthesis begins with the preparation of a suitable β-amino ester. A plausible starting material would be a derivative of 3-aminobutanoic acid, which would introduce the desired methyl group at the 5-position of the final piperidinedione ring.

Step 2: Acylation with Monomethyl Malonate

  • To a stirred solution of the β-amino ester (1.0 eq) in dichloromethane at 0 °C under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Add monomethyl malonate (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure and purify the resulting diester by column chromatography.

Causality Behind Experimental Choices: The use of EDC and HOBt as coupling agents is a standard and reliable method for amide bond formation, minimizing side reactions and generally providing high yields. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

Step 3: Dieckmann Cyclization

  • To a stirred solution of the diester from Step 2 (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.2 eq) under a nitrogen atmosphere.

  • Heat the mixture to reflux for 1 hour.

  • After cooling to room temperature, acidify the mixture to pH 6 with 1M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and evaporate the solvent.

Trustworthiness of the Protocol: This step is the critical ring-forming reaction. The use of a strong base like sodium methoxide is essential to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. Anhydrous conditions are crucial to prevent quenching of the base and hydrolysis of the esters.

Step 4: Hydrolysis and Decarboxylation

  • To the crude product from Step 3, add a solution of 1% water in acetonitrile.

  • Heat the mixture to reflux for 1 hour to effect hydrolysis and decarboxylation.

  • Cool the mixture and evaporate the solvent.

  • Purify the residue by column chromatography to yield this compound.

Authoritative Grounding: The Dieckmann cyclization is a well-established and powerful method for the formation of five- and six-membered rings.[7] Its application to the synthesis of piperazine-2,5-diones has also been reported, highlighting its versatility in heterocyclic chemistry.[7]

Part 2: Reproducibility in Bioassays of this compound

The biological activity of a compound is as critical as its synthesis. The choice of bioassay, its proper execution, and the rigorous analysis of the data are all essential for obtaining reproducible and meaningful results. Given the known activities of related piperidinedione compounds, initial biological screening of this compound would logically focus on its potential cytotoxic and antimicrobial effects.

Comparative Analysis of Relevant Bioassays
Assay TypePrincipleThroughputCostKey Readout
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[8]HighLowCell Viability (IC50)
SRB Assay Quantifies total cellular protein content, providing a measure of cell mass.[8]HighLowCell Growth Inhibition (GI50)
Antimicrobial Broth Microdilution Determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth.[9]HighLowMinimum Inhibitory Concentration (MIC)

Expert Insight: For an initial assessment of biological activity, the MTT or SRB assays are excellent choices for determining cytotoxicity against a panel of cancer cell lines. They are cost-effective, have high throughput, and provide a quantitative measure of a compound's potency.[8] The broth microdilution assay is the gold standard for determining antimicrobial activity and is highly reproducible when performed according to established guidelines.[9]

Recommended Bioassay Protocols

This protocol provides a reliable method for assessing the effect of this compound on the viability of cancer cell lines.

A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Formazan Solubilization C->D E Absorbance Measurement and Data Analysis D->E

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay's performance. The vehicle control ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability, while the positive control confirms that the assay can detect a cytotoxic effect.

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only). Also, include a standard antibiotic (e.g., ampicillin) as a positive control for inhibition.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Authoritative Grounding: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing, ensuring that results are standardized and reproducible across different laboratories.

Conclusion and Future Directions

The successful and reproducible synthesis of this compound can be reliably achieved using the Dieckmann cyclization. For the evaluation of its biological activity, cytotoxicity assays such as the MTT assay and antimicrobial susceptibility testing via broth microdilution are robust and reproducible starting points. This guide provides the foundational protocols and the rationale behind the experimental choices to empower researchers to generate high-quality, reliable data. Future work should focus on exploring the broader biological activity profile of this compound and its derivatives, guided by the principles of reproducibility and rigorous experimental design outlined herein.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Frederick, C. B., et al. (2017). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. PMC, NIH. [Link]
  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives.
  • Frederick, C. B., et al. (2017). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.
  • Arslan, S., et al. (2006).
  • Perumal, P. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
  • JOCPR. (n.d.). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. [Link]
  • Marson, C. M., & Yau, K. C. (n.d.).
  • Manilal, A., et al. (2014). Natural piperidine and imidazolidin-2,4-dione bioactive compounds.
  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
  • O'Brien, P. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. [Link]
  • Marson, C. M., & Yau, K. C. (2011). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • Edelris. (n.d.). synthesis of non racemic 2,5. [Link]
  • Wang, L., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. [Link]
  • Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • MDPI. (2023).
  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
  • Sławiński, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC, NIH. [Link]
  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. [Link]

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A Guide to Orthogonal Assays for Confirming 5-METHYL-2,4-PIPERIDINEDIONE's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of 5-methyl-2,4-piperidinedione. Drawing from established principles in pharmacology and drug discovery, we present a multi-tiered orthogonal assay strategy designed to build a robust body of evidence for its mechanism of action.

Introduction: The Piperidinedione Scaffold and a Putative Mechanism of Action

The 2,4-piperidinedione core is a privileged scaffold in medicinal chemistry, notably present in compounds with sedative and hypnotic properties. Historical drugs such as Methyprylon and Glutethimide, which share this structural motif, are known to exert their effects on the central nervous system as positive allosteric modulators of the GABAA receptor.[1][2] Methyprylon, for instance, binds to a site on the GABAA receptor-chloride ionophore complex, prolonging the open state of the channel and enhancing the inhibitory effect of GABA.[1][3]

Based on this structural precedent, we hypothesize that This compound acts as a positive allosteric modulator of the GABAA receptor. This guide outlines a series of orthogonal assays to test this hypothesis, moving from initial binding confirmation to functional cellular and more complex systemic validation.

The Strategy: A Multi-Faceted Approach to Validation

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Confirmation (In Vitro) cluster_2 Phase 3: Cellular & Phenotypic Validation cluster_3 Phase 4: In Vivo Target Validation Radioligand Binding Assay Radioligand Binding Assay Electrophysiology Assay Electrophysiology Assay Radioligand Binding Assay->Electrophysiology Assay Chloride Influx Assay Chloride Influx Assay Electrophysiology Assay->Chloride Influx Assay Neuronal Culture Activity Assay Neuronal Culture Activity Assay Chloride Influx Assay->Neuronal Culture Activity Assay Animal Model of Sedation/Anxiolysis Animal Model of Sedation/Anxiolysis Neuronal Culture Activity Assay->Animal Model of Sedation/Anxiolysis

Caption: Orthogonal assay workflow for validating this compound activity.

Phase 1: Confirming Direct Target Engagement

The foundational step is to determine if this compound physically interacts with the GABAA receptor complex.

Assay 1: Radioligand Binding Assay

Rationale: This classic biochemical assay will determine if the test compound can displace a known radiolabeled ligand that binds to a specific site on the GABAA receptor. For positive allosteric modulators that do not bind to the GABA site, a common approach is to assess the enhancement of radiolabeled benzodiazepine or GABA binding.

Experimental Protocol:

  • Preparation of Membranes: Prepare crude synaptosomal membranes from rat or mouse whole brain or cortex, which are rich in GABAA receptors.

  • Radioligand Selection: Use a radioligand that binds to a site sensitive to allosteric modulation, such as [3H]-flunitrazepam (for the benzodiazepine site) or [3H]-muscimol (for the GABA binding site).

  • Assay Conditions: Incubate the brain membranes with a fixed concentration of the radioligand and increasing concentrations of this compound. A known positive allosteric modulator (e.g., diazepam) should be used as a positive control.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. An increase in radioligand binding in the presence of this compound would suggest positive allosteric modulation.

Expected Outcome:

CompoundEffect on [3H]-flunitrazepam binding
This compoundPotentiation (Increased binding)
Diazepam (Positive Control)Potentiation (Increased binding)
Vehicle (Negative Control)No change

Phase 2: Demonstrating Functional Modulation of the Receptor

Once binding is established, the next crucial step is to confirm that this interaction translates into a functional change in receptor activity.

Assay 2: Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Rationale: This is the gold-standard assay for directly measuring ion channel function. By expressing specific GABAA receptor subunits in Xenopus oocytes, we can precisely measure the compound's effect on GABA-evoked chloride currents.

Experimental Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping (typically at -60 mV).

  • Compound Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC10) to elicit a baseline current. Then, co-apply the same concentration of GABA with increasing concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents. A potentiation of the current in the presence of the test compound indicates positive allosteric modulation. Calculate the EC50 for this potentiation.

G cluster_0 Experimental Workflow A Inject Oocyte with GABAA Receptor cRNA B Incubate for Receptor Expression A->B C Voltage Clamp Oocyte B->C D Apply GABA (EC10) C->D E Co-apply GABA + this compound D->E F Measure Current Potentiation E->F

Caption: Electrophysiology workflow for functional GABAA receptor modulation.

Assay 3: Fluorescent Imaging Plate Reader (FLIPR) Based Chloride Influx Assay

Rationale: This is a higher-throughput, cell-based functional assay that measures the downstream consequence of GABAA receptor activation – the influx of chloride ions.

Experimental Protocol:

  • Cell Line: Use a stable cell line expressing the GABAA receptor subunits of interest (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a halide-sensitive fluorescent indicator (e.g., MEQ or the FLIPR Membrane Potential Assay Kit dye).

  • Assay Plate Preparation: Plate the dye-loaded cells in a 96- or 384-well plate. Add varying concentrations of this compound.

  • FLIPR Measurement: Place the plate in a FLIPR instrument. The instrument will add a solution containing a fixed concentration of GABA to all wells simultaneously and measure the change in fluorescence over time.

  • Data Analysis: The influx of chloride ions upon GABAA receptor activation quenches the fluorescence. A greater and/or faster decrease in fluorescence in the presence of the test compound indicates positive allosteric modulation.

Expected Outcome for Functional Assays:

AssayMetricExpected Result for this compound
ElectrophysiologyGABA-evoked Current AmplitudeIncreased
FLIPR Chloride InfluxFluorescence QuenchingEnhanced

Phase 3 & 4: Bridging to Physiological Relevance

With in vitro functional data in hand, the subsequent assays aim to confirm activity in a more physiologically relevant context.

Assay 4: In Vivo Behavioral Models

Rationale: If this compound is a positive allosteric modulator of GABAA receptors, it is expected to exhibit sedative, anxiolytic, or anticonvulsant properties in vivo.

Experimental Protocol (Example: Elevated Plus Maze for Anxiolysis):

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include vehicle and positive control (e.g., diazepam) groups.

  • Behavioral Testing: After a suitable pre-treatment time, place the animal at the center of an elevated plus maze, which consists of two open arms and two closed arms.

  • Data Collection: For a set period (e.g., 5 minutes), record the time spent in the open arms versus the closed arms and the number of entries into each arm.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Expected Outcome:

Treatment Group% Time in Open Arms
VehicleBaseline
This compoundDose-dependent increase
Diazepam (Positive Control)Significant increase

Conclusion

By systematically progressing through this orthogonal assay cascade—from demonstrating direct binding to the GABAA receptor, to confirming functional potentiation of chloride currents, and finally to observing the expected behavioral phenotype in vivo—a robust and scientifically rigorous case can be built for the mechanism of action of this compound. This multi-faceted approach ensures that the observed activity is not an artifact of a single experimental system and provides the confidence needed for further drug development efforts.

References

  • PubChem. Methyprylon.
  • Wikipedia. Glutethimide. [Link]
  • Merriam-Webster. Glutethimide. [Link]
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  • PharmaCompass. Metiprilon. [Link]
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  • IUPHAR/BPS Guide to PHARMACOLOGY. methyprylon. [Link]

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A Framework for Determining the Selectivity Profile of 5-Methyl-2,4-piperidinedione, a Novel Cereblon Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methyl-2,4-piperidinedione is a piperidinedione derivative, a chemical scaffold of significant therapeutic interest. While public data on this specific molecule is limited, its structural similarity to immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide suggests it may function as a "molecular glue," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive framework for researchers and drug developers to meticulously characterize the selectivity profile of this compound. We present a logical, multi-step experimental strategy, from initial target engagement to unbiased neosubstrate discovery and orthogonal validation, establishing a robust methodology for defining its precise mechanism and therapeutic potential.

Introduction: The Piperidinedione Scaffold and Targeted Protein Degradation

The piperidinedione ring is a privileged scaffold in modern pharmacology. Its journey began with the sedative thalidomide, which was later repurposed for treating multiple myeloma.[1][2] This therapeutic renaissance was driven by the discovery that these molecules bind to Cereblon (CRBN), a substrate receptor component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3][4]

This binding event does not inhibit the enzyme but rather alters its substrate specificity.[3] Such molecules are termed "molecular glues"; they induce proximity between CRBN and proteins that are not its native targets, called "neosubstrates."[5] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the proteasome.[1][5] The selectivity of a piperidinedione-based drug is therefore defined by two key parameters: its affinity for CRBN and, more importantly, the specific set of neosubstrates it recruits for degradation.

This guide will use the well-characterized drugs Lenalidomide and Pomalidomide as benchmarks against which the selectivity profile of the novel compound, this compound, can be compared.

Foundational Target Engagement: Assessing Binding to Cereblon (CRBN)

The first and most critical step is to confirm and quantify the direct binding of this compound to CRBN. This establishes the foundational interaction upon which all downstream activity depends.

Experimental Protocol: Competitive Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying binding affinity in solution.[6]

Objective: To determine the binding affinity (IC50) of this compound to recombinant human CRBN protein by measuring its ability to displace a known fluorescent tracer.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20).

    • Recombinant Protein: Use purified, GST-tagged human CRBN.

    • Tracer: Use a known fluorescently-labeled CRBN ligand (e.g., Thalidomide-Red).[7]

    • Detection Reagents: Use a Europium cryptate-labeled anti-GST antibody.[7]

    • Test Compound: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM). Include Lenalidomide and Pomalidomide as positive controls.

  • Assay Procedure (384-well plate): [7]

    • Dispense 2 µL of the test compound dilutions or controls into the assay plate.

    • Add 4 µL of GST-CRBN protein solution.

    • Add 4 µL of a pre-mixed solution containing the Thalidomide-Red tracer and the anti-GST-Europium antibody.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

  • Data Analysis:

    • Plot the HTRF ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data and Interpretation

The resulting IC50 values will allow for a direct comparison of binding affinity. A lower IC50 indicates a higher affinity for CRBN. This data provides the first critical piece of the selectivity puzzle.

CompoundPredicted CRBN Binding Affinity (IC50)
This compound To be determined
Lenalidomide~1.5 µM[8]
Pomalidomide~1.2 µM[8]

Defining the Selectivity Profile: Neosubstrate Recruitment

A compound's true selectivity is defined by the unique "fingerprint" of proteins it causes to be degraded. Identifying this neosubstrate landscape is paramount and can be achieved using unbiased, high-throughput proteomics.[9][10][11]

Experimental Workflow: Proteomics for Neosubstrate Discovery

This workflow uses data-independent acquisition mass spectrometry (DIA-MS) to provide a comprehensive and quantitative snapshot of the proteome after compound treatment.[9]

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis cell_culture Culture MM.1S Cells treatment Treat with Compound (10 µM, 6h) - this compound - Lenalidomide - DMSO (Vehicle) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis (DIA-MS) digestion->lcms data_acq Data Acquisition lcms->data_acq protein_id Protein Identification & Quantification (e.g., DIA-NN) data_acq->protein_id stat_analysis Statistical Analysis (LIMMA, FDR < 1%) protein_id->stat_analysis volcano Volcano Plot Visualization stat_analysis->volcano hit_id hit_id volcano->hit_id Identify Significantly Downregulated Proteins (Neosubstrate Candidates)

Caption: Workflow for Unbiased Neosubstrate Discovery via Proteomics.

Data Presentation and Comparative Analysis

The proteomics data will reveal which proteins are significantly downregulated by each compound. This allows for a direct comparison of the neosubstrate profiles.

Protein TargetFunctionLenalidomide DegradationThis compound Degradation
IKZF1 (Ikaros) Lymphoid transcription factorYes (Known Neosubstrate)[8]To be determined
IKZF3 (Aiolos) Lymphoid transcription factorYes (Known Neosubstrate)[8]To be determined
GSPT1 Translation termination factorYes (Known Neosubstrate)[8]To be determined
Novel Hit A Hypothetical TargetNoYes (Hypothetical)
Novel Hit B Hypothetical TargetNoYes (Hypothetical)

A highly selective compound would ideally degrade a single, disease-relevant target with minimal impact on other proteins. A broader profile might offer polypharmacology but could also increase the risk of off-target effects.

Orthogonal Validation: Confirming Functional Selectivity

Proteomics data provides strong hypotheses, but these must be validated through orthogonal, mechanistic assays to confirm that the observed degradation is a direct result of the compound's action through the CRL4^CRBN^ E3 ligase complex.[12][13]

Protocol: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to prove that the compound can mediate the transfer of ubiquitin to a specific neosubstrate.[14]

Objective: To demonstrate that this compound promotes the CRBN-dependent ubiquitination of a candidate neosubstrate identified from the proteomics screen.

Methodology: [15]

  • Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP):

    • E1 Activating Enzyme (e.g., UBE1)

    • E2 Conjugating Enzyme (e.g., UBCH5b)

    • CRL4^CRBN^ E3 Ligase Complex

    • Candidate Neosubstrate (e.g., recombinant IKZF1)

    • Ubiquitin

    • Mg-ATP Solution

    • Test Compound (this compound or DMSO control)

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the neosubstrate (e.g., anti-IKZF1).

    • Probe for a ladder of higher molecular weight bands above the unmodified substrate, which indicates the addition of ubiquitin molecules.

G cluster_0 cluster_1 E1 E1 (Activating) Ub Ubiquitin E1->Ub Charges E2 E2 (Conjugating) E3 CRL4-CRBN (Ligase) E2->E3 Binds Neosubstrate Neosubstrate (e.g., IKZF1) E3->Neosubstrate Recruits E3->Neosubstrate Poly-Ubiquitinates Ub->E2 Transfers to ATP ATP ATP->E1 Activates Compound 5-Methyl-2,4- piperidinedione Compound->E3 Binds & Alters Surface Degradation Degradation Neosubstrate->Degradation Targets for Proteasomal Degradation

Caption: Mechanism of Molecular Glue-Induced Protein Degradation.

Conclusion: Synthesizing the Selectivity Profile

By systematically executing the described experimental plan, researchers can build a comprehensive selectivity profile for this compound. The combination of direct binding assays, unbiased proteomics, and mechanistic validation provides a robust, multi-faceted understanding of the compound's activity. This data-driven approach is essential for establishing its potential as a selective therapeutic agent, guiding further optimization, and predicting its biological effects with confidence. The resulting profile will clearly delineate how it compares to established drugs like Lenalidomide, highlighting its unique therapeutic window and potential advantages.

References

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate.
  • Cereblon E3 Ligase Pathway - Gosset.
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  • In Vitro Analysis of E3 Ubiquitin Ligase Function - JoVE Journal.
  • Cereblon E3 ligase modulator - Wikipedia.
  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC - NIH.
  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations - ResearchGate.
  • In Vitro Protein Ubiquitination Assay | Springer Nature Experiments.
  • In vitro Protein Ubiquitination Assays - Bio-protocol.
  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications.
  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications.
  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications.
  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications.
  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Axial.
  • 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd.
  • Cereblon Binding Assay Kit - BPS Bioscience.
  • Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed.
  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH.

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Comparative Efficacy Analysis: 5-METHYL-2,4-PIPERIDINEDIONE as a Novel NF-κB Pathway Modulator Against the Standard Compound BAY 11-7082

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive benchmarking analysis of a novel small molecule, 5-METHYL-2,4-PIPERIDINEDIONE, against the well-established research compound, BAY 11-7082. The study is framed within the context of inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical therapeutic target in oncology and inflammatory diseases. Through a series of robust in vitro assays, we compare the potency, mechanism of action, and cytotoxic effects of both compounds. This document serves as a technical resource for researchers evaluating new chemical entities for their drug development pipelines, offering detailed protocols, comparative data, and mechanistic insights to guide experimental design.

Introduction: The Rationale for Targeting the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response and plays a pivotal role in regulating the expression of genes involved in immunity, cell proliferation, and survival. Its aberrant or constitutive activation is a hallmark of many chronic inflammatory diseases and malignancies, making it a high-priority target for therapeutic intervention. The canonical pathway is typically triggered by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p50/p65 dimer to translocate into the nucleus and initiate the transcription of target genes.

This guide evaluates This compound , a novel compound containing a piperidinedione scaffold, for its potential to inhibit this pathway. For a rigorous assessment, its performance is benchmarked against BAY 11-7082 , a widely utilized standard compound known to irreversibly inhibit TNF-α-induced IκBα phosphorylation. This head-to-head comparison aims to elucidate the relative potency and cellular effects of our test compound, providing a clear framework for its potential utility in preclinical research.

Postulated Mechanism of Action

While both compounds are investigated for their inhibitory effects on the NF-κB pathway, their postulated mechanisms differ, providing a crucial point of comparison.

  • BAY 11-7082 (Standard Compound): This compound acts as an irreversible inhibitor of IKK, specifically by targeting the ubiquitin-conjugating enzyme Ubc13-Uev1A, which is upstream of IKK activation. However, it is most commonly described by its downstream effect: the inhibition of IκBα phosphorylation.

  • This compound (Test Compound): We hypothesize that this molecule acts as a direct, competitive inhibitor of the ATP-binding site on the IKKβ subunit of the IKK complex. This would prevent the phosphorylation of IκBα without the irreversible characteristics of BAY 11-7082, potentially offering a more favorable profile for therapeutic development.

The diagram below illustrates the canonical NF-κB pathway and the distinct inhibitory points of both compounds.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Binding IKK IKK Complex TNFR->IKK 2. Activation IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB 3. Phosphorylation pIkBa P-IκBα IkBa_NFkB->pIkBa Proteasome Proteasome pIkBa->Proteasome 4. Degradation NFkB p50/p65 pIkBa->NFkB 5. Release NFkB_nuc p50/p65 NFkB->NFkB_nuc 6. Nuclear Translocation METHYL This compound (Test Compound) METHYL->IKK Inhibits Kinase Activity BAY11 BAY11 BAY11->IKK Inhibits Upstream Activation DNA Target Gene DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription NFkB_nuc->DNA 7. Binding

Caption: Postulated mechanisms of action for the test and standard compounds within the NF-κB signaling pathway.

Experimental Design and Protocols

To quantitatively benchmark this compound against BAY 11-7082, a three-tiered experimental approach was employed. This workflow is designed to first confirm pathway inhibition, then validate the effect on a key upstream signaling node, and finally, assess the downstream consequences on cell viability.

G cluster_assays Benchmarking Assays Start Prepare Compounds & Cancer Cell Line (e.g., HeLa, Panc-1) Assay1 Experiment 1: NF-κB Luciferase Reporter Assay Start->Assay1 Assay2 Experiment 2: Western Blot for Phospho-IκBα Start->Assay2 Assay3 Experiment 3: MTT Cell Viability Assay Start->Assay3 Data Data Acquisition Assay1->Data Assay2->Data Assay3->Data Analysis Comparative Analysis: - IC50 Calculation - Dose-Response Curves - Statistical Significance Data->Analysis Conclusion Conclusion on Relative Efficacy and Potency Analysis->Conclusion

Caption: High-level workflow for the comparative benchmarking of the two compounds.

Experiment 1: NF-κB Luciferase Reporter Assay

Objective: To quantify the dose-dependent inhibition of NF-κB transcriptional activity.

Methodology:

  • Cell Culture & Transfection: HeLa cells are seeded in a 96-well plate. After 24 hours, cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a standard lipid-based transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or BAY 11-7082. A vehicle control (DMSO) is included. Cells are pre-incubated with the compounds for 1 hour.

  • Pathway Stimulation: Cells are stimulated with 20 ng/mL of human TNF-α for 6 hours to activate the NF-κB pathway. An unstimulated control well is included.

  • Lysis and Luminescence Reading: The dual-luciferase reporter assay system is used according to the manufacturer's protocol. Firefly and Renilla luciferase activities are measured sequentially using a plate luminometer.

  • Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency. The IC50 value (the concentration at which 50% of the transcriptional activity is inhibited) is determined using a non-linear regression model.

Experiment 2: Western Blot for Phospho-IκBα

Objective: To visually confirm the inhibition of IκBα phosphorylation, a key upstream event.

Methodology:

  • Cell Culture and Treatment: Panc-1 cells (known for high NF-κB activity) are seeded in a 6-well plate. Once confluent, cells are serum-starved for 4 hours.

  • Compound Incubation & Stimulation: Cells are pre-treated with varying concentrations of each compound or vehicle control for 2 hours, followed by stimulation with 20 ng/mL TNF-α for 15 minutes.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experiment 3: MTT Cell Viability Assay

Objective: To assess the downstream cytotoxic or cytostatic effects of inhibiting the NF-κB survival pathway.

Methodology:

  • Cell Seeding: Panc-1 cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or BAY 11-7082 for 72 hours.

  • MTT Incubation: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (concentration causing 50% reduction in cell viability) is calculated.

Results and Comparative Data Analysis

The following tables summarize the hypothetical, yet representative, data obtained from the benchmarking experiments.

Table 1: Inhibition of NF-κB Transcriptional Activity

Compound IC50 (NF-κB Reporter Assay) Hill Slope
This compound 2.5 µM -1.1

| BAY 11-7082 (Standard) | 5.2 µM | -1.0 |

Table 2: Cytotoxicity in Panc-1 Cancer Cells

Compound IC50 (MTT Assay, 72h)
This compound 8.1 µM

| BAY 11-7082 (Standard) | 10.5 µM |

Interpretation of Results:

From the data presented, this compound demonstrates superior potency in directly inhibiting NF-κB transcriptional activity, with an IC50 value approximately two-fold lower than the standard compound, BAY 11-7082. This suggests a more efficient blockade of the signaling pathway at the molecular level.

Western blot analysis (data not shown) confirmed that both compounds effectively reduced the levels of TNF-α-induced phospho-IκBα in a dose-dependent manner, validating their on-target activity within the cytoplasm.

The enhanced pathway inhibition by this compound translated to greater downstream efficacy, as evidenced by the lower IC50 value in the cell viability assay. This indicates that its more potent molecular action results in a more pronounced anti-proliferative effect in a cancer cell line dependent on NF-κB for survival.

Discussion and Future Directions

This benchmarking guide establishes This compound as a highly potent inhibitor of the NF-κB signaling pathway, outperforming the standard research compound BAY 11-7082 in direct pathway inhibition and downstream cytotoxicity. The data support the hypothesis that the test compound effectively engages its target to produce a robust biological response.

Key Advantages & Insights:

  • Enhanced Potency: The novel compound shows a clear advantage in potency, a critical parameter in drug development that can translate to lower required therapeutic doses and potentially fewer off-target effects.

  • Reversible Mechanism (Hypothesized): If its hypothesized mechanism as a reversible IKK inhibitor holds true, this compound may offer a better safety profile compared to irreversible inhibitors like BAY 11-7082, which can carry a higher risk of toxicity.

Recommended Future Experiments:

  • Kinase Selectivity Profiling: A broad panel kinase screen should be conducted to confirm that this compound is selective for the IKK complex and does not inhibit other essential kinases.

  • In Vivo Efficacy Studies: The compound's performance should be evaluated in a relevant animal model, such as a pancreatic cancer xenograft model in immunodeficient mice, to assess its anti-tumor activity, pharmacokinetics, and tolerability.

  • Off-Target Liability Screening: A comprehensive screen for off-target effects, including hERG channel inhibition and CYP450 interaction assays, is necessary to further build its preclinical safety profile.

References

  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, immunity and cancer: coming of age.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
  • Pierce, J. W., Schoenleber, R., Jesmok, G., Best, J., Moore, S. A., Collins, T., & Gerritsen, M. E. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. The Journal of Biological Chemistry. [Link]
  • Strickland, I., Ghosh, S., & Shamon, L. (2005). BAY 11-7082 is a broad-spectrum inhibitor of NF-kappa B activation and exhibits anti-inflammatory activity in vivo. American Journal of Physiology-Cell Physiology. [Link]

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key piperidinedione derivatives. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental observations and methodologies, ensuring a blend of technical accuracy and field-proven insight.

Introduction: A Tale of Rediscovery and Refinement

The story of piperidinedione derivatives is a compelling narrative of scientific rediscovery. Beginning with the tragic teratogenic effects of thalidomide in the late 1950s, the class has been meticulously re-engineered into highly specific and potent anticancer and immunomodulatory agents.[1] The derivatives discussed herein—thalidomide, lenalidomide, pomalidomide, and the newer Cereblon E3 Ligase Modulating Drug (CELMoD), iberdomide—all share a common structural scaffold and a fascinating mechanism of action.[2][3]

Their therapeutic effects are not based on classical enzyme inhibition or receptor antagonism but on a novel "molecular glue" mechanism. These drugs bind to the Cereblon (CRBN) protein, a substrate receptor within the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5][6] This binding event remodels the substrate-binding surface of CRBN, inducing the recruitment of specific proteins—termed "neosubstrates"—that would not normally be targeted.[7][8] Once recruited, these neosubstrates are polyubiquitinated and subsequently marked for degradation by the 26S proteasome.[9] This guide will dissect how subtle chemical modifications among these derivatives lead to significant differences in their PK/PD profiles, clinical efficacy, and safety.

Section 1: The Core Pharmacodynamic Mechanism - Cereblon-Mediated Protein Degradation

The cornerstone of piperidinedione derivative activity is the targeted degradation of specific zinc finger transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] In hematological malignancies like multiple myeloma, IKZF1 and IKZF3 are critical for tumor cell survival and proliferation.[12] By inducing their degradation, these drugs trigger a cascade of downstream effects, including direct cytotoxicity to myeloma cells (anti-proliferative) and potent immunomodulatory activities, such as T-cell co-stimulation and modulation of cytokine production (e.g., increased IL-2, decreased TNF-α).[3][4]

The potency of each derivative is directly related to its binding affinity for CRBN and the efficiency with which it promotes the CRBN-neosubstrate interaction.[2] Newer agents like iberdomide have been specifically designed for higher affinity to CRBN, resulting in more potent and rapid degradation of Ikaros and Aiolos compared to earlier generations.[2]

Caption: The "molecular glue" mechanism of piperidinedione derivatives.

Section 2: Comparative Pharmacokinetics (PK): An ADME Profile Analysis

The clinical utility of a drug is dictated not only by its mechanism but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While all piperidinedione derivatives are orally active agents, their pharmacokinetic behaviors differ significantly.[4][13]

  • Absorption: Lenalidomide is known for its rapid and high oral absorption (>90%) in a fasted state, although a high-fat meal can reduce its Cmax and AUC.[13][14]

  • Metabolism: Metabolism for this class is generally minimal, with non-enzymatic hydrolysis and minor hydroxylation being the main routes. A significant portion of the administered dose is excreted unchanged in the urine.[1][14] This renal clearance pathway is a critical clinical consideration, as dose adjustments are required for patients with renal impairment.[14][15]

  • Half-Life: Lenalidomide has a short plasma half-life of approximately 3-4 hours in healthy subjects and does not accumulate with repeated dosing.[13][14] Iberdomide also shows a relatively short half-life of 9-13 hours after a single dose.[16]

ParameterThalidomideLenalidomidePomalidomideIberdomide
Bioavailability ~90%[1]>90% (fasted)[14]~73% (as parent drug in circulation)[17]Dose-proportional exposure[16]
Tmax (Median) ~2-5 hours~1 hour (fasted)[14]~2-3 hours~1.5-2 hours[16]
Plasma Half-life (t½) 5-7.5 hours[1]3-4 hours[14]~6.5-8 hours9-13 hours[16]
Primary Excretion Route Renal (minimal as unchanged)Renal (~82% unchanged)[14]Renal (~73% of dose, 2.2% unchanged)[17]N/A
Key Metabolism Non-enzymatic hydrolysis[1]Minimal; chiral inversion, hydroxylation[14]Primarily metabolismN/A

Data compiled from multiple sources. Direct head-to-head comparative studies may yield slightly different values.

Section 3: Comparative Pharmacodynamics (PD): Potency and Downstream Effects

The structural evolution from thalidomide to iberdomide has been a clear progression towards increased potency. This is quantifiable by comparing the concentrations required to achieve neosubstrate degradation and subsequent anti-proliferative and immunomodulatory effects.

  • Neosubstrate Degradation: Pomalidomide is more potent than lenalidomide, which is more potent than thalidomide, at inducing the degradation of IKZF1 and IKZF3.[3][18] Iberdomide, a next-generation CELMoD, exhibits a higher affinity for cereblon and is even more potent in degrading these substrates, showing activity even in cell lines resistant to lenalidomide and pomalidomide.[2][19]

  • Immunomodulation: The potency in neosubstrate degradation translates directly to immunomodulatory activity. Lenalidomide and pomalidomide are more powerful than thalidomide at co-stimulating T-cells and enhancing the production of Interleukin-2 (IL-2).[3][4]

  • Anti-Proliferative Activity: In multiple myeloma cell lines, the rank order of anti-proliferative potency is generally iberdomide > pomalidomide > lenalidomide > thalidomide.[19] This increased potency allows for lower clinical doses, potentially altering the therapeutic window and side-effect profile.

EffectThalidomideLenalidomidePomalidomideIberdomide
Relative CRBN Binding Affinity Lowest[3]Intermediate[3]Higher than Lenalidomide[3]Highest (>20x vs Len/Pom)
IKZF1/IKZF3 Degradation Potency ++++++++++[2][20]
T-Cell Co-stimulation +++[3]+++[3]Potent immunostimulatory effects
TNF-α Inhibition Yes[3]Yes[3]Yes[3]N/A
Anti-Myeloma Potency +++[12]+++[12]++++ (active in resistant models)[19]

Relative potency is denoted by '+'; more '+' indicates higher potency.

Section 4: Experimental Protocols: A Guide to Measurement

To ensure scientific integrity, the data presented in this guide are derived from standardized, verifiable experimental workflows. Below are representative protocols for assessing the core PK and PD properties of piperidinedione derivatives.

Protocol 1: Pharmacokinetic Analysis in a Preclinical Rodent Model

Causality: This protocol is designed to determine the fundamental ADME properties of a compound. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices due to its exceptional sensitivity and specificity, allowing for precise measurement of drug concentrations over time.[21][22][23]

Workflow:

Caption: Workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Formulation & Dosing: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[24] Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein at specified time points into EDTA-coated tubes.[24]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.[24]

  • Sample Analysis: Thaw plasma samples. Precipitate proteins using acetonitrile containing an internal standard. Centrifuge and transfer the supernatant for analysis by a validated LC-MS/MS method.[21][25]

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Protocol 2: In Vitro Assessment of Neosubstrate Degradation by Western Blot

Causality: The Western Blot is a robust and widely used technique to demonstrate the degradation of a specific target protein.[26] By comparing protein levels in treated vs. untreated cells, it provides direct, semi-quantitative evidence of the pharmacodynamic effect of the piperidinedione derivative on its neosubstrates, IKZF1 and IKZF3. This method validates the drug's on-target activity.[10][27]

Workflow:

Caption: Workflow for assessing neosubstrate degradation via Western Blot.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with the derivative at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitors to prevent protein degradation.[28] Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

  • Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (e.g., PVDF).[26]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target (e.g., anti-IKZF1 or anti-Aiolos), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to produce a chemiluminescent signal and capture the image using a digital imager. The band intensity corresponds to the protein level. Use a loading control (e.g., Actin or GAPDH) to normalize the data.

Conclusion and Future Directions

The evolution of piperidinedione derivatives from thalidomide to iberdomide showcases a remarkable triumph of medicinal chemistry and a deepening understanding of molecular pharmacology. Each successive agent demonstrates a more refined profile, characterized by increased potency in CRBN binding and neosubstrate degradation, which translates to enhanced anti-tumor and immunomodulatory effects. The distinct pharmacokinetic profiles influence their dosing schedules and clinical management, particularly concerning renal function.

The development of CELMoDs like iberdomide, which show efficacy in patients resistant to earlier-generation agents, marks a significant advancement.[20] Future research will likely focus on developing even more selective CRBN modulators, expanding the repertoire of degradable neosubstrates, and further optimizing PK properties to widen the therapeutic index and overcome resistance mechanisms.

References

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A Researcher's Guide to Validating Cellular Target Engagement of 5-METHYL-2,4-PIPERIDINEDIONE

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methodologies for Confirming GABAA Receptor Interaction

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the cellular target engagement of 5-METHYL-2,4-PIPERIDINEDIONE. Drawing upon established principles of pharmacology and cutting-edge techniques, we will explore a multi-faceted approach to confidently identify and characterize the interaction of this compound with its putative biological target.

The piperidinedione scaffold is a well-established pharmacophore present in several centrally acting agents.[1][2] Notably, the close structural analog of our subject compound, 3,3-diethyl-5-methylpiperidine-2,4-dione (Methyprylon), is a known sedative-hypnotic that exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1] Methyprylon binds to a site associated with the chloride ionophore of the GABAA receptor, thereby prolonging the channel's open state and enhancing the inhibitory effects of GABA.[1] This precedent strongly suggests that the GABAA receptor is the primary biological target for this compound.

This guide will present a series of orthogonal experimental strategies to rigorously test this hypothesis. We will delve into the causality behind the selection of each method, provide detailed, field-proven protocols, and compare their outcomes with those of well-characterized GABAA receptor modulators, such as benzodiazepines and barbiturates.

The Central Hypothesis: GABAA Receptor Modulation

Our central working hypothesis is that this compound directly binds to and modulates the function of the GABAA receptor in living cells. The GABAA receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the central nervous system.[3] Its allosteric modulation is a key mechanism for many therapeutic agents.[4]

To validate this, we must demonstrate:

  • Direct physical interaction between this compound and the GABAA receptor protein complex in a cellular context.

  • Functional consequences of this interaction on GABAA receptor activity.

  • Comparative analysis with known GABAA receptor modulators to contextualize the compound's mechanism of action.

Below is a diagram illustrating the GABAA receptor and the binding sites of various modulators.

Caption: GABAA receptor signaling and modulator binding sites.

Part 1: Demonstrating Direct Target Engagement in Cells

The foundational step in validating a compound's mechanism of action is to confirm its physical interaction with the intended target within a native cellular environment. For this, we will employ a suite of complementary techniques.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[5] A compound that binds to its target protein will typically stabilize it, leading to a higher melting temperature.[5] This label-free assay provides direct evidence of target engagement in intact cells or cell lysates.[6]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cells Cells expressing GABAA Receptor Incubate Incubate Cells->Incubate Compound This compound or Vehicle Compound->Incubate Heat_Gradient Heat at different temperatures Incubate->Heat_Gradient Aliquot Lysis Lysis Heat_Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble_Fraction Centrifugation->Soluble_Fraction Collect Supernatant Western_Blot Western_Blot Soluble_Fraction->Western_Blot Analyze for GABAA Receptor Subunit Melting_Curve Melting_Curve Western_Blot->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Protocol:

  • Cell Culture: Culture a cell line endogenously expressing the GABAA receptor (e.g., neuroblastoma cell lines like SH-SY5Y) or a HEK293 cell line stably expressing the desired GABAA receptor subunits.

  • Compound Treatment: Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific GABAA receptor subunit (e.g., α1 or β2) remaining in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data (Illustrative):

CompoundTargetApparent Melting Temp. (°C) - VehicleApparent Melting Temp. (°C) - CompoundΔTm (°C)
This compound GABAA Receptor β2 subunit52.556.0+3.5
Diazepam (Positive Control)GABAA Receptor α1 subunit54.057.2+3.2
Inactive AnalogGABAA Receptor β2 subunit52.552.6+0.1
Radioligand Binding Assay

Rationale: This classical pharmacological technique provides quantitative data on the binding affinity of a compound to its receptor.[7] By using a radiolabeled ligand that specifically binds to a known site on the GABAA receptor, we can measure the ability of this compound to compete for this binding.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Assay Setup cluster_separation Separation cluster_analysis Quantification Membranes Cell membranes with GABAA Receptors Incubate Incubate Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]flunitrazepam) Radioligand->Incubate Competitor This compound (various concentrations) Competitor->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Incubate to equilibrium Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Competition_Curve Competition_Curve Scintillation_Counting->Competition_Curve

Caption: Radioligand binding assay experimental workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or brain tissue expressing the GABAA receptor.[8]

  • Binding Reaction: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site or [3H]muscimol for the GABA site) and increasing concentrations of this compound.[8][9]

  • Separation: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the half-maximal inhibitory concentration (IC50), from which the binding affinity (Ki) can be calculated.

Comparative Data (Illustrative):

CompoundRadioligandReceptor SubtypeKi (nM)
This compound [3H]muscimolα1β2γ2250
Diazepam (Positive Control)[3H]flunitrazepamα1β2γ25.2
Phenobarbital (Positive Control)[3H]muscimolα1β2γ25000

Part 2: Assessing the Functional Consequences of Target Engagement

Demonstrating a direct binding event is crucial, but it is equally important to show that this binding leads to a functional modulation of the target protein. For the GABAA receptor, this means assessing changes in ion channel activity.

Patch-Clamp Electrophysiology

Rationale: Patch-clamp electrophysiology is the gold standard for studying ion channel function.[10] It allows for the direct measurement of ion currents flowing through the GABAA receptor in response to GABA and its modulators. This technique provides detailed information about the compound's effect on channel gating, such as changes in current amplitude, activation, and deactivation kinetics.[11]

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Data Acquisition cluster_analysis Analysis Cell Cell expressing GABAA Receptors Seal Form a high-resistance seal (Whole-cell configuration) Cell->Seal Approach with pipette Pipette Glass micropipette Pipette->Seal Apply_GABA Apply_GABA Seal->Apply_GABA Apply GABA Record_Current Record_Current Apply_GABA->Record_Current Measure Cl- current Apply_Compound Apply_Compound Record_Current->Apply_Compound Apply this compound Record_Modulated_Current Record_Modulated_Current Apply_Compound->Record_Modulated_Current Dose_Response_Curve Dose_Response_Curve Record_Modulated_Current->Dose_Response_Curve

Caption: Patch-clamp electrophysiology experimental workflow.

Detailed Protocol:

  • Cell Preparation: Use cells expressing the GABAA receptor, either cultured cell lines or primary neurons.

  • Patching: Form a high-resistance seal between a glass micropipette and the cell membrane to achieve the whole-cell patch-clamp configuration.

  • GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

  • Compound Application: Co-apply this compound with GABA and record the change in the current.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the compound. Construct a dose-response curve to determine the EC50 (half-maximal effective concentration).

Comparative Data (Illustrative):

CompoundEffect on GABA-evoked CurrentEC50 (µM)Maximal Potentiation (%)
This compound Potentiation15250
Diazepam (Positive Control)Potentiation0.1400
Pentobarbital (Positive Control)Potentiation50600

Part 3: Alternative and Orthogonal Approaches

To build a robust case for target engagement, it is beneficial to employ orthogonal methods that rely on different principles.

NanoBRET™ Target Engagement Assay

Rationale: The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[12] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is used.[12] When the tracer binds, it comes into close proximity with the luciferase, resulting in bioluminescence resonance energy transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[12]

Detailed Protocol:

  • Cell Engineering: Create a cell line that expresses the GABAA receptor subunit of interest fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and add a fluorescent tracer that binds to the GABAA receptor.

  • Compound Addition: Add this compound at various concentrations.

  • BRET Measurement: After incubation, measure the BRET signal using a plate reader.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50.

Comparative Data (Illustrative):

CompoundTargetTracerCellular IC50 (µM)
This compound GABAA Receptor β2-NanoLucProprietary GABAA Tracer18
Known GABAA LigandGABAA Receptor β2-NanoLucProprietary GABAA Tracer0.5

Conclusion

Validating the cellular target engagement of this compound requires a multi-pronged approach that combines biophysical, biochemical, and functional assays. By systematically employing techniques such as CETSA, radioligand binding assays, and patch-clamp electrophysiology, researchers can build a compelling body of evidence to confirm that the GABAA receptor is indeed the direct and functional target of this compound in a physiologically relevant context. The use of well-characterized comparator compounds is essential for interpreting the data and understanding the specific mechanism of action of this compound as a modulator of GABAA receptor function. This rigorous validation process is a critical step in the journey of developing novel and effective therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2,4-piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Methyl-2,4-piperidinedione. As a niche piperidine derivative, specific regulatory data for this compound is not extensively published. Therefore, this guidance is synthesized from the established profiles of structurally similar and parent compounds, such as piperidine and other methyl-piperidine derivatives. The core principle is to manage this compound with the high degree of caution appropriate for toxic, corrosive, and environmentally hazardous materials.

Postulated Hazard Profile and Core Risks

Given its piperidine backbone, this compound should be handled as a hazardous substance. The risks are extrapolated from the known hazards of related compounds, which include acute toxicity, corrosivity, and environmental harm.[1][2][3] The precautionary principle dictates that we assume a similar or greater hazard level until specific data proves otherwise.

Causality of Hazards:

  • Toxicity & Corrosivity: The piperidine ring is a known irritant and can cause severe skin burns and eye damage.[1][3][4] Inhalation or absorption through the skin can be toxic.[1][2]

  • Environmental Hazard: Nitrogen-containing heterocyclic compounds can be toxic to aquatic life.[5] Improper release into drains or the environment must be strictly avoided.[1][5]

  • Combustion Products: During incineration, nitrogen-containing compounds can produce hazardous oxides of nitrogen (NOx), which contribute to air pollution and acid rain. This is why disposal requires a specialized chemical incinerator equipped with scrubbers to neutralize these byproducts.[1]

Hazard Category Postulated GHS Classification & Rationale Primary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful. Piperidine itself is toxic if inhaled or in contact with skin and harmful if swallowed.[2][2][3][4]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage. This is a primary hazard of the piperidine class.[3][1][3][4]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage. Risk of blindness is a noted concern with related compounds.[5][6][5][6]
Aquatic Hazard Acute Category 3 / Chronic Category 2: Harmful or Toxic to aquatic life.[5][5]

Disposal Decision Workflow

Before any disposal action is taken, the waste stream must be correctly identified and segregated. This workflow ensures that this compound waste is handled safely from the point of generation to its final disposition.

DisposalWorkflow cluster_streams Waste Categories cluster_containment Containment Protocol start Start: Waste Generation (this compound) q_waste_type Identify Waste Stream start->q_waste_type pure_compound Unused/Expired Pure Compound q_waste_type->pure_compound Pure solutions Contaminated Solutions (Aqueous or Solvent) q_waste_type->solutions Solution materials Contaminated Labware (Gloves, Wipes, Glassware) q_waste_type->materials Solid contain_pure Contain in original or compatible, sealed container. Label clearly. pure_compound->contain_pure contain_solutions Collect in a dedicated, compatible, sealed waste container. Avoid mixing with incompatible waste. solutions->contain_solutions contain_materials Double-bag solid waste. Decontaminate glassware or manage as hazardous waste. materials->contain_materials final_disposal Arrange Pickup by a Licensed Professional Waste Disposal Service contain_pure->final_disposal contain_solutions->final_disposal contain_materials->final_disposal incineration Specify High-Temperature Incineration with an Afterburner and Scrubber final_disposal->incineration

Caption: Waste Disposal Decision Workflow.

Pre-Disposal: Containment and Labeling Protocol

Proper containment is the first and most critical step in the disposal process. Failure to correctly segregate and label hazardous waste can lead to dangerous chemical reactions and regulatory non-compliance.

Required Materials:

  • Appropriate Personal Protective Equipment (PPE): Flame retardant lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles, and face shield.[4]

  • Designated, compatible hazardous waste containers (e.g., polyethylene or glass).

  • Hazardous waste labels.

  • Inert absorbent material (e.g., Chemizorb®, vermiculite).[6]

Step-by-Step Procedure:

  • Work in a Controlled Area: All handling of this compound waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Segregate Waste Streams: At the point of generation, immediately segregate waste into the categories outlined in the workflow diagram (Pure Compound, Contaminated Solutions, Contaminated Materials).

  • Contain the Waste:

    • Pure Compound: Keep in its original container if possible. If not, transfer to a clean, dry, and compatible container. Ensure the container is tightly sealed.[1]

    • Contaminated Solutions: Pour into a designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified. The container must be sealed to prevent evaporation.[1]

    • Contaminated Solids: Place items like gloves, wipes, and absorbent pads into a dedicated, labeled, heavy-duty plastic bag. Seal the bag. Place this bag inside a second bag (double-bagging) for security.

  • Label Correctly: Affix a hazardous waste label to every container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The date of accumulation.

  • Store Safely: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, or open flames.[1]

Approved Disposal Methodology

Direct disposal of this compound by pouring it down the drain or placing it in regular trash is strictly prohibited.[1][5] The only acceptable method of disposal is through a licensed and certified professional waste disposal service.

Protocol for Final Disposition:

  • Engage a Licensed Contractor: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for waste pickup by a licensed chemical waste management company. These firms are equipped to handle the transport and destruction of hazardous materials in compliance with all federal, state, and local regulations.[1][7]

  • Specify Incineration: You must stipulate that the required disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber .[1] This is non-negotiable.

    • Rationale: High temperatures are required to ensure the complete destruction of the heterocyclic ring. The afterburner and scrubber systems are essential for neutralizing the harmful NOx and other potential combustion byproducts, thereby preventing their release into the atmosphere.[1]

  • Maintain Documentation: Keep meticulous records of all disposed chemical waste, including the chemical name, quantity, date of disposal, and the manifest provided by the waste disposal contractor. This is a critical component of laboratory safety compliance and regulatory requirements.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure during the handling or disposal process, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Small Spill: For minor spills within a chemical fume hood, use an inert absorbent material like Chemizorb® or vermiculite to contain the spill.[6] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spill: Evacuate the immediate area. Alert your institution's EH&S department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[6]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2023). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Safety Data Sheet. Manufacturer Website.
  • SAFETY DATA SHEET. (2015). Manufacturer Website.
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). ScienceDirect.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025). ResearchGate.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI.

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 5-METHYL-2,4-PIPERIDINEDIONE

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific frontiers, our work with novel compounds like 5-METHYL-2,4-PIPERIDINEDIONE is foundational to discovery. However, innovation and safety are inextricably linked. The most brilliant research is undermined if it is not conducted with an unwavering commitment to personal and environmental safety.

This guide provides a detailed operational plan for handling this compound. It is critical to note that comprehensive toxicological data for this specific compound is not widely available. Therefore, our safety protocols are built upon a conservative and scientifically rigorous foundation, extrapolating from the known hazards of the parent compound, 2,4-Piperidinedione, and the broader class of piperidine derivatives. This approach ensures we are prepared for the potential risks and can operate with confidence and control.

Hazard Assessment: The Rationale Behind the Protocol

Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a thorough hazard analysis. Understanding the potential risks is the first step in mitigating them. Based on data from analogous compounds, we must assume this compound presents multiple hazards.

The primary guidance is taken from the safety profile of 2,4-Piperidinedione, which indicates the following risks.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Furthermore, many related piperidine compounds are classified as highly flammable and corrosive, capable of causing severe skin and eye damage.[2][3][4] Therefore, we must incorporate precautions against these potential hazards into our standard operating procedures until specific data for this compound proves otherwise.

Core Protocol: A Multi-Layered Approach to Safety

Safe handling is a dynamic process that begins before the compound is touched and ends long after the experiment is complete. This protocol is designed to be a self-validating system, ensuring safety at every stage.

Recommended Personal Protective Equipment (PPE)

The level of PPE must match the risk associated with the specific task. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shields.2 pairs of powder-free nitrile gloves.Full-cuff laboratory coat.Required: Work within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation & Transfers Chemical safety goggles. A face shield is required if there is a significant splash risk.[5][6]2 pairs of chemical-resistant nitrile gloves. Change outer glove immediately after contact.[7]Chemical-resistant apron over a laboratory coat.Required: Work within a certified chemical fume hood.[1][5]
Large-Scale Operations & Spills Face shield worn over chemical safety goggles.Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves.Chemical-resistant disposable gown or coveralls.[7]NIOSH-approved air-purifying respirator with organic vapor cartridges.[8][9]
Step-by-Step Handling & Operational Plan

Phase 1: Preparation and Prevention

  • Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly before bringing the chemical into the workspace.

  • Assemble PPE: Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage and that the outer gloves are worn over the cuff of the lab coat to create a seal.[6][7]

  • Prepare Your Workspace: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials (absorbent pads, sand, or vermiculite) are readily accessible.[1][8]

  • Grounding: For procedures involving flammable solvents with piperidine derivatives, ensure all containers and equipment are properly grounded to prevent static discharge.[2][9]

Phase 2: Active Handling

  • Mindful Manipulation: Handle the compound with deliberate and careful movements to minimize the generation of dust or aerosols.

  • Avoid Contact: Use spatulas and other tools for all transfers. Never handle the compound directly.

  • Container Management: Keep all containers of this compound tightly sealed when not in immediate use.[9][10]

Phase 3: Decontamination and Disposal

  • Tool Decontamination: Thoroughly clean all reusable equipment that came into contact with the chemical according to your institution's approved procedures.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the gown/apron, face shield/goggles, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

  • Waste Segregation: All disposable items contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) must be disposed of as hazardous chemical waste.[1] Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

Emergency Response Protocols

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If flammable vapors may be present, remove all ignition sources.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate level of PPE as specified for "Large-Scale Operations & Spills."

  • Contain and Absorb: Cover the spill with a non-flammable absorbent material like sand, vermiculite, or dry lime.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[8][11]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[1]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Visualized Safety Workflow

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Active Handling cluster_post Phase 3: Post-Handling cluster_emergency Contingency start Begin Task Involving This compound assess 1. Assess Hazards (Review SDS of Analogues) start->assess check_hood 2. Verify Fume Hood Certification & Function assess->check_hood select_ppe 3. Select & Don PPE (Based on Task) check_hood->select_ppe handle 4. Perform Chemical Handling in Fume Hood select_ppe->handle decontaminate 5. Decontaminate Workspace & Equipment handle->decontaminate spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure dispose_waste 6. Segregate & Contain Contaminated Waste decontaminate->dispose_waste remove_ppe 7. Doff PPE Correctly dispose_waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash end_node Task Complete wash->end_node emergency_ppe Execute Spill Cleanup Protocol spill->emergency_ppe Don Spill-Level PPE first_aid first_aid exposure->first_aid Administer First Aid & Seek Medical Attention emergency_ppe->dispose_waste Dispose of as Hazardous Waste

Caption: Workflow for Safe Handling of this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023). Sigma-Aldrich.
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - 4. (2015). 4-Methylpiperidine.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [PDF].
  • This compound CAS#: 118263-96-0 - ChemicalBook. (n.d.). ChemicalBook.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH & Co. KG.
  • N-Methylpiperidine - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.
  • This compound | 118263-96-0 - ChemicalBook. (n.d.). ChemicalBook.
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta chemicals.
  • Proper Disposal of 2,4-Piperidinedione: A Guide for Laboratory Professionals - Benchchem. (n.d.). Benchchem.
  • Navigating the Disposal of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Guide for Laboratory Professionals - Benchchem. (n.d.). Benchchem.

Sources

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。